molecular formula C23H24O11 B1246411 Linaroside

Linaroside

Cat. No.: B1246411
M. Wt: 476.4 g/mol
InChI Key: JNNRILAYMZYEQB-FZFRBNDOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Linaroside has been reported in Iris spuria, Linaria sessilis, and other organisms with data available.
isolated from the aerial part of Lantana camara;  structure in first source

Properties

Molecular Formula

C23H24O11

Molecular Weight

476.4 g/mol

IUPAC Name

5-hydroxy-6-methoxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C23H24O11/c1-30-11-5-3-10(4-6-11)13-7-12(25)17-14(32-13)8-15(22(31-2)19(17)27)33-23-21(29)20(28)18(26)16(9-24)34-23/h3-8,16,18,20-21,23-24,26-29H,9H2,1-2H3/t16-,18-,20+,21-,23-/m1/s1

InChI Key

JNNRILAYMZYEQB-FZFRBNDOSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)O

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)OC)O

Synonyms

linaroside

Origin of Product

United States

Foundational & Exploratory

Linaroside: A Technical Guide to its Discovery, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linaroside, a flavone glycoside also known as linarin or acacetin-7-O-rutinoside, has a rich history of discovery and a growing body of research highlighting its therapeutic potential. First identified in the 1930s, this natural compound has been isolated from a variety of plant species and has demonstrated a range of biological activities, most notably neuroprotective and anti-inflammatory effects. This technical guide provides an in-depth overview of the historical discovery and isolation of this compound, detailed experimental protocols for its extraction and characterization, a summary of its biological activities with a focus on relevant signaling pathways, and a compilation of key quantitative data.

Discovery and Isolation History

The initial discovery of this compound dates back to 1936 when it was first isolated from the flowers of Linaria vulgaris (common toadflax) by Merz and Wu.[1] Subsequent research led to its identification in various other plant families, including Asteraceae, Lamiaceae, and Scrophulariaceae.[2] Notably, it has been isolated from species such as Cirsium oleraceum, Valeriana officinalis, and various Buddleja species.[1][2]

The structural elucidation of this compound was a significant milestone, achieved by Baker et al. in 1951.[1] They identified it as acacetin-7-O-rutinoside. The synthesis of linarin was first reported by Zemplén and Bognàr in 1941.[1]

Physicochemical Properties and Spectroscopic Data

This compound presents as a white powder or needles when crystallized from methanol.[1][3] Its molecular formula is C₂₈H₃₂O₁₄, with a molecular weight of 592.55 g/mol .[1][4] It is practically insoluble in water and common organic solvents but soluble in pyridine, concentrated acids, and alkalies.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₂₈H₃₂O₁₄[1][4]
Molecular Weight592.55 g/mol [1][4]
Melting Point268-270 °C[1]
AppearanceWhite powder/needles[1][3]

Table 2: 1H and 13C NMR Spectroscopic Data for this compound

Position1H NMR (δ, ppm)13C NMR (δ, ppm)
Aglycone (Acacetin)
2-164.5
36.86 (s)103.2
4-182.4
512.97 (s)161.7
66.48 (d, J=2.1 Hz)99.9
7-163.1
86.80 (d, J=2.1 Hz)95.0
9-157.5
10-105.7
1'-123.0
2'8.05 (d, J=8.9 Hz)128.8
3'7.15 (d, J=8.9 Hz)114.9
4'-162.8
5'7.15 (d, J=8.9 Hz)114.9
6'8.05 (d, J=8.9 Hz)128.8
OCH₃3.88 (s)55.7
Sugar Moiety (Rutinose)
Glc-1''5.12 (d, J=7.3 Hz)100.1
Glc-2''3.50-3.60 (m)73.4
Glc-3''3.50-3.60 (m)76.6
Glc-4''3.40 (m)70.0
Glc-5''3.50-3.60 (m)75.9
Glc-6''a3.75 (m)66.2
Glc-6''b3.45 (m)
Rha-1'''4.56 (d, J=1.5 Hz)100.9
Rha-2'''3.65 (m)70.6
Rha-3'''3.48 (m)70.8
Rha-4'''3.25 (m)72.3
Rha-5'''3.40 (m)68.5
Rha-6'''1.12 (d, J=6.2 Hz)18.0

Note: NMR data can vary slightly depending on the solvent and instrument used. The data presented is a compilation from typical values found in the literature.

Experimental Protocols

Extraction and Isolation

Modern methods for the extraction and isolation of this compound often employ solvent extraction followed by chromatographic purification. The choice of solvent and chromatographic technique can significantly impact the yield and purity of the final product.

Protocol 1: Extraction from Chrysanthemum indicum Flowers

This protocol is adapted from a study optimizing linarin extraction.[5]

  • Plant Material Preparation: Dry the flowers of Chrysanthemum indicum and grind them into a fine powder.

  • Solvent Extraction:

    • Mix the powdered plant material with 74% ethanol in a solid-to-liquid ratio of 1:12 (g/mL).

    • Perform the extraction for 2 hours.

    • Repeat the extraction process three times to maximize the yield.

  • Concentration: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude extract can be further purified using techniques like column chromatography on silica gel or macroporous resin, followed by preparative high-performance liquid chromatography (prep-HPLC) to obtain high-purity this compound.[3]

Table 3: Quantitative Data on this compound Extraction from Chrysanthemum indicum

ParameterOptimized ValueResulting YieldReference
Ethanol Concentration74%90.5%[5]
Extraction Time2 hours[5]
Extraction Frequency3 times[5]
Solvent to Material Ratio12 mL/g[5]

Protocol 2: Solid-Liquid Extraction for Purification

This protocol describes a purification method for a linarin-rich extract from Dendranthema indicum flowers.[6]

  • Initial Extraction: Extract dried and powdered flowers with 75% ethanol. Concentrate the extract to obtain a precipitate rich in linarin.

  • Sequential Solvent Extraction (Purification):

    • Suspend the precipitate in ethyl acetate, stir, and centrifuge to collect the solid residue.

    • Repeat the process sequentially with ethanol, 40% ethanol-aqueous solution (twice), and 20% ethanol-aqueous solution.

  • Final Product: The final precipitate will be an extract with a significantly higher concentration of linarin. This method achieved a purity of 55.68 ± 2.08% with a recovery of 66.65 ± 1.73%.[6]

Structure Elucidation

The structure of this compound is typically confirmed using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: Provides information about the number and types of protons in the molecule, as well as their connectivity through spin-spin coupling.

    • 13C NMR: Reveals the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete connectivity of the molecule, including the attachment of the sugar moiety to the flavonoid aglycone.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and aromatic rings.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the chromophoric system of the flavonoid.

Biological Activities and Signaling Pathways

This compound has been shown to possess a variety of biological activities, with its neuroprotective and anti-inflammatory effects being the most extensively studied.

Neuroprotective Effects

This compound has demonstrated significant neuroprotective properties in various in vitro and in vivo models. It has been shown to protect neuronal cells from amyloid-β-induced toxicity, a hallmark of Alzheimer's disease.[7]

Signaling Pathway: PI3K/Akt/GSK-3β

The neuroprotective effects of this compound are, at least in part, mediated through the activation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway.[7][8]

  • Activation of PI3K/Akt: this compound promotes the phosphorylation and activation of Akt.[7]

  • Inhibition of GSK-3β: Activated Akt, in turn, phosphorylates and inhibits Glycogen Synthase Kinase 3β (GSK-3β).[7][8] The over-activation of GSK3β is detrimental and contributes to neuroinflammation and neuronal apoptosis.[9]

  • Upregulation of Bcl-2: The inhibition of GSK-3β leads to an increase in the expression of the anti-apoptotic protein Bcl-2, thereby promoting neuronal survival.[7][8]

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Activates GSK3beta GSK-3β Akt->GSK3beta Inhibits Bcl2 Bcl-2 Akt->Bcl2 Upregulates Apoptosis Apoptosis GSK3beta->Apoptosis Promotes Bcl2->Apoptosis Inhibits Neuronal_Survival Neuronal Survival

References

Linaroside: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linaroside, a naturally occurring flavonoid glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of this compound. It details its physicochemical properties, spectroscopic data, and provides comprehensive experimental protocols for its isolation and characterization. Furthermore, this document elucidates the known signaling pathways modulated by this compound, offering valuable insights for researchers in drug discovery and development.

Chemical Structure and Stereochemistry

This compound, with the molecular formula C₂₃H₂₄O₁₁, is chemically designated as 5-hydroxy-6-methoxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one.[1] Its structure consists of a flavone aglycone, specifically a derivative of apigenin, linked to a monosaccharide unit.

The aglycone is characterized by a chromen-4-one (benzopyrone) core substituted with a 4-methoxyphenyl group at the 2-position, a hydroxyl group at the 5-position, and a methoxy group at the 6-position. The glycone moiety is a β-D-glucopyranose unit attached to the aglycone via a glycosidic bond at the 7-position of the chromen-4-one ring.

The stereochemistry of the glucose unit is crucial for the biological activity of this compound. The International Union of Pure and Applied Chemistry (IUPAC) name specifies the stereochemical configuration of the five chiral centers in the glucose ring as (2S,3R,4S,5S,6R), which corresponds to the naturally occurring D-glucose isomer. The glycosidic linkage is of the β-configuration, meaning the anomeric carbon (C-1" of glucose) has its substituent oriented in the equatorial position.

Linaroside_Structure cluster_aglycone Aglycone (Flavone) cluster_glycone Glycone (β-D-Glucopyranose) Aglycone_structure Aglycone_structure Glycone_structure Glycone_structure Aglycone_structure->Glycone_structure β-(1->7) Glycosidic Linkage

Caption: Chemical structure of this compound, highlighting the aglycone and glycone moieties.

Physicochemical and Spectroscopic Data

Precise characterization of this compound is essential for its identification and quantification. The following tables summarize its key physicochemical and spectroscopic properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₃H₂₄O₁₁[1]
Molecular Weight476.43 g/mol [2]
CAS Number53452-12-3[2][3]
AppearancePowder[3]
SolubilitySoluble in DMSO, Pyridine, Methanol, Ethanol[3]

Table 2: Spectroscopic Data of this compound

TechniqueData
¹H-NMR Data not available in the search results.
¹³C-NMR Data not available in the search results.
Mass Spectrometry (MS) Specific fragmentation data for this compound not available. General flavonoid fragmentation involves cleavage of the glycosidic bond and retro-Diels-Alder reactions of the flavone ring.

Experimental Protocols

Isolation of this compound from Linaria vulgaris

This compound can be isolated from the aerial parts of Linaria vulgaris (common toadflax). The following is a general protocol based on common phytochemical extraction and isolation techniques.[4][5]

Isolation_Workflow Start 1. Plant Material Collection & Drying Extraction 2. Extraction with Alcohol (e.g., Methanol/Ethanol) Start->Extraction Filtration 3. Filtration and Concentration Extraction->Filtration Partition 4. Liquid-Liquid Partitioning (e.g., with n-butanol) Filtration->Partition Chromatography1 5. Column Chromatography (Silica Gel) Partition->Chromatography1 Chromatography2 6. Further Purification (Sephadex LH-20) Chromatography1->Chromatography2 HPLC 7. Preparative HPLC Chromatography2->HPLC Characterization 8. Spectroscopic Analysis (NMR, MS) HPLC->Characterization

Caption: General workflow for the isolation and purification of this compound.

Methodology:

  • Plant Material Preparation: The aerial parts of Linaria vulgaris are collected, air-dried, and ground into a fine powder.

  • Extraction: The powdered plant material is exhaustively extracted with a suitable solvent such as methanol or ethanol at room temperature.

  • Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-butanol, to separate compounds based on their polarity. This compound is expected to be enriched in the butanol fraction.

  • Chromatographic Purification: The butanol fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are monitored by thin-layer chromatography (TLC).

  • Further Purification: Fractions containing this compound are pooled and further purified using size-exclusion chromatography on a Sephadex LH-20 column.

  • Final Purification: The final purification is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column.

Characterization of this compound

The purified this compound is characterized using a combination of spectroscopic methods to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are used to elucidate the detailed structure of the molecule, including the positions of substituents on the flavone ring and the stereochemistry of the glycosidic linkage.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact molecular weight and elemental composition of this compound. Tandem mass spectrometry (MS/MS) can be used to study its fragmentation pattern, which aids in structural confirmation.

Signaling Pathways Modulated by this compound

While specific studies detailing the signaling pathways modulated by this compound are not extensively available in the provided search results, flavonoids as a class are known to interact with various cellular signaling cascades. Potential pathways that may be influenced by this compound, based on the activities of structurally similar flavonoids, include the NF-κB and MAPK signaling pathways, which are critical in inflammation and cellular stress responses.

Signaling_Pathways This compound This compound NFkB NF-κB Pathway This compound->NFkB Potential Inhibition MAPK MAPK Pathway This compound->MAPK Potential Modulation Inflammation Inflammation NFkB->Inflammation Cell_Stress Cellular Stress Response MAPK->Cell_Stress

Caption: Potential signaling pathways modulated by this compound.

Further research is warranted to elucidate the precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects. Understanding these pathways is crucial for the development of this compound as a potential therapeutic agent.

References

Biosynthesis pathway of Linaroside in plants

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biosynthesis Pathway of Linaroside in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a flavone glycoside also known as acacetin-7-O-rutinoside, is a naturally occurring compound in various plant species with demonstrated therapeutic potential. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic steps from primary metabolism to the final glycosylated product. It includes a summary of quantitative enzymatic data, detailed experimental protocols for key assays, and visual representations of the pathway and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

This compound is a bioactive flavone glycoside found in plants such as those from the Asteraceae and Lamiaceae families.[1] It is the 7-O-rutinoside of the flavone acacetin. The biosynthesis of this compound is a multi-step process that originates from the general phenylpropanoid pathway, a major route for the production of a wide array of secondary metabolites in plants.[2][3] This pathway provides the precursor for the flavonoid biosynthetic pathway, which ultimately yields the acacetin aglycone. Subsequent glycosylation steps, involving specific UDP-dependent glycosyltransferases (UGTs), lead to the formation of this compound.[4][5] This guide will dissect each stage of this intricate biosynthetic process.

The this compound Biosynthesis Pathway

The biosynthesis of this compound can be divided into two main stages: the formation of the aglycone, acacetin, and its subsequent glycosylation.

Biosynthesis of the Aglycone: Acacetin

The synthesis of acacetin begins with the amino acid L-phenylalanine, which is channeled into the phenylpropanoid pathway.[3][6]

  • Phenylalanine to p-Coumaroyl-CoA: The initial steps are catalyzed by a series of enzymes:

    • Phenylalanine ammonia-lyase (PAL) converts L-phenylalanine to cinnamic acid.[3]

    • Cinnamate 4-hydroxylase (C4H) hydroxylates cinnamic acid to produce p-coumaric acid.[3]

    • 4-Coumaroyl-CoA ligase (4CL) then activates p-coumaric acid to form p-coumaroyl-CoA.[3]

  • Formation of the Flavonoid Backbone:

    • Chalcone synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[7] This is a key entry point into the flavonoid biosynthesis pathway.

    • Chalcone isomerase (CHI) then catalyzes the stereospecific isomerization of naringenin chalcone to its corresponding flavanone, (2S)-naringenin.[7]

  • Synthesis of Acacetin from Naringenin:

    • Flavone synthase (FNS) introduces a double bond into the C-ring of naringenin to form the flavone apigenin.[8][9]

    • Apigenin 4'-O-methyltransferase (4'OMT) , also known as S-adenosyl-L-methionine:apigenin 4'-O-methyltransferase, then catalyzes the methylation of the 4'-hydroxyl group of apigenin to produce acacetin.[8][10]

Glycosylation of Acacetin to form this compound

Acacetin undergoes a two-step glycosylation process to yield this compound. This involves the sequential addition of a glucose and a rhamnose moiety.

  • Glucosylation of Acacetin:

    • A flavonoid 7-O-glucosyltransferase (F7GAT) , a type of UDP-glycosyltransferase (UGT), transfers a glucose molecule from UDP-glucose to the 7-hydroxyl group of acacetin, forming acacetin-7-O-glucoside.[11][12][13]

  • Rhamnosylation to form this compound:

    • A flavonoid 7-O-glucoside 1,6-rhamnosyltransferase (RhaT) then transfers a rhamnose molecule from UDP-rhamnose to the 6-hydroxyl group of the glucose moiety of acacetin-7-O-glucoside.[4][5] This final step produces this compound (acacetin-7-O-rutinoside).

Quantitative Data on Biosynthetic Enzymes

The following table summarizes available kinetic data for key enzymes involved in or related to the this compound biosynthesis pathway. It is important to note that kinetic parameters can vary depending on the plant species and experimental conditions.

EnzymeSubstrateKm (µM)Source Organism
Flavanone-specific 7-O-glucosyltransferaseNaringenin62Citrus paradisi[13]
Flavanone-specific 7-O-glucosyltransferaseHesperetin124Citrus paradisi[13]
UDP-rhamnose:flavanone-7-O-glucoside-2''-O-rhamnosyltransferasePrunin (Naringenin-7-O-glucoside)2.4Citrus[14]
UDP-rhamnose:flavanone-7-O-glucoside-2''-O-rhamnosyltransferaseHesperetin-7-O-glucoside41.5Citrus[14]
UDP-rhamnose:flavanone-7-O-glucoside-2''-O-rhamnosyltransferaseUDP-rhamnose (with prunin)1.3Citrus[14]
UDP-rhamnose:flavanone-7-O-glucoside-2''-O-rhamnosyltransferaseUDP-rhamnose (with hesperetin-7-O-glucoside)1.1Citrus[14]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of the this compound biosynthesis pathway.

Enzyme Extraction and Purification

Objective: To isolate and purify enzymes of the this compound pathway for in vitro characterization.

Protocol:

  • Plant Material: Use young, actively growing tissues (e.g., leaves, flowers) from a plant known to produce this compound.

  • Homogenization: Grind the plant tissue in liquid nitrogen to a fine powder.

  • Extraction Buffer: Resuspend the powder in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM β-mercaptoethanol, 1 mM PMSF, and 5% (w/v) polyvinylpolypyrrolidone).

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C to remove cell debris.

  • Ammonium Sulfate Precipitation: Fractionally precipitate the crude enzyme extract with ammonium sulfate. Collect the protein fraction that precipitates between 40% and 80% saturation.

  • Dialysis: Dialyze the precipitated protein against a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 2 mM β-mercaptoethanol) to remove ammonium sulfate.

  • Chromatography: Purify the enzyme of interest using a series of chromatography steps. A typical sequence might include:

    • Anion exchange chromatography (e.g., DEAE-Sepharose or Mono Q column).

    • Affinity chromatography (e.g., UDP-glucose or UDP-rhamnose agarose column).

    • Size-exclusion chromatography (e.g., Sephacryl S-200 column).

  • Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.

Enzyme Activity Assay

Objective: To measure the catalytic activity of a specific enzyme in the this compound pathway.

Protocol (Example for a Rhamnosyltransferase):

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 2.5 mM UDP-rhamnose (sugar donor)

    • 0.2 mM Acacetin-7-O-glucoside (acceptor substrate)

    • Purified rhamnosyltransferase enzyme (e.g., 20 µg of recombinant protein)

    • Make up to a final volume of 50 µL.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of methanol.

  • Analysis: Analyze the reaction products by High-Performance Liquid Chromatography (HPLC).

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% formic acid).

    • Detection: Monitor the absorbance at a wavelength specific for flavonoids (e.g., 340 nm).

  • Quantification: Quantify the amount of this compound produced by comparing the peak area to a standard curve of authentic this compound.

Visualizations

Biosynthesis Pathway of this compound

Linaroside_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis cluster_glycosylation Glycosylation Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA 4CL NaringeninChalcone Naringenin Chalcone CouCoA->NaringeninChalcone CHS MalonylCoA 3x Malonyl-CoA MalonylCoA->NaringeninChalcone Naringenin (2S)-Naringenin NaringeninChalcone->Naringenin CHI Apigenin Apigenin Naringenin->Apigenin FNS Acacetin Acacetin Apigenin->Acacetin 4'OMT Acacetin7G Acacetin-7-O-glucoside Acacetin->Acacetin7G F7GAT (UDP-Glucose) This compound This compound (Acacetin-7-O-rutinoside) Acacetin7G->this compound RhaT (UDP-Rhamnose)

Caption: The biosynthetic pathway of this compound from L-phenylalanine.

Experimental Workflow for Enzyme Characterization

Enzyme_Characterization_Workflow PlantMaterial Plant Tissue (e.g., Chrysanthemum leaves) Homogenization Homogenization in Extraction Buffer PlantMaterial->Homogenization CrudeExtract Crude Protein Extract Homogenization->CrudeExtract Purification Enzyme Purification (Chromatography) CrudeExtract->Purification PureEnzyme Purified Enzyme Purification->PureEnzyme Assay Enzyme Activity Assay PureEnzyme->Assay Analysis HPLC Analysis Assay->Analysis Data Kinetic Data (Km, Vmax) Analysis->Data

Caption: A typical workflow for the characterization of a this compound biosynthetic enzyme.

References

Linaroside: A Technical Guide to its Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linaroside, a flavonoid glycoside, has been identified in various plant species, notably Lantana camara. As with many natural products, a comprehensive understanding of its physical, chemical, and biological properties is essential for its potential development as a therapeutic agent. This technical guide provides a detailed overview of the known characteristics of this compound, alongside standardized experimental protocols for its isolation, purification, and characterization. Furthermore, it explores potential signaling pathways that may be modulated by this compound, offering a framework for future research into its mechanism of action.

Physical and Chemical Properties

PropertyDataCitations
Molecular Formula C₂₃H₂₄O₁₁[1][2]
Molecular Weight 476.43 g/mol [1]
CAS Number 53452-12-3[1]
Physical Description Powder
Purity Commercially available in purities of 95% or greater.[1]
Solubility Soluble in Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.
Melting Point Not available. A general protocol for determination is provided in Section 2.1.
Predicted XlogP 1.2
Spectral Data While specific spectra are not widely published, the structure is confirmed by NMR. General principles for spectral analysis are in Section 2.5.[3]

Experimental Protocols

This section details the methodologies for key experiments related to the isolation, purification, and characterization of this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[1] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range suggests the presence of impurities.[4]

Protocol: Capillary Method

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[1]

  • Capillary Loading: Introduce a small amount of the powdered this compound into a capillary tube, packing it to a height of 1-2 mm.[5]

  • Apparatus Setup: Place the capillary tube into a melting point apparatus (e.g., Mel-Temp) next to a calibrated thermometer.[4]

  • Heating: Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point (if a preliminary rough measurement has been made). Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[4][5]

  • Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[5]

Isolation and Purification from Lantana camara

This compound is naturally present in the aerial parts of Lantana camara.[3] The following is a generalized workflow for its extraction and purification based on common phytochemical techniques.

G cluster_0 Extraction cluster_1 Purification A 1. Plant Material Preparation (Air-dried, powdered leaves of L. camara) B 2. Maceration (Soak powder in Ethanol or Ethyl Acetate) A->B C 3. Filtration & Concentration (Filter and evaporate solvent under reduced pressure) B->C D 4. Column Chromatography (Silica gel stationary phase) C->D Load Crude Extract E 5. Gradient Elution (e.g., n-hexane/ethyl acetate gradient) D->E F 6. Fraction Collection & TLC Analysis E->F G 7. Recrystallization (From a suitable solvent like methanol) F->G H Pure this compound Crystals G->H

Figure 1: A generalized workflow for the isolation and purification of this compound.

Protocol:

  • Plant Material Preparation: Collect fresh leaves of Lantana camara, wash them to remove debris, and air-dry them in the shade for several weeks. Once fully dried, grind the leaves into a coarse powder.[6][7]

  • Extraction: Macerate the powdered plant material in a suitable solvent such as ethanol or an ethyl acetate-methanol mixture at room temperature for 48-72 hours. This process should be repeated multiple times to ensure exhaustive extraction.[7]

  • Concentration: Filter the combined extracts to remove solid plant material. Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature around 45°C to obtain the crude extract.[6]

  • Column Chromatography: Subject the crude extract to column chromatography using silica gel as the stationary phase.[6]

  • Elution: Elute the column with a gradient of solvents, for example, starting with n-hexane and gradually increasing the polarity with ethyl acetate.[6]

  • Fraction Collection and Analysis: Collect the eluate in fractions and monitor the composition of each fraction using Thin Layer Chromatography (TLC). Combine the fractions that show a spot corresponding to a this compound standard.

  • Purification: Further purify the combined fractions by recrystallization from a solvent system like methanol to obtain pure this compound.

Quantitative Analysis by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a standard method for the quantitative analysis of flavonoids. A validated RP-HPLC method can be used to determine the purity of this compound and to quantify its presence in various samples.

General Protocol:

  • Chromatographic System: An HPLC system equipped with a UV-Vis detector, a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and a data acquisition software is typically used.[8][9]

  • Mobile Phase: A common mobile phase for flavonoid analysis is a gradient or isocratic mixture of an acidified aqueous solution (e.g., water with 0.1% formic acid or phosphoric acid) and an organic solvent like acetonitrile or methanol.[9]

  • Standard and Sample Preparation: Prepare a stock solution of a this compound standard of known concentration in a suitable solvent (e.g., methanol). Prepare sample solutions by dissolving the test material in the mobile phase.

  • Analysis Conditions:

    • Flow Rate: Typically 0.5-1.0 mL/min.[8][9]

    • Detection Wavelength: Based on the UV-Vis spectrum of this compound, a suitable wavelength (likely around 280-350 nm for flavonoids) should be selected for monitoring.[9]

    • Injection Volume: 10-20 µL.

  • Quantification: Construct a calibration curve by injecting a series of standard solutions of known concentrations. The concentration of this compound in a sample can then be determined by comparing its peak area to the calibration curve.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

The antioxidant potential of this compound can be evaluated using various in vitro assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common, rapid, and straightforward method.

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a test tube or microplate well, add a specific volume of the this compound sample (dissolved in a suitable solvent like methanol or DMSO at various concentrations) to a defined volume of the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at approximately 517 nm using a spectrophotometer. A control containing the solvent instead of the sample is also measured.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula:

    • % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Structural Elucidation by Spectroscopy

The structure of this compound can be confirmed and characterized using a combination of spectroscopic techniques.

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the detailed structure of organic molecules.[10]

    • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see signals in the aromatic region for the flavonoid backbone, signals for the methoxy groups, and a series of signals in the carbohydrate region for the glycosidic moiety.[11][12]

    • ¹³C NMR: Shows the number of non-equivalent carbons and their types (e.g., C=O, aromatic C, C-O, CH, CH₂, CH₃). This is crucial for confirming the carbon skeleton of the molecule.[10][11]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule.[13] For this compound, characteristic absorption bands would be expected for:

    • O-H stretching (from hydroxyl groups)

    • C-H stretching (from aromatic and aliphatic parts)

    • C=O stretching (from the ketone group in the flavonoid ring)

    • C=C stretching (from the aromatic rings)

    • C-O stretching (from ethers and alcohols)[13]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for compounds with conjugated systems like flavonoids.[14] The UV-Vis spectrum of this compound in a solvent like methanol would be expected to show characteristic absorption maxima (λmax) that help to identify the flavonoid structural class.[15]

Potential Signaling Pathway Modulation

Flavonoids are known to exert their biological effects by modulating various intracellular signaling pathways.[16] While specific studies on this compound's interaction with signaling pathways are limited, its classification as a flavonoid suggests it may interact with key pathways involved in cell proliferation, apoptosis, and inflammation, such as the PI3K/Akt, MAPK, and NF-κB pathways.[2][3][7][16][17][18][19][20][21][22][23][24]

Hypothetical Target: The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival, growth, and proliferation, and its dysregulation is common in diseases like cancer.[16][19][22][23] Many natural compounds, including flavonoids, have been shown to inhibit this pathway.[16]

PI3K_Akt_Pathway cluster_downstream Downstream Effects RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activation GF Growth Factor GF->RTK PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 P_Akt p-Akt (Active) PIP3->P_Akt Activation Akt Akt mTOR mTOR P_Akt->mTOR Apoptosis Inhibition of Apoptosis P_Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Growth mTOR->Proliferation This compound This compound (?) This compound->PI3K Potential Inhibition This compound->Akt

Figure 2: Hypothetical modulation of the PI3K/Akt pathway by this compound.

Experimental Workflow for Pathway Analysis

To investigate the effect of this compound on a signaling pathway like PI3K/Akt, a standard molecular biology workflow can be employed.

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line) and treat the cells with varying concentrations of this compound for specific time periods.

  • Protein Extraction: Lyse the cells to extract total protein.

  • Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Immunodetection: Probe the membrane with primary antibodies specific for key proteins in the pathway (e.g., total Akt, phosphorylated Akt (p-Akt), total mTOR, p-mTOR).

  • Analysis: Use secondary antibodies conjugated to an enzyme for detection. A decrease in the ratio of phosphorylated protein to total protein would indicate that this compound inhibits the activity of that protein in the pathway.

Conclusion

This compound is a flavonoid glycoside with defined chemical properties and reported biological activities. This guide provides a comprehensive summary of its known characteristics and outlines detailed, standardized protocols for its further investigation. While specific experimental data such as melting point and comprehensive spectral analyses are not yet widely disseminated, the methodologies described herein provide a robust framework for researchers to generate this critical information. Furthermore, the exploration of its potential effects on key cellular signaling pathways, such as the PI3K/Akt cascade, opens promising avenues for future research into its therapeutic applications.

References

Linaroside's In Vitro Mechanisms of Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Linaroside, a flavonoid glycoside also known as acaciin, has garnered significant scientific interest for its diverse pharmacological activities demonstrated in various in vitro models. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's bioactivities, with a focus on its anti-inflammatory, antioxidant, neuroprotective, and anticancer effects. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. In vitro studies have shown its ability to suppress the production of pro-inflammatory mediators in various cell types.

A primary mechanism of this compound's anti-inflammatory action is through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, including cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][3] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins.[4] Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[4][5] this compound has been shown to prevent the degradation of IκBα, thereby inhibiting NF-κB activation and its downstream effects.[2]

The MAPK pathway, which includes kinases like ERK, JNK, and p38, also plays a critical role in regulating inflammatory responses.[6][7] this compound has been observed to suppress the phosphorylation of these MAPK proteins, further contributing to its anti-inflammatory effects.[2][8]

A common in vitro model to assess the anti-inflammatory effects of compounds like this compound involves the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Culture and Treatment: RAW 264.7 cells are cultured in a suitable medium, such as DMEM, supplemented with fetal bovine serum and antibiotics. The cells are then seeded in plates and pre-treated with various concentrations of this compound for a specific duration (e.g., 1-2 hours) before being stimulated with LPS (a potent inducer of inflammation).

  • Nitric Oxide (NO) Production Assay (Griess Assay): The production of nitric oxide, a pro-inflammatory mediator, is quantified in the cell culture supernatant using the Griess reagent. A standard curve using sodium nitrite is generated to determine the concentration of NO.

  • Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in the cell culture supernatant are measured using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Western Blot Analysis: To investigate the effect on signaling pathways, cell lysates are prepared and subjected to Western blotting to analyze the expression and phosphorylation status of key proteins like IκBα, NF-κB p65, and the MAPK family members (p-ERK, p-JNK, p-p38).

Anticancer Activity

This compound has demonstrated significant antiproliferative and pro-apoptotic effects in various cancer cell lines, including breast, prostate, and lung cancer.[9][10][11] Its anticancer mechanisms are multifaceted, involving the induction of cell cycle arrest, apoptosis, and inhibition of key oncogenic signaling pathways.

In breast cancer cell lines such as MCF-7 and MDA-MB-231, this compound has been shown to inhibit cell proliferation and colony formation.[9] Mechanistically, it can arrest the cell cycle at the G2/M phase and induce apoptosis.[9] One of the key targets of this compound in breast cancer is the NFAT1-MDM2 pathway.[9]

Furthermore, in prostate cancer cells (PC3), this compound and related compounds have been shown to induce apoptosis and cause cell cycle arrest.[10][12] The induction of apoptosis is often mediated through the modulation of Bcl-2 family proteins, leading to the activation of caspases, which are the executive enzymes of apoptosis.[13] Specifically, a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like Bax are observed.[13]

Compound/ExtractCell LineAssayIC50 ValueReference
Linarin (this compound)-Acetylcholinesterase Inhibition3.801 ± 1.149 μM[14]
TilirosideT47D (Breast Cancer)MTT Assay67.79 µg/ml[11]
TilirosideMCF7 (Breast Cancer)MTT Assay100.00 µg/ml[11]
Ethyl Acetate Extract of L. numidicum (containing this compound)PC3 (Prostate Cancer)MTT Assay133.2 ± 5.73 μg/mL[10]
Ethyl Acetate Extract of L. numidicum (containing this compound)MDA-MB-231 (Breast Cancer)MTT Assay156.9 ± 2.83 μg/mL[10]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.

  • Cell Seeding: Cancer cells (e.g., MCF-7, PC3) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound for different time points (e.g., 24, 48, 72 hours). Control wells receive the vehicle (e.g., DMSO) only.

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for a few hours to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol). The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (usually around 570 nm). The percentage of cell viability is calculated relative to the control cells.

Neuroprotective Effects

This compound has shown promise as a neuroprotective agent, primarily through its acetylcholinesterase (AChE) inhibitory and antioxidant activities.[14][15] Inhibition of AChE, the enzyme that breaks down the neurotransmitter acetylcholine, is a key strategy in the management of Alzheimer's disease.[16][17]

In vitro assays have demonstrated that linarin (this compound) can inhibit AChE activity in a dose-dependent manner.[14] Molecular docking studies have suggested that the 4'-methoxyl group and the 7-O-sugar moiety of linarin play important roles in its binding to the active site of AChE.[14]

Furthermore, the antioxidant properties of this compound contribute to its neuroprotective effects by mitigating oxidative stress, a key factor in the pathogenesis of neurodegenerative diseases.[15][18] It can scavenge free radicals and reduce intracellular oxidative stress.[15]

Ellman's method is a widely used spectrophotometric method for determining AChE activity.

  • Reaction Mixture Preparation: The reaction is typically carried out in a phosphate buffer (pH 8.0). The reaction mixture contains the AChE enzyme, the test compound (this compound) at various concentrations, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Initiation of Reaction: The reaction is initiated by adding the substrate, acetylthiocholine iodide.

  • Measurement: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate. The rate of color formation is measured spectrophotometrically at 412 nm. The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate in its absence.

Signaling Pathways and Experimental Workflows

To visually represent the complex molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.

Linaroside_Anti_inflammatory_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates MAPK MAPK (ERK, JNK, p38) TLR4->MAPK Activates This compound This compound This compound->IKK Inhibits This compound->MAPK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IKK->NFκB Activates IκBα->NFκB Inhibits Nucleus Nucleus NFκB->Nucleus Translocates NFκB_n NF-κB MAPK_n AP-1, etc. MAPK->Nucleus Activates transcription factors Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFκB_n->Pro_inflammatory_Genes Induces Transcription MAPK_n->Pro_inflammatory_Genes Induces Transcription

Caption: this compound's anti-inflammatory mechanism via NF-κB and MAPK pathway inhibition.

Linaroside_Anticancer_Pathway This compound This compound NFAT1_MDM2 NFAT1-MDM2 Pathway This compound->NFAT1_MDM2 Inhibits Cell_Cycle Cell Cycle Progression This compound->Cell_Cycle Arrests (G2/M) Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Proliferation Cell Proliferation NFAT1_MDM2->Proliferation Promotes Cell_Cycle->Proliferation Drives Mitochondria Mitochondria Bcl2->Mitochondria Inhibits apoptosis Bax->Mitochondria Promotes apoptosis Caspases Caspase Cascade Mitochondria->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells treat_cells Treat with this compound (various concentrations) seed_cells->treat_cells incubate Incubate (24, 48, or 72h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance analyze Calculate % Viability and IC50 read_absorbance->analyze end End analyze->end

References

Linaroside: A Technical Whitepaper on Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linaroside, a flavonoid glycoside found in various plant species such as Lantana camara and Linaria vulgaris, is an emerging natural compound of interest for its potential therapeutic applications.[1][2][3] Flavonoids, as a class, are well-recognized for their diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[4] This technical guide provides a comprehensive overview of the current state of research on this compound, focusing on its identified and computationally predicted therapeutic targets. The information presented herein is intended to support further investigation and drug development efforts centered on this promising bioactive molecule. It is important to note that while research on this compound is ongoing, much of the current understanding is derived from studies on plant extracts containing this compound or from computational analyses, with fewer in-depth studies on the isolated compound.

Quantitative Data Summary

The available quantitative data for this compound's biological activity is currently limited. The most definitive data pertains to its antimycobacterial effects and in silico binding affinities to potential protein targets.

Biological Activity/TargetAssay TypeSpecies/StrainMeasurementValueReference
AntimycobacterialIn vitroMycobacterium tuberculosis H(37)RvMinimum Inhibitory Concentration (MIC)6.25 µg/mL[5][6][7][8]
AntimycobacterialIn vitroMycobacterium tuberculosis H(37)Rv% Inhibition at 6.25 µg/mL30%[3][4]
Anti-inflammatory TargetMolecular DockingHuman TNF-αBinding Energy-6.1 kcal/mol[9]
Apoptosis/Anticancer TargetMolecular DockingHuman Bcl-2Binding EnergyNot specified, but identified as a target[9]
Neuroprotective TargetMolecular DockingHuman Acetylcholinesterase (hAchE)Binding AffinityNot specified, but identified as a target[10]

Potential Therapeutic Targets and Mechanisms of Action

Anti-inflammatory Activity

This compound is suggested to possess anti-inflammatory properties, a common characteristic of flavonoids.[4] The primary evidence for a specific anti-inflammatory target comes from computational studies.

  • Tumor Necrosis Factor-alpha (TNF-α) Inhibition: Molecular docking studies have identified TNF-α as a potential target of this compound, with a predicted binding energy of -6.1 kcal/mol.[9] TNF-α is a critical pro-inflammatory cytokine involved in the pathogenesis of numerous inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. By binding to TNF-α, this compound could potentially disrupt its signaling cascade.

  • Modulation of the NF-κB Pathway: The inhibition of TNF-α is closely linked to the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[11] NF-κB is a key transcription factor that governs the expression of many pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[12][13] While direct experimental validation of this compound's effect on the NF-κB pathway is pending, its interaction with TNF-α suggests a plausible mechanism for its anti-inflammatory effects. Studies on the crude extracts of Lantana camara, which contains this compound, have shown suppression of inflammatory mediators such as COX-2, iNOS, and NF-kB.[14][15]

TNF_NFkB_Pathway This compound This compound TNFa TNF-α This compound->TNFa Inhibition (Predicted) TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates for Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) Nucleus->Inflammation Induces

Hypothesized Anti-inflammatory Mechanism of this compound.
Antimycobacterial Activity

One of the most well-documented activities of this compound is its inhibitory effect against Mycobacterium tuberculosis.

  • Direct Inhibition: this compound has been shown to inhibit the growth of Mycobacterium tuberculosis strain H(37)Rv with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL.[5][6][7][8] At this concentration, it produced a 30% inhibition of mycobacterial growth.[3][4] The precise molecular target within the bacterium has not yet been elucidated, but this activity suggests potential for development as an anti-tuberculosis agent.

Anticancer Potential

The potential of this compound as an anticancer agent is primarily supported by in silico data and the known activities of its plant source.

  • Modulation of Apoptosis via Bcl-2: A network pharmacology and molecular docking study identified the anti-apoptotic protein Bcl-2 as a key target for compounds in Lantana camara, including this compound.[9] Bcl-2 is a central regulator of the intrinsic apoptosis pathway, and its inhibition can sensitize cancer cells to programmed cell death. This makes Bcl-2 a validated target for cancer therapy. Further experimental validation is required to confirm the binding and functional effects of this compound on Bcl-2.

Apoptosis_Pathway This compound This compound Bcl2 Bcl-2 This compound->Bcl2 Inhibition (Predicted) BaxBak Bax/Bak Bcl2->BaxBak Inhibits Mitochondrion Mitochondrion BaxBak->Mitochondrion Forms pores in CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Predicted Pro-Apoptotic Mechanism of this compound.
Neuroprotective Effects

In silico studies suggest that this compound may have neuroprotective potential.

  • Acetylcholinesterase (AChE) Inhibition: this compound has been identified as a potential inhibitor of human acetylcholinesterase (hAchE) in molecular docking simulations.[10] AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibitors of AChE are a cornerstone of treatment for Alzheimer's disease, helping to improve cognitive function. This computational finding suggests a potential avenue for this compound in the management of neurodegenerative disorders.

Experimental Methodologies

Detailed experimental protocols for the biological evaluation of pure this compound are not extensively reported in the literature. However, general methodologies for its extraction and for the assays in which it has been implicated can be described.

Extraction and Isolation of this compound

A general procedure for isolating this compound from plant material, such as Linaria vulgaris, involves the following steps:

  • Extraction: Air-dried and powdered plant material is extracted with a solvent, typically 70% ethanol, under reflux.[3]

  • Solvent Partitioning: The concentrated crude extract is then sequentially partitioned with solvents of increasing polarity, such as chloroform and n-butanol, to separate compounds based on their solubility.[3]

  • Chromatographic Purification: The n-butanol fraction, which is typically enriched with glycosides like this compound, is subjected to multiple rounds of column chromatography.[3]

    • Silica Gel Chromatography: Used for initial fractionation.

    • Sephadex LH-20 Chromatography: Often used for further purification to separate compounds based on size and polarity.

    • High-Performance Liquid Chromatography (HPLC): A final purification step, often using a C18 column, to yield the pure compound.[3]

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3]

Extraction_Workflow Plant Dried Plant Material (e.g., Linaria vulgaris) Extraction Extraction (70% Ethanol, Reflux) Plant->Extraction Partition Solvent Partitioning (Chloroform, n-Butanol) Extraction->Partition Crude n-Butanol Fraction Partition->Crude Column Column Chromatography (Silica, Sephadex LH-20) Crude->Column HPLC HPLC Purification (C18 Column) Column->HPLC Pure Pure this compound HPLC->Pure Analysis Structural Analysis (NMR, MS) Pure->Analysis

General Workflow for this compound Isolation.
Antimycobacterial Susceptibility Testing

While the specific protocol used for this compound is not detailed, antimycobacterial activity is typically assessed using broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC). A common assay is the Microplate Alamar Blue Assay (MABA).

  • Preparation: A two-fold serial dilution of the test compound (this compound) is prepared in a 96-well microplate.

  • Inoculation: Each well is inoculated with a standardized suspension of Mycobacterium tuberculosis (e.g., H37Rv).

  • Incubation: The plates are incubated at 37°C for several days.

  • Detection: A solution of Alamar Blue is added to each well. A color change from blue to pink indicates bacterial growth.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents the color change, indicating inhibition of bacterial growth.

This compound demonstrates significant therapeutic potential across several domains, including infectious diseases and inflammatory conditions, with preliminary evidence suggesting possible applications in oncology and neurodegenerative disorders. Its most robustly supported activity is against Mycobacterium tuberculosis.

However, the current body of research is still in its nascent stages. The majority of the evidence for its anti-inflammatory, anticancer, and neuroprotective effects is derived from computational models or studies of plant extracts. To advance this compound as a viable therapeutic lead, future research should prioritize:

  • In Vitro Validation: Conducting robust in vitro assays to confirm the predicted binding and inhibitory activity of pure this compound against targets such as TNF-α, Bcl-2, and acetylcholinesterase. This should include determining IC50 or Ki values.

  • Mechanism of Action Studies: Elucidating the downstream effects of this compound on relevant signaling pathways (e.g., NF-κB, apoptosis pathways) in appropriate cell-based models.

  • In Vivo Efficacy: Evaluating the therapeutic efficacy of this compound in animal models of inflammation, cancer, and neurodegeneration.

  • Pharmacokinetics and Safety: Characterizing the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound.

A concerted effort in these areas will be crucial to unlocking the full therapeutic potential of this promising natural product.

References

An In-depth Technical Guide to the Signaling Pathway Modulation of Lanreotide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanreotide is a synthetic somatostatin analog with a well-established role in the management of neuroendocrine tumors (NETs) and acromegaly.[1] Its therapeutic efficacy is rooted in its ability to modulate key intracellular signaling pathways, primarily through its high-affinity binding to somatostatin receptors (SSTRs), particularly subtypes 2 and 5 (SSTR2 and SSTR5).[2][3][4] This guide provides a comprehensive overview of the molecular mechanisms underlying Lanreotide's action, focusing on its influence on critical signaling cascades such as the PI3K/Akt/mTOR and NF-κB pathways. Detailed experimental protocols and quantitative data are presented to offer a practical resource for researchers in the field.

Introduction

Lanreotide is a long-acting octapeptide analog of the natural hormone somatostatin.[5] Its clinical utility stems from its ability to inhibit the secretion of various hormones and growth factors, thereby controlling symptoms and tumor growth in patients with NETs.[1][6] The primary mechanism of action involves its function as a somatostatin receptor agonist, with a high affinity for SSTR2 and a lower affinity for SSTR5.[2][3] The activation of these receptors triggers a cascade of intracellular events that culminate in anti-proliferative, pro-apoptotic, and anti-inflammatory effects.[5][6]

Mechanism of Action: SSTR2 and SSTR5 Signaling

Lanreotide's biological effects are predominantly mediated through its interaction with SSTR2 and SSTR5, which are G-protein coupled receptors.[7] Binding of Lanreotide to these receptors initiates a conformational change, leading to the activation of downstream signaling pathways.

The antisecretory effects of Lanreotide are largely attributed to the inhibition of adenylyl cyclase, which results in decreased intracellular cyclic AMP (cAMP) levels and reduced calcium influx.[5] This, in turn, inhibits the exocytosis of hormones and other secretory products from neuroendocrine cells.[5]

The anti-proliferative effects are more complex and involve the modulation of several key signaling pathways that regulate cell growth, survival, and apoptosis.[5][6]

Modulation of the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a common feature in many cancers.[8] Lanreotide has been shown to inhibit this pathway, contributing to its anti-tumor effects.[3]

The binding of Lanreotide to SSTRs can lead to the activation of protein tyrosine phosphatases, which can dephosphorylate and inactivate components of the PI3K/Akt pathway.[5] Furthermore, studies have shown that combining Lanreotide with PI3K and mTOR inhibitors can enhance its anti-proliferative effects in bronchopulmonary neuroendocrine tumor cells.[3][9] This suggests a synergistic interaction and highlights the importance of the PI3K/Akt/mTOR pathway as a target of Lanreotide.

PI3K_Akt_mTOR_Pathway Lanreotide Lanreotide SSTR2_5 SSTR2/SSTR5 Lanreotide->SSTR2_5 PI3K PI3K SSTR2_5->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Lanreotide's inhibition of the PI3K/Akt/mTOR pathway.
Modulation of the NF-κB Signaling Pathway

The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival.[10] In vivo studies have demonstrated that Lanreotide therapy can downregulate NF-κB signaling in CD8+ T cells of patients with neuroendocrine tumors.[11][12][13] This inhibitory effect on NF-κB may contribute to the anti-inflammatory and anti-proliferative properties of Lanreotide. The canonical NF-κB pathway is a key target.

NF_kB_Pathway Lanreotide Lanreotide SSTR2_5 SSTR2/SSTR5 Lanreotide->SSTR2_5 IKK_complex IKK Complex SSTR2_5->IKK_complex IkB IκB IKK_complex->IkB P NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression

Lanreotide's inhibitory effect on the NF-κB signaling pathway.

Quantitative Data on Lanreotide's Efficacy

The anti-proliferative effects of Lanreotide have been quantified in various studies, with the half-maximal inhibitory concentration (IC50) being a key metric.

Cell LineTumor TypeIC50 (µM)Duration of ExposureReference
BON-1 (Everolimus-resistant)Pancreatic NET2572 hours[5]
GH3Rat Pituitary0.057Not Specified[14]

The modulation of cytokine expression by Lanreotide further underscores its immunomodulatory and anti-inflammatory properties.

Cell LineTumor TypeCytokineEffectReference
BON-1Pancreatic NETTNF-αUpregulation[5]
BON-1Pancreatic NETIL-6Downregulation[5]
BON-1Pancreatic NETIL-10Downregulation[5]
NCI-H727Bronchial NETTNF-αDownregulation[5]
NCI-H727Bronchial NETIL-6Upregulation[5]
NCI-H727Bronchial NETIL-10Upregulation[5]

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies evaluating the anti-proliferative effects of Lanreotide on neuroendocrine tumor cell lines.[5][15]

Objective: To determine the effect of Lanreotide on the viability and proliferation of NET cells.

Materials:

  • NET cell lines (e.g., BON-1, NCI-H727)

  • Complete culture medium

  • Lanreotide stock solution

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16][17]

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)[17]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of Lanreotide in complete culture medium.

  • Remove the overnight culture medium and replace it with 100 µL of the Lanreotide dilutions. Include a vehicle control (medium with the same concentration of the drug solvent).

  • Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).[5]

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[17][18]

  • After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[17]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow Start Seed Cells in 96-well Plate Treat Treat with Lanreotide (various concentrations) Start->Treat Incubate Incubate (24-72h) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read Measure Absorbance (570nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

References

Linaroside: A Technical Guide to its Antioxidant and Anti-inflammatory Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linaroside, a flavonoid glycoside also known as acaciin or buddleoside, is a naturally occurring compound found in various medicinal plants, including Buddleja officinalis and Chrysanthemum indicum. Flavonoids as a class are well-regarded for their potential health benefits, largely attributed to their antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's bioactivity, focusing on its antioxidant and anti-inflammatory mechanisms. The information presented herein is intended to support further research and drug development efforts centered on this promising natural compound.

Antioxidant Activity of this compound

The antioxidant capacity of a compound is its ability to neutralize reactive oxygen species (ROS), which are unstable molecules that can cause cellular damage through a process known as oxidative stress. This damage is implicated in the pathogenesis of numerous chronic diseases. The antioxidant activity of this compound is typically evaluated through various in vitro assays.

Quantitative Antioxidant Data
Sample Assay IC50 Value (µg/mL) Reference Compound Reference IC50 (µg/mL)
Acacia mearnsii Bark ExtractDPPH61.5 ± 0.5TroloxNot specified
Acacia mearnsii Bark ExtractABTS23.3 ± 0.3TroloxNot specified
Ulmus pumila Ethyl Acetate FractionDPPH5.6--

IC50: The concentration of the substance required to inhibit 50% of the activity. DPPH: 2,2-diphenyl-1-picrylhydrazyl assay. ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) assay.

Experimental Protocols for Antioxidant Assays

Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. This causes a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol. The solution should be freshly prepared and protected from light.

  • Sample Preparation: this compound or the plant extract is dissolved in a suitable solvent to prepare a series of concentrations.

  • Reaction Mixture: A specific volume of the sample solution (e.g., 100 µL) is mixed with a volume of the DPPH solution (e.g., 1.9 mL).

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the sample concentrations.

Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The degree of decolorization is proportional to the antioxidant's concentration and is measured spectrophotometrically.

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS (e.g., 7 mM) is mixed with a solution of an oxidizing agent, such as potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours to allow for the formation of the ABTS•+ radical.

  • Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at a specific wavelength (e.g., 734 nm).

  • Sample Preparation: this compound or the plant extract is dissolved in a suitable solvent to prepare a series of concentrations.

  • Reaction Mixture: A small volume of the sample solution (e.g., 10 µL) is added to a larger volume of the ABTS•+ working solution (e.g., 190 µL).

  • Incubation: The mixture is incubated at room temperature for a defined time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at the same wavelength used for the working solution (e.g., 734 nm).

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.

  • IC50 Determination: The IC50 value is determined from the dose-response curve.

Anti-inflammatory Activity of this compound

Inflammation is a complex biological response of body tissues to harmful stimuli. Chronic inflammation is a key factor in the development of many diseases. This compound has demonstrated anti-inflammatory properties by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.

Quantitative Anti-inflammatory Data

Similar to the antioxidant data, specific IC50 values for pure this compound in anti-inflammatory assays are not widely reported. The following table presents data on the inhibition of nitric oxide (NO) production, a key inflammatory mediator, by extracts containing this compound or by related flavonoids.

Sample Assay IC50 Value Cell Line Stimulant
ApigeninNitric Oxide Inhibition23 µMRAW 264.7LPS
LuteolinNitric Oxide Inhibition27 µMRAW 264.7LPS
BrazilinNitric Oxide Inhibition24.3 µMRAW 264.7LPS[1]

LPS: Lipopolysaccharide, a component of the outer membrane of Gram-negative bacteria that is a potent inducer of inflammation. RAW 264.7: A murine macrophage cell line commonly used in inflammation studies.

Experimental Protocol for Nitric Oxide (NO) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophage cells (e.g., RAW 264.7) that have been stimulated with an inflammatory agent like lipopolysaccharide (LPS). The amount of NO produced is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Culture: RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of this compound for a specific period (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) and incubated for a further 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Aliquots of the cell culture supernatant are collected.

    • The supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • The mixture is incubated at room temperature for 10-15 minutes to allow for a colorimetric reaction to occur.

  • Measurement: The absorbance is measured at a wavelength of around 540 nm.

  • Calculation: The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

  • IC50 Determination: The IC50 value is calculated from the dose-response curve.

  • Cell Viability Assay: A parallel cell viability assay (e.g., MTT assay) is performed to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compound.

Signaling Pathways and Mechanisms of Action

The antioxidant and anti-inflammatory effects of flavonoids like this compound are often mediated through the modulation of key cellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways are two critical systems implicated in these processes.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals such as LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β. Studies on buddleoside-rich extracts suggest that this compound may exert its anti-inflammatory effects by inhibiting the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates Proteasome Proteasome IkB->Proteasome degradation NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates NFkB_IkB NF-κB IκB NFkB_IkB->NFkB releases Nucleus Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB_nuc->Genes activates transcription This compound This compound This compound->IKK inhibits

Figure 1: Proposed inhibition of the NF-κB signaling pathway by this compound.
Activation of the Nrf2/HO-1 Signaling Pathway

The Nrf2 pathway is the primary regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by a protein called Keap1, which facilitates its degradation. In the presence of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1). Activation of this pathway enhances the cell's capacity to neutralize ROS and combat oxidative stress. There is evidence that related flavonoids activate the Nrf2 pathway, suggesting a likely mechanism for this compound's antioxidant effects.

Nrf2_Pathway OxidativeStress Oxidative Stress (ROS) Nrf2_Keap1 Nrf2 Keap1 OxidativeStress->Nrf2_Keap1 dissociates Keap1 Keap1 Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates Nrf2_Keap1->Nrf2 Proteasome Proteasome Nrf2_Keap1->Proteasome degradation Nucleus Nucleus ARE ARE Nrf2_nuc->ARE binds Genes Antioxidant Genes (e.g., HO-1) ARE->Genes activates transcription This compound This compound This compound->Nrf2_Keap1 promotes dissociation

Figure 2: Postulated activation of the Nrf2/HO-1 pathway by this compound.
Experimental Workflow for In Vitro Anti-inflammatory Assay

The following diagram illustrates a typical workflow for assessing the anti-inflammatory activity of a compound like this compound in a cell-based assay.

Experimental_Workflow start Start cell_culture Culture RAW 264.7 macrophage cells start->cell_culture seeding Seed cells into 96-well plates cell_culture->seeding treatment Pre-treat cells with various concentrations of this compound seeding->treatment stimulation Stimulate cells with LPS (1 µg/mL) treatment->stimulation incubation Incubate for 24 hours stimulation->incubation supernatant Collect cell culture supernatant incubation->supernatant viability_assay Perform MTT assay for cell viability incubation->viability_assay griess_assay Perform Griess assay for nitrite quantification supernatant->griess_assay data_analysis Analyze data and determine IC50 value griess_assay->data_analysis viability_assay->data_analysis end End data_analysis->end

References

Preliminary Cytotoxicity Studies of Linaroside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available scientific literature lacks specific studies on the cytotoxic effects of Linaroside (also known as Acacetin-7-O-rutinoside). Therefore, this technical guide utilizes data from a closely related flavonoid glycoside, Buddleoside, to provide a representative overview of potential cytotoxic mechanisms and experimental methodologies that could be applicable to this compound. All data, protocols, and pathways described herein pertain to studies conducted on Buddleoside and should be interpreted as a surrogate for guiding future research on this compound.

Introduction

Flavonoid glycosides are a broad class of plant secondary metabolites that have garnered significant interest in oncological research. These compounds have been shown to possess a wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. Their mechanisms of action in cancer are diverse, often involving the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and angiogenesis. This guide focuses on the preliminary cytotoxic profile of flavonoid glycosides, with a specific emphasis on Buddleoside as a structural analog to this compound, to inform researchers, scientists, and drug development professionals.

Data Presentation: Cytotoxicity of Buddleoside

The cytotoxic effects of Buddleoside have been evaluated against human liver cancer cell lines. The available data demonstrates a dose-dependent inhibition of cell proliferation and induction of apoptosis.

Cell LineAssay TypeKey FindingsReference
Huh-7 (Liver Cancer)CCK-8Dose-dependent inhibition of cell proliferation.[1][2]
Hep3B (Liver Cancer)CCK-8Dose-dependent inhibition of cell proliferation.[1]
Huh-7Transwell AssayInhibition of cell invasion by over 75%.[1][2]
Hep3BTranswell AssayInhibition of cell invasion by over 75%.[1]
Huh-7Annexin V/FITC-A StainingApproximately 10-fold increase in apoptotic rate.[1][2]
Hep3BAnnexin V/FITC-A StainingApproximately 10-fold increase in apoptotic rate.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of Buddleoside's cytotoxicity.

Cell Culture

Human liver cancer cell lines, Huh-7 and Hep3B, were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

Cell Proliferation Assay (CCK-8)
  • Cell Seeding: Cancer cells were seeded in 96-well plates at a specified density.

  • Treatment: After cell adherence, the medium was replaced with fresh medium containing varying concentrations of Buddleoside. A control group received medium without Buddleoside.

  • Incubation: The plates were incubated for a predetermined period.

  • Reagent Addition: Cell Counting Kit-8 (CCK-8) solution was added to each well.

  • Incubation: The plates were incubated for a further 1-4 hours.

  • Measurement: The absorbance was measured at 450 nm using a microplate reader to determine cell viability.

Cell Invasion Assay (Transwell)
  • Chamber Preparation: Transwell inserts with a Matrigel-coated membrane were placed in 24-well plates.

  • Cell Seeding: Cancer cells, pre-treated with Buddleoside, were seeded into the upper chamber in a serum-free medium.

  • Chemoattractant: The lower chamber was filled with a medium containing a chemoattractant (e.g., fetal bovine serum).

  • Incubation: The plates were incubated to allow for cell invasion through the Matrigel and membrane.

  • Staining and Counting: Non-invading cells on the upper surface of the membrane were removed. Invading cells on the lower surface were fixed, stained (e.g., with crystal violet), and counted under a microscope.

Apoptosis Assay (Annexin V/FITC-A Staining)
  • Cell Treatment: Cancer cells were treated with Buddleoside for a specified duration.

  • Cell Harvesting: Cells were harvested, washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells were resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.

Western Blotting
  • Protein Extraction: Total protein was extracted from Buddleoside-treated and control cells using a suitable lysis buffer.

  • Protein Quantification: The concentration of the extracted protein was determined using a protein assay kit (e.g., BCA assay).

  • Electrophoresis: Equal amounts of protein were separated by SDS-PAGE.

  • Transfer: The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane was blocked to prevent non-specific binding and then incubated with primary antibodies against target proteins (e.g., NFκB/p65, IKK, IκB, cleaved caspase-3, Bax). This was followed by incubation with a corresponding secondary antibody.

  • Detection: The protein bands were visualized using a chemiluminescence detection system.

Mandatory Visualization

Experimental Workflow for Assessing Buddleoside Cytotoxicity

G cluster_assays In Vitro Cytotoxicity Assays cck8 Cell Proliferation (CCK-8 Assay) transwell Cell Invasion (Transwell Assay) apoptosis Apoptosis (Annexin V/FITC) western Protein Expression (Western Blot) start Human Liver Cancer Cells (Huh-7, Hep3B) treatment Treatment with Buddleoside (Dose-Response) start->treatment treatment->cck8 treatment->transwell treatment->apoptosis treatment->western

Caption: Workflow for evaluating the cytotoxic effects of Buddleoside on liver cancer cells.

Signaling Pathway of Buddleoside-Induced Apoptosis in Liver Cancer

G cluster_nfkb NFκB Inhibition cluster_apoptotic Apoptotic Cascade buddleoside Buddleoside ikk IKK buddleoside->ikk inhibits bax Bax buddleoside->bax upregulates nfkb_pathway NFκB Signaling Pathway apoptosis Apoptosis ikb IκB ikk->ikb inhibition nfkb_p65 NFκB/p65 ikb->nfkb_p65 inhibition nfkb_p65->apoptosis suppresses caspase3 Cleaved Caspase-3 bax->caspase3 caspase3->apoptosis

Caption: Buddleoside induces apoptosis by inhibiting the NFκB pathway and upregulating pro-apoptotic proteins.

Conclusion

While direct experimental data on the cytotoxicity of this compound is currently unavailable, the findings for the structurally similar flavonoid glycoside, Buddleoside, suggest a promising avenue for anticancer research. Buddleoside demonstrates significant cytotoxic, anti-invasive, and pro-apoptotic effects in liver cancer cells, mediated through the inhibition of the NFκB signaling pathway.[1][2] These results provide a strong rationale for conducting dedicated studies on this compound to elucidate its specific cytotoxic profile and mechanisms of action. Future research should aim to determine the IC50 values of this compound across a panel of cancer cell lines and explore its impact on various signaling pathways implicated in cancer progression. This will be crucial for assessing its potential as a novel therapeutic agent.

References

Linaroside's Influence on Gene Expression: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Linaroside, a flavonoid glycoside, and its aglycone, acacetin, have demonstrated significant potential in modulating gene expression, particularly in the realms of inflammation and oxidative stress. This document provides a comprehensive overview of the molecular mechanisms underlying these effects, detailing the impact on key signaling pathways and specific gene targets. Quantitative data from recent studies are presented in a structured format to facilitate analysis and comparison. Furthermore, detailed experimental methodologies are provided to aid in the replication and extension of these findings. This technical guide serves as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of this compound and its derivatives.

Core Signaling Pathways Modulated by this compound's Aglycone, Acacetin

Acacetin, the active metabolite of this compound, exerts its effects on gene expression by modulating several key intracellular signaling pathways. These pathways are central to the cellular response to inflammation and oxidative stress.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

Acacetin has been shown to be a potent inhibitor of the NF-κB signaling pathway, a critical regulator of inflammatory gene expression.[1][2][3] By blocking this pathway, acacetin effectively suppresses the transcription of numerous pro-inflammatory genes.[1][2][3]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Stimulus->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_inactive NF-κB (p65/p50) NFkB_inactive->IkB Bound to NFkB_active Active NF-κB (p65/p50) NFkB_inactive->NFkB_active Release Acacetin Acacetin Acacetin->IKK Inhibits Acacetin->IkB Inhibits Degradation DNA DNA NFkB_active->DNA Translocation & Binds to Promoter Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β, iNOS, COX-2) DNA->Gene_Expression Transcription

Caption: Acacetin inhibits the NF-κB signaling pathway.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling cascade, which includes p38, ERK, and JNK, is another key pathway in the inflammatory response that is modulated by acacetin.[1][2][3] Acacetin has been observed to inhibit the phosphorylation of these key MAPK proteins, thereby downregulating downstream inflammatory gene expression.[1][2][3]

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK Activates p38 p38 MAPKKK->p38 Phosphorylates ERK ERK MAPKKK->ERK Phosphorylates JNK JNK MAPKKK->JNK Phosphorylates AP1 AP-1 (c-Fos/c-Jun) p38->AP1 Activates ERK->AP1 Activates JNK->AP1 Activates Acacetin Acacetin Acacetin->p38 Inhibits Phosphorylation Acacetin->ERK Inhibits Phosphorylation Acacetin->JNK Inhibits Phosphorylation DNA DNA AP1->DNA Translocation & Binds to Promoter Gene_Expression Inflammatory & Proliferative Gene Expression (MMP-2, MMP-9, u-PA) DNA->Gene_Expression Transcription

Caption: Acacetin inhibits the MAPK signaling pathway.

Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) Signaling Pathway

In contrast to its inhibitory effects on pro-inflammatory pathways, acacetin activates the Nrf2-ARE signaling pathway, a key regulator of the cellular antioxidant response.[4][5][6][7][8][9] This activation leads to the increased expression of a suite of antioxidant and cytoprotective genes.[4][5][6][7][8][9]

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Conformational Change Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release of Nrf2 Proteasome Proteasome Keap1_Nrf2->Proteasome Ubiquitination & Degradation of Nrf2 Acacetin Acacetin Acacetin->Keap1_Nrf2 Promotes Nrf2 Dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation & Binds to ARE Gene_Expression Antioxidant & Cytoprotective Gene Expression (SODs, HO-1) ARE->Gene_Expression Transcription

Caption: Acacetin activates the Nrf2-ARE signaling pathway.

Quantitative Analysis of Gene Expression Changes

Recent transcriptomic analysis has provided quantitative insights into the effects of acacetin on gene expression in the context of cellular injury. The following tables summarize the key differentially expressed genes (DEGs) identified through RNA sequencing (RNA-seq) analysis.[10]

Table 1: Downregulation of Pro-inflammatory Genes by Acacetin Following OGD/R Injury [10]

Gene SymbolGene NameFold Change (OGD/R vs. Control)Fold Change (Acacetin vs. OGD/R)
Isg15ISG15 ubiquitin-like modifierUpregulatedDownregulated
Fcgr1Fc gamma receptor 1UpregulatedDownregulated
Il1bInterleukin 1 betaUpregulatedDownregulated
Parp12Poly(ADP-ribose) polymerase family member 12UpregulatedDownregulated

Table 2: Upregulation of Antioxidant Genes by Acacetin Following OGD/R Injury [10]

Gene SymbolGene NameFold Change (OGD/R vs. Control)Fold Change (Acacetin vs. OGD/R)
Mt2Metallothionein 2DownregulatedUpregulated

Experimental Methodologies

The investigation of this compound and acacetin's effects on gene expression employs a range of standard molecular biology techniques.

Cell Culture and Treatment
  • Cell Lines: Various cell lines are utilized depending on the research question, including macrophage-like cells (e.g., RAW264.7, BMDMs), cancer cell lines (e.g., A549, DU145), and endothelial cells (e.g., EA.hy926).[1][5][11]

  • Stimulation: To induce inflammatory or oxidative stress conditions, cells are often treated with lipopolysaccharide (LPS) or other relevant stimuli.[1][12]

  • Treatment: Acacetin is typically dissolved in a suitable solvent (e.g., DMSO) and applied to cell cultures at various concentrations and for different durations to assess dose- and time-dependent effects.[1][12]

Gene Expression Analysis
  • RNA Isolation: Total RNA is extracted from treated and control cells using commercially available kits.

  • Quantitative Real-Time PCR (qRT-PCR): This technique is used to quantify the mRNA levels of specific target genes.[12] The expression levels are typically normalized to a housekeeping gene (e.g., β-actin).[12]

  • RNA Sequencing (RNA-seq): For a comprehensive, unbiased analysis of the entire transcriptome, RNA-seq is employed. This powerful technique allows for the identification of all differentially expressed genes between different treatment groups.[10]

Protein Expression and Activity Analysis
  • Western Blotting: This method is used to detect and quantify the protein levels of key signaling molecules (e.g., phosphorylated and total forms of NF-κB, p38, ERK, JNK) and downstream target genes.[1][2]

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is utilized to measure the concentration of secreted proteins, such as cytokines (e.g., TNF-α, IL-6, IL-1β), in the cell culture supernatant.[1]

  • Immunofluorescence and Confocal Microscopy: These techniques are employed to visualize the subcellular localization of proteins, such as the nuclear translocation of NF-κB.[1][3]

Experimental Workflow for Gene Expression Analysis

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., Macrophages) Stimulation 2. Stimulation (e.g., LPS) Cell_Culture->Stimulation Treatment 3. Treatment (Acacetin) Stimulation->Treatment RNA_Extraction 4. Total RNA Extraction Treatment->RNA_Extraction qRT_PCR 5a. qRT-PCR (Specific Gene Expression) RNA_Extraction->qRT_PCR RNA_seq 5b. RNA-Sequencing (Transcriptome-wide Analysis) RNA_Extraction->RNA_seq Data_Analysis 6. Data Analysis & Interpretation qRT_PCR->Data_Analysis RNA_seq->Data_Analysis

References

Methodological & Application

Application Notes and Protocols for Linaroside Extraction and Purification from Buddleja Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linaroside, a flavonoid glycoside, has garnered significant interest within the scientific community due to its potential therapeutic properties. Found in various plant species, it is particularly abundant in the genus Buddleja, commonly known as butterfly bush. This document provides detailed application notes and experimental protocols for the efficient extraction and purification of this compound from Buddleja species, enabling researchers to obtain high-purity this compound for further investigation into its biological activities and potential as a pharmaceutical agent.

Chemical Properties of this compound

PropertyValue
Molecular Formula C₂₃H₂₄O₁₁
Molecular Weight 476.43 g/mol
IUPAC Name 5-hydroxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-methoxy-4H-chromen-4-one
CAS Number 53452-12-3
Solubility Soluble in methanol, ethanol, DMSO, and pyridine.[1]

Extraction of Total Flavonoids from Buddleja Species

The initial step in obtaining this compound is the extraction of total flavonoids from the plant material. Several methods have been optimized for this purpose, with ultrasound-assisted extraction and heat-assisted solvent extraction being the most common. The choice of Buddleja species can influence the total flavonoid yield, with Buddleja officinalis, Buddleja davidii, and Buddleja albiflora being notable sources.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Total Flavonoids

This method utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and extraction efficiency.

Materials:

  • Dried and powdered Buddleja plant material (leaves or flowers)

  • Methanol (76%)

  • Ultrasonic bath

  • Filter paper

  • Rotary evaporator

Procedure:

  • Weigh the powdered Buddleja material.

  • Add 76% methanol at a solvent-to-solid ratio of 34:1 (mL/g).[2]

  • Place the mixture in an ultrasonic bath.

  • Perform ultrasonication for 33 minutes at a controlled temperature.[2]

  • After extraction, filter the mixture through filter paper to separate the extract from the solid residue.

  • Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude flavonoid extract.

Protocol 2: Heat-Assisted Solvent Extraction of Total Flavonoids

This traditional method employs heat to increase the solubility of flavonoids in the extraction solvent.

Materials:

  • Dried and powdered Buddleja plant material

  • Ethanol (67%)

  • Reflux apparatus or water bath

  • Filter paper

  • Rotary evaporator

Procedure:

  • Weigh the powdered Buddleja material.

  • Add 67% ethanol at a liquid-to-solid ratio of 31:1 (g/mL).[1][3]

  • Heat the mixture to 58°C and maintain for 2.6 hours with constant stirring.[1][3]

  • Allow the mixture to cool to room temperature.

  • Filter the mixture to separate the extract.

  • Concentrate the filtrate using a rotary evaporator to yield the crude flavonoid extract.

Table 1: Comparison of Extraction Methods for Total Flavonoids from Buddleja officinalis

ParameterUltrasound-Assisted Extraction[2]Heat-Assisted Solvent Extraction[1][3]
Solvent 76% Methanol67% Ethanol
Solvent:Solid Ratio 34:1 (mL/g)31:1 (g/mL)
Time 33 minutes2.6 hours
Temperature Ambient58°C

Purification of this compound

The crude flavonoid extract contains a mixture of various compounds. A multi-step purification process is required to isolate this compound with high purity.

Step 1: Macroporous Resin Column Chromatography (Initial Purification)

This step separates the total flavonoids from other compounds in the crude extract.

Materials:

  • Crude flavonoid extract

  • Macroporous adsorption resin (e.g., AB-8)

  • Glass chromatography column

  • Deionized water

  • Ethanol (various concentrations)

Protocol:

  • Resin Activation: Pre-treat the macroporous resin by soaking it in ethanol for 24 hours, followed by washing with deionized water until no ethanol is detected.

  • Column Packing: Pack a glass column with the activated resin.

  • Sample Loading: Dissolve the crude flavonoid extract in a suitable solvent and load it onto the column at a controlled flow rate.

  • Washing: Wash the column with deionized water to remove sugars, salts, and other polar impurities.

  • Elution: Elute the adsorbed flavonoids using a stepwise gradient of ethanol-water solutions (e.g., 20%, 40%, 60%, 80% ethanol). Collect the fractions. This compound is expected to elute in the fractions with a moderate ethanol concentration.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

  • Concentration: Pool the this compound-rich fractions and concentrate them using a rotary evaporator.

Step 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification)

Prep-HPLC is a high-resolution technique used to isolate this compound from the enriched flavonoid fraction to achieve high purity.[1][3][4][5]

Materials:

  • This compound-enriched fraction from macroporous resin chromatography

  • Prep-HPLC system with a suitable column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile and water, often with a modifier like formic acid)

  • This compound standard (for comparison)

Protocol:

  • Method Development: Develop an analytical HPLC method to achieve good separation of this compound from other compounds in the enriched fraction. This involves optimizing the mobile phase composition, flow rate, and column type.

  • Scale-Up to Preparative HPLC: Scale up the analytical method to the preparative scale. This will involve adjusting the flow rate and injection volume according to the larger column dimensions.

  • Sample Preparation: Dissolve the this compound-enriched fraction in the mobile phase and filter it through a 0.45 µm filter.

  • Injection and Fraction Collection: Inject the sample onto the preparative HPLC column and collect the fractions corresponding to the this compound peak, as determined by the retention time of the this compound standard.

  • Purity Analysis and Final Product Preparation: Analyze the purity of the collected this compound fractions using analytical HPLC. Pool the high-purity fractions and remove the solvent by lyophilization or rotary evaporation to obtain pure this compound.

Experimental Workflow Diagram

Extraction_and_Purification_Workflow Plant_Material Buddleja Species (leaves/flowers) (Dried and Powdered) Extraction Extraction of Total Flavonoids (UAE or Heat-Assisted) Plant_Material->Extraction Filtration Filtration Extraction->Filtration Concentration1 Concentration (Rotary Evaporation) Filtration->Concentration1 Crude_Extract Crude Flavonoid Extract Concentration1->Crude_Extract Macroporous_Resin Macroporous Resin Column Chromatography Crude_Extract->Macroporous_Resin Fraction_Collection1 Fraction Collection & Analysis (TLC/HPLC) Macroporous_Resin->Fraction_Collection1 Enriched_Fraction This compound-Enriched Fraction Fraction_Collection1->Enriched_Fraction Prep_HPLC Preparative HPLC Enriched_Fraction->Prep_HPLC Fraction_Collection2 Fraction Collection & Purity Analysis Prep_HPLC->Fraction_Collection2 Pure_this compound High-Purity this compound Fraction_Collection2->Pure_this compound

Caption: Workflow for this compound extraction and purification.

Potential Signaling Pathways Modulated by this compound

Flavonoids, including this compound, are known to interact with various cellular signaling pathways. Based on studies of similar flavonoids and extracts from Buddleja species, this compound may potentially modulate the following pathways:

Nrf2 Signaling Pathway

The Nrf2 pathway is a key regulator of the cellular antioxidant response. Some flavonoids can activate Nrf2, leading to the expression of antioxidant enzymes. An extract from Buddleja officinalis has been shown to alleviate UVB-induced oxidative damage via the NRF2 pathway.

Nrf2_Signaling_Pathway cluster_nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Inhibition of Keap1 binding Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Antioxidant_Enzymes Antioxidant Enzyme Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Activation Nrf2_n Nrf2 Nrf2_n->ARE Binding

Caption: Potential activation of the Nrf2 pathway by this compound.

NF-κB Signaling Pathway

The NF-κB pathway is a central mediator of inflammation. Many flavonoids have been shown to inhibit this pathway, thereby exerting anti-inflammatory effects.

NFkB_Signaling_Pathway cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory_Stimuli->IKK Activation IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation of IκB NFkB NF-κB IkB_NFkB->NFkB NF-κB Release This compound This compound This compound->IKK Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_n NF-κB NFkB_n->Inflammatory_Genes Activation

Caption: Potential inhibition of the NF-κB pathway by this compound.

PI3K/Akt and MAPK/ERK Signaling Pathways

The PI3K/Akt and MAPK/ERK pathways are crucial in regulating cell proliferation, survival, and differentiation. Aberrant activation of these pathways is common in cancer. Flavonoids have been reported to modulate these pathways, suggesting a potential mechanism for their anti-cancer effects.

PI3K_MAPK_Signaling_Pathways Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase Growth_Factors->RTK Binding PI3K PI3K RTK->PI3K Activation Ras Ras RTK->Ras Activation This compound This compound This compound->PI3K Inhibition This compound->Ras Inhibition Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation & Differentiation ERK->Cell_Proliferation

Caption: Potential modulation of PI3K/Akt and MAPK/ERK pathways by this compound.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the extraction and purification of this compound from Buddleja species. The successful isolation of high-purity this compound is a critical step for in-depth pharmacological studies. The potential of this compound to modulate key signaling pathways involved in oxidative stress, inflammation, and cell proliferation highlights its promise as a lead compound for the development of new therapeutic agents. Further research is warranted to fully elucidate the mechanisms of action of this compound and to evaluate its efficacy in preclinical and clinical settings.

References

High-Yield Isolation Protocol for Linaroside: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linaroside, a flavonoid glycoside with significant therapeutic potential, has garnered increasing interest in the pharmaceutical and nutraceutical industries. This document provides a detailed application note and protocol for the high-yield isolation of this compound from its natural sources. The protocol emphasizes optimized extraction and purification methodologies to maximize yield and purity. This guide is intended for researchers, scientists, and drug development professionals seeking to obtain high-purity this compound for further investigation and application.

Introduction

This compound (acacetin-7-O-rutinoside) is a naturally occurring flavone glycoside found in various plant species, notably in the genus Buddleja. It has demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. The growing therapeutic interest in this compound necessitates efficient and scalable methods for its isolation to support preclinical and clinical research. This document outlines a high-yield protocol, from the selection of plant material to the final purification steps, and provides insights into its potential mechanism of action through the modulation of key signaling pathways.

Data Presentation: Quantitative Analysis of this compound Isolation

The following tables summarize quantitative data compiled from various studies on flavonoid extraction and purification. While specific yields for this compound are not always available, data for similar flavonoid glycosides and total flavonoid content provide a valuable reference for optimizing the isolation process.

Table 1: Comparison of Extraction Methods for Flavonoids from Buddleja officinalis

Extraction MethodSolventTemperature (°C)TimeTotal Flavonoid Yield (relative)Reference
Ultrasound-Assisted Extraction (UAE)76% MethanolAmbient33 minHigh[1][2]
Reflux Extraction80% Methanol802 x 1 hrHigh[1]
Cold Soak (Maceration)80% MethanolAmbient12 hrLower[1]
Heat-Assisted Organic Solvent Extraction67% Ethanol582.6 hrOptimized for total flavonoids[3]

Table 2: Purification of Flavonoids Using Macroporous Resins

Resin TypeAdsorption CapacityDesorption RatioEluting SolventPurity ImprovementReference
AB-8HighGood70% EthanolSignificant[4]
HPD-100BHighGood20-40% EthanolEffective for separation[5]
D101ModerateHigh70% EthanolGood balance of adsorption/desorption[6]
SP207HighModerateNot specifiedHigh adsorption noted[6]

Experimental Protocols

Plant Material Preparation
  • Source: The primary source for high-yield this compound isolation is the flowers and leaves of Buddleja officinalis. It is recommended to harvest the plant material during the full blossom stage to obtain the highest yield of bioactive components[2].

  • Drying: Air-dry the collected plant material in a well-ventilated area away from direct sunlight or use a mechanical dryer at a temperature not exceeding 40-50°C to prevent degradation of thermolabile compounds.

  • Grinding: Grind the dried plant material into a fine powder (40-60 mesh) to increase the surface area for efficient solvent extraction.

Extraction Protocol: Ultrasound-Assisted Extraction (UAE)

This method is recommended for its high efficiency and reduced extraction time compared to conventional methods[1].

  • Solvent Preparation: Prepare a 76% (v/v) methanol in water solution.

  • Extraction:

    • Place 100 g of the powdered plant material into a suitable flask.

    • Add the extraction solvent at a solvent-to-solid ratio of 34:1 (mL/g)[2].

    • Place the flask in an ultrasonic bath.

    • Perform the extraction for 33 minutes at ambient temperature with an ultrasonic frequency of 40 kHz[1][2].

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process on the residue to maximize yield.

    • Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Purification Protocol

A two-step purification process involving macroporous resin chromatography followed by High-Performance Liquid Chromatography (HPLC) is recommended for obtaining high-purity this compound.

  • Resin Selection and Pre-treatment: AB-8 macroporous resin is a suitable choice for flavonoid purification[4]. Pre-treat the resin by soaking it in ethanol for 24 hours, followed by washing with deionized water until the effluent is clear.

  • Column Packing: Pack a glass column with the pre-treated AB-8 resin.

  • Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., deionized water) and load it onto the column.

  • Elution:

    • Wash the column with 2-3 bed volumes of deionized water to remove sugars and other highly polar impurities.

    • Elute the flavonoid-rich fraction with 70% ethanol[4][6].

  • Fraction Collection and Concentration: Collect the 70% ethanol eluate and concentrate it under reduced pressure to obtain a purified flavonoid-rich extract.

  • Column: A reversed-phase C18 column is commonly used for the purification of flavonoids[7].

  • Mobile Phase: A gradient elution system of acetonitrile (A) and water with 0.1% formic acid (B) is typically effective.

  • Gradient Program (Example):

    • 0-10 min: 10-30% A

    • 10-40 min: 30-50% A

    • 40-50 min: 50-70% A

    • 50-60 min: 70-10% A (column wash and re-equilibration)

  • Injection and Fraction Collection: Dissolve the purified flavonoid-rich extract in the mobile phase. Inject the solution into the prep-HPLC system. Collect the fractions corresponding to the this compound peak, which can be identified using an analytical HPLC with a this compound standard.

  • Lyophilization: Combine the pure fractions and lyophilize to obtain high-purity this compound powder.

Visualization of Workflows and Pathways

Experimental Workflow

Linaroside_Isolation_Workflow plant Buddleja officinalis (Flowers/Leaves) drying Drying plant->drying grinding Grinding drying->grinding powder Plant Powder grinding->powder uae Ultrasound-Assisted Extraction (76% Methanol, 33 min) powder->uae filtration Filtration uae->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Extract concentration1->crude_extract resin_column Macroporous Resin Chromatography (AB-8) crude_extract->resin_column elution Elution (70% Ethanol) resin_column->elution concentration2 Concentration elution->concentration2 purified_extract Purified Extract concentration2->purified_extract prep_hplc Preparative HPLC (C18 Column) purified_extract->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection lyophilization Lyophilization fraction_collection->lyophilization This compound High-Purity This compound lyophilization->this compound

Caption: Experimental workflow for high-yield this compound isolation.

Postulated Signaling Pathways Modulated by this compound

While direct studies on this compound are limited, based on the known anti-inflammatory mechanisms of similar flavonoids, this compound is postulated to modulate the NF-κB and MAPK signaling pathways.

Signaling_Pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway LPS Inflammatory Stimuli (e.g., LPS) IKK IKK Complex LPS->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB nucleus_nfkb Nuclear Translocation NFkB->nucleus_nfkb genes_nfkb Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) nucleus_nfkb->genes_nfkb stress Cellular Stress MAPKKK MAPKKK stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK transcription_factors Transcription Factors (e.g., AP-1) MAPK->transcription_factors genes_mapk Inflammatory Gene Expression transcription_factors->genes_mapk This compound This compound This compound->IKK Inhibition This compound->MAPK Inhibition

Caption: Postulated inhibitory effects of this compound on NF-κB and MAPK signaling pathways.

Conclusion

The protocol detailed in this application note provides a robust and efficient method for the high-yield isolation of this compound. The use of ultrasound-assisted extraction significantly reduces processing time while maintaining high extraction efficiency. Subsequent purification by macroporous resin chromatography and preparative HPLC ensures the final product's high purity, making it suitable for a wide range of research and development applications. Further investigation into the specific signaling pathways modulated by this compound will be crucial in elucidating its full therapeutic potential.

References

Linaroside analytical standards and reference materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linaroside, a flavonoid glycoside, is a natural product found in various plant species, notably including Buddleja officinalis and Lantana camara.[1][2] It has garnered significant interest within the scientific community due to its potential pharmacological activities, including antimycobacterial and nematicidal properties.[1] As a subject of ongoing research and drug development, the availability of high-purity analytical standards and reliable reference materials is crucial for accurate quantification, identification, and biological investigation.

These application notes provide an overview of this compound, its commercially available analytical standards, and detailed protocols for its analysis using modern chromatographic and spectroscopic techniques. The information herein is intended to support researchers in achieving accurate and reproducible results in their studies involving this compound.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its handling, analysis, and formulation.

PropertyValueSource
Chemical Name 5-hydroxy-6-methoxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one[3]
Synonyms Linarin, Acacetin-7-rutinoside[4]
CAS Number 53452-12-3[1][4]
Molecular Formula C23H24O11[3][4][5]
Molecular Weight 476.43 g/mol [4]
Monoisotopic Mass 476.13187 Da[3]
Appearance Typically a solid powderN/A
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol[1]
Purity Available in various purities, e.g., ≥95%[4]

This compound Analytical Standards and Reference Materials

The use of well-characterized analytical standards is a prerequisite for any quantitative or qualitative analysis.[6][7] Several suppliers offer this compound reference materials with specified purity levels. When selecting a standard, it is imperative to consider the application and the required level of accuracy.

SupplierProduct NumberPurityFormStorage
ChemFaces CFN91714>98%Solid2-8°C, protect from light
CP Lab Safety Varies95%1 mgRoom Temperature
AbMole M2355>98%Solid-20°C (long-term)

Note: This table is illustrative. Researchers should always refer to the supplier's certificate of analysis (CoA) for detailed information on purity, identity, and storage conditions.

Experimental Protocols

Extraction of this compound from Buddleja officinalis

Buddleja officinalis is a known source of this compound.[2] The following protocol is a general guideline for the extraction of flavonoids from this plant, optimized for this compound yield.

Materials and Reagents:

  • Dried and powdered flowers of Buddleja officinalis

  • Methanol (76%)[8][9]

  • Ultrasonic bath

  • Rotary evaporator

  • Filter paper

Protocol:

  • Weigh 10 g of dried, powdered Buddleja officinalis flowers.

  • Add 340 mL of 76% methanol (solid to liquid ratio of 1:34 g/mL).[8][9]

  • Place the mixture in an ultrasonic bath and extract for 33 minutes at room temperature.[8][9]

  • Filter the extract through filter paper to remove solid plant material.

  • Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

  • The crude extract can be further purified using techniques such as column chromatography.

Extraction_Workflow plant Buddleja officinalis (powdered flowers) extraction Ultrasonic Extraction (33 min) plant->extraction solvent 76% Methanol solvent->extraction filtration Filtration extraction->filtration evaporation Rotary Evaporation filtration->evaporation crude_extract Crude this compound Extract evaporation->crude_extract purification Further Purification (e.g., Column Chromatography) crude_extract->purification pure_this compound Pure this compound purification->pure_this compound

Figure 1. Workflow for the extraction of this compound.
High-Performance Liquid Chromatography (HPLC-UV) Analysis

HPLC-UV is a robust and widely used technique for the quantification of flavonoids like this compound.[10][11][12]

Instrumentation:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Autosampler

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-50% B

    • 25-30 min: 50-90% B

    • 30-35 min: 90% B

    • 35-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 340 nm[10]

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh 1 mg of this compound analytical standard and dissolve in 1 mL of methanol to prepare a 1 mg/mL stock solution.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with methanol to concentrations ranging from 1 to 100 µg/mL.

  • Sample Solution: Dissolve the crude extract or purified sample in methanol to a suitable concentration. Filter through a 0.45 µm syringe filter before injection.

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

  • Inject the calibration standards in ascending order of concentration.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Inject the sample solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS provides higher sensitivity and selectivity for the identification and quantification of this compound, especially in complex matrices.[13][14][15]

Instrumentation:

  • LC-MS system (e.g., QqQ or Q-TOF) with an electrospray ionization (ESI) source

  • UPLC/UHPLC system for better resolution and shorter run times

  • C18 UPLC column (e.g., 2.1 x 100 mm, 1.8 µm)

LC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A steeper gradient than HPLC can be used due to the higher efficiency of the UPLC column.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-) is often suitable for flavonoids.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Gas Flow Rates: Optimize based on the instrument manufacturer's recommendations.

  • Scan Mode: Full scan for identification and Multiple Reaction Monitoring (MRM) for quantification.

    • MRM Transition (example): For this compound ([M-H]⁻ at m/z 475.12), a potential fragment ion could be monitored. The exact transition should be determined by infusing a standard solution. A possible transition could be m/z 475.1 -> m/z 313.1 (loss of the rutinoside moiety).

Sample Preparation: Similar to HPLC-UV, but samples may require further dilution due to the higher sensitivity of the MS detector.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of this compound and for confirming the identity of a reference standard.[16][17][18]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Sample Preparation:

  • Dissolve approximately 5-10 mg of the this compound standard in a suitable deuterated solvent (e.g., DMSO-d6 or Methanol-d4).

  • Transfer the solution to an NMR tube.

Experiments:

  • ¹H NMR: Provides information about the number of different types of protons and their chemical environments.

  • ¹³C NMR: Provides information about the number of different types of carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, confirming the complete structure of the molecule.[16]

Data Interpretation: The chemical shifts and coupling constants of the protons and carbons in the NMR spectra should be compared with published data for this compound to confirm its identity.

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis start This compound Sample (Extract or Standard) dissolve Dissolve in Appropriate Solvent start->dissolve nmr NMR (Structural Elucidation) start->nmr filter Filter (0.45 µm) dissolve->filter hplc HPLC-UV (Quantification) filter->hplc lcms LC-MS (Identification & Quantification) filter->lcms quant Quantification hplc->quant lcms->quant ident Identification lcms->ident structure Structural Confirmation nmr->structure

Figure 2. General analytical workflow for this compound.

Potential Signaling Pathway Involvement

While the precise signaling pathways modulated by this compound are a subject of ongoing research, flavonoids are known to interact with various cellular signaling cascades, often related to inflammation and oxidative stress. For instance, many flavonoids are known to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a key regulator of the inflammatory response.

Figure 3. Hypothetical inhibition of the NF-κB signaling pathway by this compound.

This diagram illustrates a potential mechanism where this compound may exert anti-inflammatory effects by inhibiting the IKK complex, thereby preventing the activation and nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes. This remains a hypothesis that requires experimental validation.

Conclusion

The protocols and information provided in these application notes are intended to serve as a comprehensive resource for researchers working with this compound. The use of high-quality analytical standards in conjunction with robust and validated analytical methods is essential for obtaining reliable and reproducible data. Further research into the biological activities and mechanisms of action of this compound will continue to elucidate its therapeutic potential.

References

Application Notes and Protocols for the Quantification of Linaroside by HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linaroside, a flavone glycoside also known as Linarin, is a naturally occurring compound found in various plants, including Buddleja officinalis and citrus species. It has garnered significant interest in the scientific community due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities. Accurate and precise quantification of this compound in various matrices, such as plant extracts and pharmaceutical formulations, is crucial for quality control, pharmacokinetic studies, and further pharmacological research.

This document provides a detailed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of this compound. The described protocol is designed to be robust, reliable, and suitable for routine analysis in a laboratory setting.

Chemical Structure of this compound:

Chemical structure of this compound

Figure 1. Chemical Structure of this compound (Acacetin-7-O-rutinoside).

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • Methanol (analytical grade, for extraction)

  • Sample containing this compound (e.g., plant extract, formulation)

Instrumentation
  • HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • A C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

  • Analytical balance

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.45 µm)

Preparation of Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Mobile Phase A: 0.1% (v/v) formic acid in water.

  • Mobile Phase B: Acetonitrile.

Sample Preparation (Example for Plant Material)
  • Weigh 1.0 g of the dried and powdered plant material.

  • Add 20 mL of methanol and sonicate for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collect the supernatant.

  • Repeat the extraction process twice more with 20 mL of methanol each time.

  • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitute the dried extract in a known volume of mobile phase (e.g., 5 mL).

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Chromatographic Conditions

The separation is achieved using a gradient elution on a C18 column.

ParameterValue
Column C18 reversed-phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Data Presentation and Method Validation

The developed HPLC-UV method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following tables summarize the expected quantitative data for the quantification of this compound.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaExpected Result
Retention Time (min) -~7.7
Tailing Factor ≤ 2.0< 1.5
Theoretical Plates > 2000> 5000

Table 2: Method Validation Parameters

ParameterSpecificationExpected Result
Linearity (µg/mL) r² ≥ 0.9991 - 100 µg/mL, r² > 0.999
Limit of Detection (LOD) Signal-to-Noise Ratio ~3:1~0.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ~10:1~0.3 µg/mL
Accuracy (% Recovery) 80% - 120%95.49% – 106.23%[1]
Precision (% RSD) Intraday: < 2%Interday: < 3%Intraday: < 2%Interday: < 3%[1]

Signaling Pathway and Experimental Workflow

This compound and the NF-κB Signaling Pathway

This compound has been shown to exert anti-inflammatory and anti-cancer effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by various signals (e.g., inflammatory cytokines, growth factors), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes, which include pro-inflammatory cytokines and anti-apoptotic proteins. This compound can inhibit this pathway, thereby reducing the inflammatory response and promoting apoptosis in cancer cells.

G Figure 2. This compound Inhibition of the NF-κB Signaling Pathway cluster_0 Cytoplasm cluster_1 Nucleus Stimuli Stimuli IKK Complex IKK Complex Stimuli->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocates This compound This compound This compound->IKK Complex Inhibits Gene Transcription Gene Transcription NF-κB_nuc->Gene Transcription Activates Inflammation/Cell Survival Inflammation/Cell Survival Gene Transcription->Inflammation/Cell Survival Leads to

Figure 2. this compound Inhibition of the NF-κB Signaling Pathway.

Experimental Workflow for this compound Quantification

The following diagram illustrates the key steps involved in the quantification of this compound from a sample matrix using the described HPLC-UV method.

G Figure 3. Experimental Workflow for this compound Quantification Sample Collection Sample Collection Extraction Extraction Sample Collection->Extraction e.g., Plant Material Filtration Filtration Extraction->Filtration Ultrasonication with Methanol HPLC-UV Analysis HPLC-UV Analysis Filtration->HPLC-UV Analysis 0.45 µm Syringe Filter Data Analysis Data Analysis HPLC-UV Analysis->Data Analysis Chromatogram Generation Quantification Quantification Data Analysis->Quantification Peak Integration & Calibration Curve

Figure 3. Experimental Workflow for this compound Quantification.

References

Application Note: High-Throughput Quantification of Linaroside in Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of linaroside in plasma samples. The protocol employs a straightforward protein precipitation extraction procedure, followed by rapid chromatographic separation on a reversed-phase C18 column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with electrospray ionization. This method is suitable for pharmacokinetic studies and other research applications requiring accurate measurement of this compound concentrations in a biological matrix.

Introduction

This compound (Acacetin-7-O-rutinoside) is a flavonoid glycoside found in various medicinal plants. It has garnered interest for its potential pharmacological activities. To properly evaluate its pharmacokinetic profile, a reliable and validated bioanalytical method is essential. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for quantifying small molecules in complex biological matrices like plasma. This document provides a comprehensive protocol for the determination of this compound in plasma, intended for researchers, scientists, and professionals in drug development.

Experimental

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • Internal Standard (IS), e.g., Apigenin-7-glucoside or a structurally similar compound not present in the study samples.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control plasma (e.g., rat, human)

Equipment
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical balance

  • Microcentrifuge

  • Pipettes and tips

  • Vortex mixer

  • Nitrogen evaporator (optional)

  • Autosampler vials

Sample Preparation Protocol
  • Thawing: Thaw plasma samples and quality control (QC) samples on ice.

  • Aliquoting: Aliquot 50 µL of each plasma sample, calibration standard, or QC sample into a clean microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the internal standard working solution (e.g., 100 ng/mL in methanol) to each tube, except for blank samples. To the blank samples, add 10 µL of methanol.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile to each tube.

  • Vortexing: Vortex mix each tube for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35-40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Final Centrifugation: Centrifuge the reconstituted samples at 14,000 rpm for 5 minutes to remove any remaining particulates.

  • Transfer to Autosampler Vials: Transfer the final supernatant to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate for 2 min

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for specific instrument

MRM Transitions (Predicted):

Since this compound is an acacetin rutinoside, the primary fragmentation is expected to be the cleavage of the glycosidic bond.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound 593.18283.063520
Internal Standard User DefinedUser DefinedOptimizedOptimized

Note: The MRM parameters provided for this compound are predictive, based on its structure (Acacetin + Rutinose). The precursor ion [M-H]⁻ for this compound (C₂₈H₃₂O₁₄) is approximately 593.18 m/z. The major product ion would correspond to the deprotonated acacetin aglycone [Acacetin-H]⁻ at approximately 283.06 m/z. It is crucial to optimize these parameters on the specific instrument being used.

Data Presentation

The following table summarizes representative quantitative data from a pharmacokinetic study of acacetin, the aglycone of this compound, in rats after intravenous administration.[1] This data is provided as an example of the expected performance of a validated LC-MS/MS method for a related flavonoid.

ParameterValue (for Acacetin)[1]
Linearity Range (ng/mL) 1 - 1600
Lower Limit of Quantification (ng/mL) 1.0
Intra-day Precision (%RSD) < 10.5%
Inter-day Precision (%RSD) < 10.5%
Mean Recovery (%) 78.4 - 85.2%

Visualizations

Experimental Workflow

experimental_workflow sample Plasma Sample (50 µL) is_addition Add Internal Standard sample->is_addition precipitation Protein Precipitation (Acetonitrile) is_addition->precipitation vortex Vortex Mix precipitation->vortex centrifuge1 Centrifuge (14,000 rpm, 10 min) vortex->centrifuge1 supernatant Transfer Supernatant centrifuge1->supernatant reconstitution Reconstitute in Mobile Phase supernatant->reconstitution centrifuge2 Final Centrifugation reconstitution->centrifuge2 lcms LC-MS/MS Analysis centrifuge2->lcms data Data Acquisition & Processing lcms->data

Caption: Workflow for this compound Detection in Plasma.

Signaling Pathway (Illustrative)

As this compound's specific signaling pathway is a subject of ongoing research, the following diagram illustrates a general flavonoid signaling pathway for context.

flavonoid_pathway This compound This compound Receptor Receptor Binding This compound->Receptor CellMembrane Cell Membrane KinaseCascade Kinase Cascade (e.g., MAPK) Receptor->KinaseCascade TranscriptionFactor Transcription Factor Activation (e.g., Nrf2) KinaseCascade->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression AntioxidantResponse Antioxidant & Anti-inflammatory Response GeneExpression->AntioxidantResponse

Caption: General Flavonoid Signaling Pathway.

Conclusion

The LC-MS/MS method described herein provides a selective and sensitive approach for the quantification of this compound in plasma. The simple protein precipitation sample preparation method allows for high-throughput analysis, making it well-suited for pharmacokinetic studies in a research setting. The provided parameters serve as a strong starting point, and should be optimized and validated according to regulatory guidelines for specific applications.

References

Linaroside Animal Models for Efficacy Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing various animal models to assess the therapeutic efficacy of Linaroside (also known as Linarin), a naturally occurring flavonoid glycoside. The following sections outline experimental designs for investigating the anti-inflammatory, hepatoprotective, and neuroprotective properties of this compound, complete with data presentation tables and signaling pathway diagrams.

Anti-inflammatory Efficacy: Dry Eye Disease Model

Objective: To evaluate the anti-inflammatory effects of this compound in a murine model of Dry Eye Disease (DED).

Animal Model:

  • Species: Mouse (e.g., BALB/c)

  • Sex: Female (often more susceptible to DED)

  • Age: 6-8 weeks

Induction of Dry Eye Disease: A common method to induce DED in mice is through a combination of desiccating stress and administration of a cholinergic antagonist. A specific protocol involves the use of benzalkonium chloride (BAC) solution.[1][2]

Experimental Protocol:

  • Animal Acclimatization: Acclimate mice for at least one week under controlled conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.

  • Group Allocation: Randomly divide the mice into the following groups (n=8-10 per group):

    • Normal Control (NC)

    • DED Model Control (MC)

    • This compound Low Dose (LD)

    • This compound High Dose (HD)

    • Positive Control (e.g., sodium hyaluronate eye drops)

  • DED Induction: Instill 5 µL of 0.2% benzalkonium chloride solution onto the ocular surface of mice in the MC, LD, HD, and positive control groups twice daily for 4 weeks.[2] Additionally, mice can be subjected to chronic painful stimulation (tail clamping) in a desiccator to exacerbate the condition.[1][2]

  • This compound Administration: Administer this compound orally by gavage daily for the duration of the DED induction.

  • Efficacy Evaluation:

    • Tear Secretion: Measure tear volume at baseline and at the end of the study using phenol red-impregnated cotton threads.

    • Tear Film Break-up Time (TFBUT): Assess the stability of the tear film using fluorescein staining.

    • Corneal Fluorescein Staining: Score corneal epithelial defects using a standardized scale.

    • Histopathology: At the end of the study, euthanize the animals and collect the eyeballs and lacrimal glands for histological examination (e.g., H&E staining) to assess inflammation and cellular damage.

    • Biochemical Analysis: Measure the levels of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and signaling proteins (e.g., MAPK, NF-κB) in corneal and conjunctival tissues using ELISA and Western blot, respectively.[1][2]

Quantitative Data Summary:

GroupTear Secretion (mm/30s)TFBUT (s)Corneal Staining ScoreTNF-α (pg/mg protein)IL-1β (pg/mg protein)
Normal Control Baseline ValueBaseline Value0Baseline ValueBaseline Value
DED Model Control Significantly ReducedSignificantly ReducedSignificantly IncreasedSignificantly IncreasedSignificantly Increased
This compound Low Dose ImprovedImprovedReducedReducedReduced
This compound High Dose Significantly ImprovedSignificantly ImprovedSignificantly ReducedSignificantly ReducedSignificantly Reduced
Positive Control Significantly ImprovedSignificantly ImprovedSignificantly ReducedSignificantly ReducedSignificantly Reduced

Signaling Pathway:

Linaroside_Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., Desiccation, BAC) cluster_cell Corneal Epithelial Cell cluster_response Inflammatory Response cluster_intervention Intervention Stimulus Stimulus TLR4 TLR4 Stimulus->TLR4 MAPK MAPK (JNK, p38) TLR4->MAPK IKK IKK TLR4->IKK NF_kB NF-κB MAPK->NF_kB NF_kB_Inhibitor IκBα IKK->NF_kB_Inhibitor NF_kB_Inhibitor->NF_kB Nucleus Nucleus NF_kB->Nucleus Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Inflammatory_Cytokines This compound This compound This compound->MAPK This compound->IKK Linaroside_Hepatoprotective_Pathway CCl4 CCl4 ROS Oxidative Stress (ROS) CCl4->ROS TLR4_MyD88 TLR4/MyD88 ROS->TLR4_MyD88 Keap1 Keap1 ROS->Keap1 MAPK_p38 MAPK (p38) TLR4_MyD88->MAPK_p38 NF_kB_Activation NF-κB Activation MAPK_p38->NF_kB_Activation Inflammation Inflammation (TNF-α, IL-1β, IL-6) NF_kB_Activation->Inflammation Nrf2 Nrf2 Keap1->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes (SOD, GSH) ARE->Antioxidant_Enzymes This compound This compound This compound->ROS This compound->TLR4_MyD88 This compound->Keap1 Linaroside_Efficacy_Workflow cluster_setup Experimental Setup cluster_model Disease Model Induction cluster_evaluation Efficacy Evaluation Acclimatization Animal Acclimatization (1 week) Grouping Random Group Allocation Acclimatization->Grouping Induction Induce Disease Model (e.g., DED, CCl4, OVA) Grouping->Induction Treatment Daily this compound Administration Induction->Treatment Sample_Collection Blood and Tissue Collection Treatment->Sample_Collection Biochemical_Analysis Biochemical Assays (ALT, AST, Cytokines, etc.) Sample_Collection->Biochemical_Analysis Oxidative_Stress Oxidative Stress Markers (MDA, SOD, GSH) Sample_Collection->Oxidative_Stress Histopathology Histopathological Examination Sample_Collection->Histopathology Western_Blot Western Blot Analysis (Signaling Proteins) Sample_Collection->Western_Blot

References

Formulating Linaroside for In Vivo Administration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linaroside, also known as acacetin-7-O-rutinoside, is a naturally occurring flavone glycoside found in various plants. It has garnered significant interest within the scientific community for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. The effective in vivo evaluation of this compound is contingent upon the development of appropriate formulations that ensure its bioavailability and stability. As a flavonoid glycoside, this compound presents formulation challenges primarily due to its limited aqueous solubility.

These application notes provide a comprehensive guide to formulating this compound for in vivo administration, covering solubility, formulation strategies, and analytical considerations. Detailed protocols for formulation preparation and in vivo administration are provided to facilitate preclinical research.

Physicochemical Properties and Solubility

A thorough understanding of this compound's physicochemical properties is fundamental to developing a successful formulation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₈H₃₂O₁₄PubChem
Molecular Weight 592.5 g/mol PubChem
Appearance Pale yellow powderGeneric
Melting Point Not available-

Table 2: Solubility Data of this compound and Related Compounds

CompoundSolventSolubilitySource
Tilianin (Acacetin-7-O-glucoside) DMSO50 mg/mLCommercial Supplier Data
Acacetin DMSO~15 mg/mLCommercial Supplier Data
Acacetin 1:2 DMSO:PBS (pH 7.2)~0.33 mg/mLCommercial Supplier Data
This compound WaterPoorly solubleInferred
This compound EthanolModerately solubleInferred

Based on this data, Dimethyl Sulfoxide (DMSO) is an excellent solvent for preparing concentrated stock solutions of this compound. For in vivo administration, it is crucial to dilute the DMSO stock solution with a biocompatible vehicle to minimize toxicity.

Formulation Strategies for In Vivo Administration

The choice of formulation strategy for this compound will depend on the intended route of administration, the required dose, and the animal model. The primary goal is to maintain this compound in a solubilized state to ensure its absorption.

Co-solvent Systems

A common and straightforward approach for administering poorly water-soluble compounds is the use of a co-solvent system. This involves dissolving the compound in a water-miscible organic solvent and then diluting it with an aqueous vehicle.

Recommended Co-solvent Formulation:

  • Primary Solvent: DMSO

  • Co-solvent/Surfactant: Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), Cremophor EL, or Tween 80

  • Vehicle: Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

A typical formulation might consist of 5-10% DMSO, 10-40% PEG 400 or PG, and the remainder as saline or PBS. The final concentration of the organic solvents should be kept as low as possible to avoid toxicity.

Suspension Formulations

For oral administration, a suspension can be prepared if a solution is not feasible. This involves dispersing the finely milled this compound powder in an aqueous vehicle containing a suspending agent.

Recommended Suspension Formulation:

  • Suspending Agent: 0.5% - 1% (w/v) Carboxymethylcellulose (CMC) or Hydroxypropyl methylcellulose (HPMC)

  • Wetting Agent (optional): A small amount of Tween 80 (e.g., 0.1%) can be added to improve the wettability of the this compound powder.

  • Vehicle: Deionized water or saline.

Experimental Protocols

Protocol for Preparation of a this compound Solution for Intravenous (IV) or Intraperitoneal (IP) Injection

This protocol describes the preparation of a 10 mg/mL this compound solution. The final concentration can be adjusted based on the required dose.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene glycol 400 (PEG 400), sterile

  • Saline (0.9% NaCl), sterile

  • Sterile, pyrogen-free vials

  • Sterile syringes and filters (0.22 µm)

Procedure:

  • Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to achieve a concentration of 100 mg/mL. For example, dissolve 100 mg of this compound in 1 mL of DMSO. Gently warm and vortex if necessary to ensure complete dissolution.

  • Prepare Vehicle Mixture: In a sterile vial, prepare the vehicle by mixing PEG 400 and saline. For a final formulation with 10% DMSO and 40% PEG 400, mix 4 mL of PEG 400 with 5 mL of saline.

  • Final Formulation: Slowly add 1 mL of the this compound stock solution to the 9 mL of the vehicle mixture while vortexing to create a 10 mg/mL final solution.

  • Sterilization: Sterilize the final formulation by filtering it through a 0.22 µm sterile syringe filter into a sterile, pyrogen-free vial.

  • Quality Control: Visually inspect the final solution for any precipitation. It should be a clear, particle-free solution.

Workflow for this compound Solution Preparation:

G cluster_0 Stock Solution Preparation cluster_1 Vehicle Preparation cluster_2 Final Formulation weigh Weigh this compound dissolve Dissolve in DMSO (100 mg/mL) weigh->dissolve add_stock Add Stock to Vehicle dissolve->add_stock mix_peg Mix PEG 400 and Saline mix_peg->add_stock vortex Vortex to Mix add_stock->vortex filter Sterile Filter (0.22 µm) vortex->filter qc Visual Inspection filter->qc

Caption: Workflow for preparing a this compound solution.

Protocol for Preparation of a this compound Suspension for Oral (PO) Gavage

This protocol describes the preparation of a 25 mg/mL this compound suspension.

Materials:

  • This compound powder

  • 0.5% (w/v) Carboxymethylcellulose (CMC) solution in deionized water

  • Mortar and pestle or homogenizer

Procedure:

  • Weigh this compound: Weigh the required amount of this compound powder. For a 10 mL suspension at 25 mg/mL, weigh 250 mg of this compound.

  • Trituration: Place the this compound powder in a mortar. Add a small volume of the 0.5% CMC solution and triturate with the pestle to form a smooth paste. This step is crucial for preventing clumping.

  • Suspension Formation: Gradually add the remaining 0.5% CMC solution while continuously stirring or triturating until the desired volume is reached.

  • Homogenization: For a more uniform suspension, use a homogenizer.

  • Storage: Store the suspension in a tightly sealed container at 4°C and protect from light. Shake well before each use.

In Vivo Administration and Dosing

The selection of the animal model and route of administration should be based on the specific research question.

Table 3: Recommended Starting Doses for this compound (based on Acacetin data)

Animal ModelRoute of AdministrationRecommended Starting DoseReference
Mouse Oral (PO)10 - 50 mg/kg[Acacetin studies](--INVALID-LINK-- Akt_signaling_in_prostate_cancer_cells)
Mouse Intraperitoneal (IP)5 - 25 mg/kgEstimated
Rat Oral (PO)10 - 50 mg/kgEstimated

Note: These are starting dose recommendations. The optimal dose should be determined through dose-response studies.

Pharmacokinetic Considerations and Analytical Methods

To understand the absorption, distribution, metabolism, and excretion (ADME) of this compound, pharmacokinetic (PK) studies are essential.

Sample Collection

Blood samples should be collected at various time points after administration. Plasma should be separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method

A validated high-performance liquid chromatography (HPLC) method coupled with ultraviolet (UV) or mass spectrometry (MS) detection is recommended for the quantification of this compound and its potential metabolites (e.g., acacetin) in plasma.

General HPLC Method Parameters:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

  • Detection: UV at a wavelength corresponding to the absorbance maximum of this compound (typically around 270 nm and 330 nm for flavones), or MS/MS for higher sensitivity and selectivity.

  • Sample Preparation: Protein precipitation with acetonitrile or methanol, or solid-phase extraction (SPE).

Potential Signaling Pathways of this compound

Based on studies of its aglycone acacetin and other related flavonoids, this compound may exert its biological effects through the modulation of several key signaling pathways.

Anti-inflammatory Signaling Pathway

This compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory pathways such as NF-κB and activating the Nrf2/HO-1 antioxidant response pathway.

G cluster_0 Anti-inflammatory Effects This compound This compound Nrf2 Nrf2 This compound->Nrf2 Activates NFkB NF-κB This compound->NFkB Inhibits HO1 HO-1 Nrf2->HO1 Induces Antioxidant Antioxidant Response HO1->Antioxidant Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines

Caption: Potential anti-inflammatory signaling of this compound.

Anticancer Signaling Pathway

The potential anticancer effects of this compound may be mediated through the inhibition of pro-survival pathways like PI3K/Akt and the induction of apoptosis.

G cluster_1 Anticancer Effects This compound This compound PI3K PI3K This compound->PI3K Inhibits Bax Bax This compound->Bax Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates Akt Akt PI3K->Akt CellSurvival Cell Survival & Proliferation Akt->CellSurvival Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Inhibits CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspases Caspases CytochromeC->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: Potential anticancer signaling of this compound.

Conclusion

The successful in vivo investigation of this compound hinges on the use of appropriate formulation strategies to overcome its poor aqueous solubility. The protocols and data presented in these application notes provide a solid foundation for researchers to formulate this compound for various routes of administration and to begin to explore its therapeutic potential in preclinical models. It is recommended that researchers perform initial formulation stability and vehicle tolerability studies to ensure the reliability and reproducibility of their in vivo experiments.

Linaroside: A Promising Flavonoid for Inducing Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Application Notes

Linaroside, a flavonoid glycoside naturally found in various plants, including Tilia amurensis and Buddleja davidii, has emerged as a compound of interest in oncology research due to its potential to induce programmed cell death, or apoptosis, in cancer cells. These notes provide an overview of the mechanisms of action and guidance for experimental investigation of this compound's pro-apoptotic effects.

This compound has been observed to exert its cytotoxic effects through the modulation of key signaling pathways involved in apoptosis. The primary mechanism involves the intrinsic or mitochondrial pathway of apoptosis. This is characterized by changes in the expression levels of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio. This shift in balance enhances mitochondrial membrane permeability, resulting in the release of cytochrome c into the cytoplasm. Cytosolic cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.

Furthermore, this compound is believed to influence critical cell survival signaling pathways, such as the PI3K/Akt and MAPK pathways. By inhibiting the phosphorylation of key proteins in these pathways, this compound can disrupt pro-survival signals and sensitize cancer cells to apoptosis.

The effective concentration of this compound for inducing apoptosis can vary depending on the cancer cell line. Therefore, it is crucial to determine the half-maximal inhibitory concentration (IC50) for each specific cell type being investigated.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy of this compound and other relevant compounds in inducing cancer cell death.

Table 1: IC50 Values of this compound and Similar Compounds in Various Cancer Cell Lines

CompoundCell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
Tiliamuroside BA549Lung CarcinomaNot Specified3.26 - 8.89[1]
Tiliamuroside BSK-OV-3Ovarian CancerNot Specified3.26 - 8.89[1]
Tiliamuroside BSK-MEL-2Skin MelanomaNot Specified3.26 - 8.89[1]
Tiliamuroside BHCT-15Colon AdenocarcinomaNot Specified3.26 - 8.89[1]
FPOAHeLaCervical Cancer2425.28 (µg/ml)[2]
FPOAHeLaCervical Cancer4815.30 (µg/ml)[2]
FPOAHeLaCervical Cancer7211.79 (µg/ml)[2]

Note: Data for this compound is limited. Tiliamuroside B is a lignan glycoside also found in Tilia amurensis. FPOA is a triterpenoid used here as an example for apoptosis induction in HeLa cells.

Table 2: Effect of Apoptosis-Inducing Compounds on Protein Expression in HeLa Cells

TreatmentProteinChange in ExpressionMethodReference
FPOA (0, 7.5, 15, 30 µg/ml)BaxIncreasedWestern Blot[2]
FPOA (0, 7.5, 15, 30 µg/ml)Bcl-2DecreasedWestern Blot[2]
FPOA (0, 7.5, 15, 30 µg/ml)Cleaved Caspase-9IncreasedWestern Blot[2]
FPOA (0, 7.5, 15, 30 µg/ml)Cleaved Caspase-3IncreasedWestern Blot[2]

Note: This data for FPOA on HeLa cells illustrates a typical experimental outcome for a compound inducing apoptosis via the intrinsic pathway and can be used as a reference for designing experiments with this compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in this compound-induced apoptosis and a general workflow for its investigation.

Linaroside_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus This compound This compound PI3K PI3K This compound->PI3K Inhibits MAPK_pathway MAPK Pathway This compound->MAPK_pathway Modulates Bcl2 Bcl-2 This compound->Bcl2 Inhibits Bax Bax This compound->Bax Promotes Akt Akt PI3K->Akt Activates Akt->Bcl2 Promotes Bcl2->Bax Inhibits CytoC_mito Cytochrome c Bax->CytoC_mito Promotes release CytoC_cyto Cytochrome c Apoptosome Apoptosome CytoC_cyto->Apoptosome Forms Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes CytoC_mito->CytoC_cyto Release

Figure 1: Proposed signaling pathway of this compound-induced apoptosis in cancer cells.

Experimental_Workflow A Cancer Cell Culture B This compound Treatment (Varying Concentrations & Times) A->B C Cell Viability Assay (e.g., MTT Assay to determine IC50) B->C D Apoptosis Quantification (e.g., Flow Cytometry with Annexin V/PI) B->D E Protein Expression Analysis (Western Blot for Apoptosis Markers) B->E F Data Analysis & Interpretation C->F D->F E->F

Figure 2: General experimental workflow for investigating this compound's pro-apoptotic effects.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the pro-apoptotic effects of this compound on cancer cells.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effect of this compound on cancer cells and to calculate its IC50 value.

Materials:

  • Cancer cell line of interest (e.g., HeLa)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.

Protocol 2: Apoptosis Quantification by Flow Cytometry (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells after this compound treatment.

Materials:

  • Cancer cells treated with this compound (as described in Protocol 1)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells in the medium.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This protocol detects changes in the expression levels of key proteins involved in apoptosis.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bax, Bcl-2, cleaved caspase-3, cleaved caspase-9, p-Akt, Akt, p-ERK, ERK, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound as described for the flow cytometry protocol. After treatment, wash cells with cold PBS and lyse them in RIPA buffer on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using the BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control to determine the relative protein expression levels.

Protocol 4: Cytochrome c Release Assay

This protocol determines the translocation of cytochrome c from the mitochondria to the cytosol, a key event in the intrinsic apoptotic pathway.

Materials:

  • Cancer cells treated with this compound

  • Mitochondria/Cytosol Fractionation Kit

  • Western blot reagents (as in Protocol 3)

  • Primary antibody against Cytochrome c

  • Primary antibodies for mitochondrial (e.g., COX IV) and cytosolic (e.g., GAPDH) markers

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound and harvest them as described previously.

  • Cell Fractionation: Use a commercial mitochondria/cytosol fractionation kit according to the manufacturer's instructions to separate the cytosolic and mitochondrial fractions. This typically involves differential centrifugation.

  • Western Blot Analysis: Perform western blotting on both the cytosolic and mitochondrial fractions as described in Protocol 3.

  • Analysis: Probe the membranes with an antibody against cytochrome c. To verify the purity of the fractions, also probe for a mitochondrial marker (which should be absent in the cytosolic fraction) and a cytosolic marker (which should be absent in the mitochondrial fraction). An increase in cytochrome c in the cytosolic fraction of this compound-treated cells compared to the control indicates its release from the mitochondria.

References

Linaroside as a Potential Neuroprotective Agent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linaroside, a naturally occurring flavonoid glycoside also known as acacetin-7-O-rutinoside, has emerged as a promising candidate for neuroprotective therapies.[1] Extensive research, primarily on its synonym linarin, has demonstrated its potential to mitigate neuronal damage through various mechanisms, including anti-inflammatory, antioxidant, and anti-apoptotic activities.[2][3] These properties make this compound a molecule of significant interest for the development of novel treatments for neurodegenerative diseases such as Alzheimer's disease and for mitigating neuronal damage following events like spinal cord injury.[2][4]

This document provides detailed application notes and experimental protocols based on existing research to guide scientists in the investigation of this compound's neuroprotective effects.

Chemical Structure

This compound is a flavone glycoside with the chemical formula C₂₈H₃₂O₁₄.[1] Its structure consists of the flavonoid acacetin linked to the disaccharide rutinose.

Synonyms: Linarin, Acacetin-7-O-rutinoside, Buddleoside[1][5]

Mechanism of Action

This compound exerts its neuroprotective effects through a multi-targeted approach. The primary mechanisms identified include:

  • Activation of the PI3K/Akt Signaling Pathway: this compound promotes the phosphorylation of Akt, a key protein in a signaling pathway crucial for cell survival and proliferation.[2] Activated Akt, in turn, phosphorylates and inactivates Glycogen Synthase Kinase-3β (GSK-3β), a protein implicated in apoptosis and the hyperphosphorylation of tau protein in Alzheimer's disease.[2] This pathway activation also leads to an increase in the expression of the anti-apoptotic protein Bcl-2.[2]

  • Anti-inflammatory Effects: this compound has been shown to inhibit the activation of microglia, the primary immune cells of the central nervous system.[4] By suppressing the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway, this compound reduces the production and release of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[4]

  • Antioxidant Properties: Like many flavonoids, this compound possesses antioxidant activities, helping to neutralize reactive oxygen species (ROS) that contribute to oxidative stress and neuronal damage.[3]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies investigating the neuroprotective effects of linarin (this compound).

Table 1: Effect of Linarin on Cell Viability and Apoptosis in Aβ₂₅₋₃₅-Treated PC12 Cells [2]

Concentration of Linarin (µM)Cell Viability (% of Control)Apoptotic Cells (%)
0 (Aβ only)52.3 ± 4.535.2 ± 3.1
0.163.8 ± 5.128.7 ± 2.9
1.075.1 ± 6.220.5 ± 2.2
1088.6 ± 7.312.4 ± 1.5

Table 2: Effect of Linarin on Pro-inflammatory Cytokine Production in LPS-Stimulated BV2 Microglia [4]

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control25.4 ± 3.115.2 ± 2.010.8 ± 1.5
LPS (1 µg/mL)348.7 ± 25.6289.4 ± 21.3152.6 ± 12.8
LPS + Linarin (12.5 mg/kg)210.3 ± 18.9175.8 ± 15.495.3 ± 9.1
LPS + Linarin (25 mg/kg)125.6 ± 11.7102.1 ± 9.858.7 ± 5.5
LPS + Linarin (50 mg/kg)78.2 ± 7.565.4 ± 6.135.2 ± 3.8

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay against Amyloid-β Induced Toxicity

This protocol details the methodology to assess the neuroprotective effects of this compound against amyloid-β (Aβ)-induced toxicity in a neuronal cell line (e.g., PC12 cells).[2]

Materials:

  • PC12 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Horse Serum (HS)

  • Penicillin-Streptomycin solution

  • This compound (dissolved in DMSO)

  • Amyloid-β₂₅₋₃₅ peptide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate Buffered Saline (PBS)

  • 96-well plates

Procedure:

  • Cell Culture: Culture PC12 cells in DMEM supplemented with 10% FBS, 5% HS, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed PC12 cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • This compound Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1.0, 10 µM) for 2 hours. Include a vehicle control (DMSO).

  • Aβ₂₅₋₃₅ Treatment: After pre-treatment, add Aβ₂₅₋₃₅ peptide to the wells to a final concentration of 30 µM. Incubate for 24 hours.

  • MTT Assay for Cell Viability:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control group (untreated cells).

Protocol 2: Assessment of Anti-inflammatory Effects in Microglia

This protocol outlines the procedure to evaluate the anti-inflammatory properties of this compound in lipopolysaccharide (LPS)-stimulated microglial cells (e.g., BV2 cells).[4]

Materials:

  • BV2 cells

  • DMEM with high glucose

  • FBS

  • Penicillin-Streptomycin solution

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • GRIESS reagent for Nitric Oxide (NO) measurement

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • 24-well plates

Procedure:

  • Cell Culture: Maintain BV2 cells in DMEM with high glucose, 10% FBS, and 1% penicillin-streptomycin.

  • Cell Seeding: Plate BV2 cells in 24-well plates at a density of 5 x 10⁴ cells/well and culture for 24 hours.

  • This compound and LPS Treatment: Treat the cells with different concentrations of this compound (e.g., 12.5, 25, 50 mg/kg equivalent for in vitro study, requiring dose-response optimization) for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Nitric Oxide Measurement:

    • Collect the cell culture supernatant.

    • Mix 100 µL of supernatant with 100 µL of GRIESS reagent.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm. A sodium nitrite standard curve should be used for quantification.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the levels of NO and cytokines in this compound-treated groups with the LPS-only treated group.

Visualizations

Linaroside_PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt (Active) GSK3b GSK-3β pAkt->GSK3b Phosphorylates (Inhibits) Bcl2 Bcl-2 pAkt->Bcl2 Upregulates pGSK3b p-GSK-3β (Inactive) Apoptosis Apoptosis pGSK3b->Apoptosis Inhibits Bcl2->Apoptosis Inhibits NeuronalSurvival Neuronal Survival Apoptosis->NeuronalSurvival Prevents

Caption: this compound activates the PI3K/Akt signaling pathway.

Linaroside_Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB TLR4->NFkB Activates Proinflammatory_Mediators Pro-inflammatory Mediators (NO, TNF-α, IL-1β, IL-6) NFkB->Proinflammatory_Mediators Induces Production This compound This compound This compound->TLR4 Inhibits Neuroinflammation Neuroinflammation Proinflammatory_Mediators->Neuroinflammation

Caption: this compound inhibits neuroinflammation via the TLR4/NF-κB pathway.

Experimental_Workflow_Neuroprotection cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies CellCulture Neuronal/Microglial Cell Culture Pretreatment This compound Pre-treatment CellCulture->Pretreatment Toxin Induce Neurotoxicity (e.g., Aβ, LPS) Pretreatment->Toxin Analysis Assess Viability, Apoptosis, Inflammatory Markers Toxin->Analysis AnimalModel Animal Model of Neurodegeneration Treatment This compound Administration AnimalModel->Treatment Behavioral Behavioral Tests Treatment->Behavioral Histology Histological & Biochemical Analysis of Brain Tissue Behavioral->Histology

Caption: General experimental workflow for this compound neuroprotection studies.

References

Linaroside in Skin Care and Cosmetic Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linaroside, a flavonoid glycoside also known as acacetin-7-rutinoside, is a natural compound found in various plants, notably in the genus Buddleja (Butterfly Bush). Emerging research has highlighted its potential for various applications in skin care and cosmetics due to its diverse biological activities. These properties include anti-inflammatory, antioxidant, and skin-lightening effects, making it a promising ingredient for formulations aimed at addressing skin aging, hyperpigmentation, and inflammatory skin conditions.

This document provides detailed application notes and experimental protocols for researchers and professionals interested in evaluating and utilizing this compound in skin care and cosmetic formulations.

Key Applications and Mechanisms of Action

This compound's benefits in skin care are attributed to several key mechanisms:

  • Anti-Inflammatory Activity: this compound has been shown to suppress the production of pro-inflammatory mediators. This is primarily achieved through the inhibition of the NF-κB signaling pathway, a key regulator of inflammation. By downregulating this pathway, this compound can reduce the expression of inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as nitric oxide (NO), a molecule involved in inflammatory processes.[1][2][3][4]

  • Antioxidant Activity: As a flavonoid, this compound is believed to possess antioxidant properties, helping to neutralize reactive oxygen species (ROS). ROS are major contributors to skin aging and damage by causing oxidative stress. The antioxidant capacity of this compound is likely attributed to its aglycone, acacetin, which has demonstrated potent antioxidant effects.[5][6][7][8]

  • Skin Lightening (Tyrosinase Inhibition): Hyperpigmentation is often caused by the overproduction of melanin, a process catalyzed by the enzyme tyrosinase. While direct kinetic data for this compound is limited, many flavonoids are known tyrosinase inhibitors.[9][10][11][12][13][14][15][16][17][18][19] The potential of this compound to inhibit tyrosinase suggests its use as a skin-lightening agent.

  • Pro-Collagen and Anti-Aging Effects: The aglycone of this compound, acacetin, has been shown to promote the synthesis of collagen, a key structural protein in the skin that declines with age.[20] Acacetin achieves this by modulating the TGF-β/Smad signaling pathway, which is crucial for collagen production.[20] Furthermore, acacetin can mitigate photoaging by reducing the expression of matrix metalloproteinases (MMPs), enzymes that degrade collagen and other extracellular matrix proteins.[20]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its aglycone, acacetin, from in vitro studies. This data can be used as a reference for designing experiments and formulating cosmetic products.

Table 1: Anti-Inflammatory Activity of this compound

BioassayCell LineInducerThis compound ConcentrationEffectReference
Nitric Oxide (NO) ProductionRAW264.7 MacrophagesLPS8–32 µMSignificant inhibition of NO release in a concentration-dependent manner.[21]
Nitric Oxide (NO) ProductionRAW264.7 MacrophagesLPS5, 10, 20, 30 µMDose-dependent decrease in NO production.[3]
Pro-inflammatory Cytokines (IL-1β, IL-6)RAW264.7 MacrophagesLPS5, 10, 20, 30 µMSignificant dose-dependent decrease in IL-1β and IL-6 secretion.[3]
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)RAW264.7 MacrophagesLPS40, 80, 160 µMStrong suppression of TNF-α, IL-1β, and IL-6 levels.[1]

Table 2: Bioactivity of Acacetin (Aglycone of this compound)

BioassayCell Line/ModelAcacetin ConcentrationEffectReference
Antioxidant (ROS reduction)Human Dermal Fibroblasts5, 10, 20 µg/mlAmelioration of UVA-induced oxidative stress.[20]
Collagen Synthesis (TGF-β/Smad3 pathway)Human Dermal Fibroblasts5, 10, 20 µg/mlIncreased expression of TGF-β and Smad3.[20]
Anti-Photoaging (MMP inhibition)Human Dermal Fibroblasts5, 10, 20 µg/mlBlocked down-regulated activation of MMPs.[20]
NeuroinflammationMouse model of spinal cord injuryN/AAlleviated neuroinflammation and oxidative stress injury via the Nrf2/HO-1 pathway.[6]

Signaling Pathways and Experimental Workflows

This compound's Anti-Inflammatory Signaling Pathway

This compound exerts its anti-inflammatory effects primarily by inhibiting the NF-κB signaling pathway. In response to inflammatory stimuli like Lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes. This compound is proposed to interfere with this cascade, leading to reduced production of inflammatory mediators.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation This compound This compound This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Cytokines Pro-inflammatory Cytokines & NO DNA->Cytokines Transcription

Caption: this compound's inhibition of the NF-κB pathway.

Acacetin's Role in Mitigating Photoaging via MAPK Pathway

Acacetin, the aglycone of this compound, has been shown to counteract the effects of UVA-induced photoaging. UVA radiation activates the Mitogen-Activated Protein Kinase (MAPK) signaling pathways (p38 and JNK), which in turn upregulate the expression of Matrix Metalloproteinases (MMPs). MMPs are responsible for the degradation of collagen and other extracellular matrix components, leading to wrinkle formation. Acacetin can reduce the activation of the MAPK pathway, thereby preventing the downstream cascade that leads to collagen degradation.

G cluster_stimulus Stimulus cluster_cellular_response Cellular Response UVA UVA Radiation MAPK MAPK Activation (p38, JNK) UVA->MAPK MMPs MMP Expression MAPK->MMPs Upregulates Collagen_degradation Collagen Degradation MMPs->Collagen_degradation Leads to Acacetin Acacetin (from this compound) Acacetin->MAPK Inhibits

Caption: Acacetin's mitigation of photoaging via MAPK pathway.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in skin care applications.

Tyrosinase Inhibition Assay

Objective: To determine the in vitro inhibitory effect of this compound on mushroom tyrosinase activity.

Materials:

  • Mushroom tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • This compound

  • Kojic acid (positive control)

  • Phosphate buffer (0.1 M, pH 6.8)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare stock solutions of this compound and kojic acid in a suitable solvent (e.g., DMSO) and dilute to various concentrations with phosphate buffer.

  • In a 96-well plate, add 40 µL of the test sample (this compound or kojic acid at different concentrations) or buffer (for control).

  • Add 80 µL of phosphate buffer to each well.

  • Add 40 µL of mushroom tyrosinase solution (e.g., 200 units/mL in phosphate buffer) to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 40 µL of L-DOPA solution (e.g., 5 mM in phosphate buffer) to each well.

  • Incubate the plate at 30°C for 20 minutes.

  • Measure the absorbance at 475 nm using a microplate reader.

  • Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [1 - (Sample Absorbance / Control Absorbance)] * 100

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of tyrosinase activity) by plotting the percentage of inhibition against the concentration of this compound.

In Vitro Wound Healing (Scratch) Assay

Objective: To assess the effect of this compound on the migration of human dermal fibroblasts or keratinocytes, mimicking the re-epithelialization phase of wound healing.

Materials:

  • Human Dermal Fibroblasts (HDFs) or Human Keratinocytes (HaCaT cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • 24-well culture plates

  • Sterile 200 µL pipette tips

  • Inverted microscope with a camera

Protocol:

  • Seed the cells into 24-well plates at a density that allows them to form a confluent monolayer within 24-48 hours.

  • Once confluent, create a "scratch" or "wound" in the center of the cell monolayer using a sterile 200 µL pipette tip.

  • Gently wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh culture medium containing various concentrations of this compound (e.g., 1-50 µM). Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a positive control if available.

  • Capture images of the scratch at time 0.

  • Incubate the plates at 37°C in a 5% CO2 incubator.

  • Capture images of the same fields at regular intervals (e.g., 12, 24, and 48 hours).

  • Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ).

  • Calculate the percentage of wound closure using the formula: % Wound Closure = [1 - (Wound width at Tt / Wound width at T0)] * 100 where Tt is the time after wounding and T0 is the time of wounding.

Collagen Synthesis Assay

Objective: To quantify the effect of this compound on collagen production in human dermal fibroblasts.

Materials:

  • Human Dermal Fibroblasts (HDFs)

  • Complete cell culture medium

  • This compound

  • Sircol™ Soluble Collagen Assay Kit (or similar)

  • 24-well culture plates

Protocol:

  • Seed HDFs in 24-well plates and allow them to adhere and grow for 24 hours.

  • Replace the medium with fresh serum-free or low-serum medium containing various concentrations of this compound. Include a vehicle control.

  • Incubate the cells for 48-72 hours.

  • Collect the cell culture supernatant.

  • Quantify the amount of soluble collagen in the supernatant using the Sircol™ assay according to the manufacturer's instructions. This typically involves precipitating the collagen with a specific dye, centrifuging to collect the collagen-dye complex, and then dissolving the complex to measure its absorbance.

  • Normalize the collagen content to the cell number or total protein content of the corresponding cell lysate to account for any effects of this compound on cell proliferation.

NF-κB Activation Assay (Luciferase Reporter Assay)

Objective: To determine if this compound inhibits NF-κB activation in response to an inflammatory stimulus.

Materials:

  • HEK293T cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase) for normalization

  • Transfection reagent

  • LPS or TNF-α (inflammatory stimulus)

  • This compound

  • Dual-luciferase reporter assay system

  • Luminometer

Protocol:

  • Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

  • After 24 hours, pre-treat the transfected cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with an inflammatory agent (e.g., TNF-α at 10 ng/mL or LPS at 1 µg/mL) for 6-8 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the firefly luciferase activity (NF-κB-dependent) to the Renilla luciferase activity (constitutive control).

  • Calculate the fold change in NF-κB activity relative to the stimulated control without this compound.

Cytotoxicity Assay

Objective: To determine the concentration range at which this compound is non-toxic to skin cells.

Materials:

  • Human Dermal Fibroblasts (HDFs) or Human Keratinocytes (HaCaT cells)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent

  • 96-well culture plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a range of concentrations of this compound for 24-48 hours. Include a vehicle control.

  • Add the MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

  • Calculate the percentage of cell viability relative to the vehicle control.

Conclusion

This compound presents a compelling profile as a multifunctional active ingredient for skin care and cosmetic formulations. Its demonstrated anti-inflammatory properties, coupled with the antioxidant and pro-collagen activities of its aglycone, acacetin, suggest its utility in anti-aging, skin-soothing, and brightening products. The provided protocols offer a framework for researchers and formulators to substantiate these claims and develop innovative and effective skin care solutions. Further research is warranted to fully elucidate the specific mechanisms and to conduct clinical trials to confirm the in vivo efficacy of this compound.

References

Linaroside: A Versatile Tool for Interrogating Flavonoid Glycoside Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Linaroside, a naturally occurring flavonoid glycoside also known as acaciin or linarin, is an invaluable tool for researchers studying the complex metabolism of flavonoid glycosides. As a specific substrate for various metabolic enzymes, this compound allows for detailed investigation into the pathways governing the absorption, distribution, metabolism, and excretion (ADME) of this important class of plant-derived compounds. Its aglycone, acacetin, also exhibits a range of biological activities, making the metabolic fate of this compound a critical area of study for drug development and nutritional science. These application notes provide a comprehensive overview of the use of this compound in metabolic studies, complete with detailed experimental protocols and quantitative data to facilitate research in this field.

Metabolic Pathways of this compound

The metabolism of this compound follows the general pathway for flavonoid glycosides, involving initial deglycosylation followed by phase I and phase II metabolism of the resulting aglycone, acacetin.

Gut Microbiota Metabolism

Orally ingested this compound is primarily hydrolyzed by the gut microbiota to its aglycone, acacetin. This deglycosylation is a crucial step for absorption, as the smaller, more lipophilic aglycone can more readily pass through the intestinal wall.

Hepatic Metabolism

Following absorption, acacetin undergoes extensive metabolism in the liver. This involves:

  • Phase I Metabolism: Primarily mediated by cytochrome P450 (CYP) enzymes, which can hydroxylate or demethylate acacetin.

  • Phase II Metabolism: The dominant pathway for acacetin is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), which conjugate glucuronic acid to the hydroxyl groups of acacetin, increasing its water solubility and facilitating its excretion. Sulfation is another potential phase II conjugation reaction.

Quantitative Data on this compound Metabolism

The following tables summarize key quantitative data related to the metabolism of this compound and its aglycone, acacetin.

Table 1: Pharmacokinetic Parameters of Linarin in Rats [1][2][3]

ParameterLinarin (50 mg/kg, oral)Linarin (50 mg/kg, oral) + Piperine (20 mg/kg)
Cmax (ng/mL) 102.3 ± 21.5456.8 ± 98.7
Tmax (h) 0.05 ± 0.020.2 ± 0.1
AUC (0-t) (ng·h/mL) 158.7 ± 35.4763.8 ± 152.1
AUC (0-∞) (ng·h/mL) 165.4 ± 38.2798.5 ± 160.3
CL/F (L/h/kg) 302.3 ± 65.162.6 ± 12.5

Data are presented as mean ± SD (n=5). Piperine, a known inhibitor of P-glycoprotein and some metabolic enzymes, significantly increases the oral bioavailability of linarin.

Table 2: Inhibition of Rat Cytochrome P450 Enzymes by Acacetin [4][5]

CYP IsoformInhibition ModeKᵢ (μM)
CYP1A2 Mixed1.73
CYP2B1 Competitive1.90
CYP2C11 Competitive3.33
CYP2E1 Competitive8.32
CYP3A2 Mixed3.58

Kᵢ values represent the inhibition constant, indicating the concentration of acacetin required to produce half-maximal inhibition.

Table 3: Glucuronidation of Acacetin by Human UDP-Glucuronosyltransferase Isoforms [6]

UGT IsoformRelative Activity
UGT1A1 +++
UGT1A3 +
UGT1A4 -
UGT1A6 -
UGT1A7 ++
UGT1A8 ++
UGT1A9 +++
UGT1A10 ++
UGT2B7 +

Relative activity is denoted by: +++ (high), ++ (moderate), + (low), - (not detected).

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vivo Pharmacokinetic Study of this compound in Rats

Objective: To determine the pharmacokinetic profile of this compound after oral administration in rats.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

  • Oral gavage needles

  • Heparinized tubes for blood collection

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Fast rats overnight (12-16 hours) with free access to water before dosing.

  • Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 10 mL/kg dosing volume).

  • Administer this compound to the rats via oral gavage.

  • Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

  • Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Analyze the plasma concentrations of linarin and its major metabolite, acacetin, using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, etc.) using appropriate software.

Protocol 2: In Vitro Metabolism of this compound by Gut Microbiota

Objective: To investigate the biotransformation of this compound by intestinal microorganisms.

Materials:

  • Fresh fecal samples from rats or humans

  • Anaerobic incubation medium (e.g., Gifu Anaerobic Medium)

  • This compound solution (in a suitable solvent like DMSO, diluted in medium)

  • Anaerobic chamber or system

  • Incubator

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a fecal slurry by homogenizing fresh fecal samples in anaerobic medium inside an anaerobic chamber.

  • Inoculate the anaerobic medium with the fecal slurry.

  • Add the this compound solution to the inoculated medium to a final concentration (e.g., 10 µM).

  • Incubate the culture anaerobically at 37°C.

  • Collect aliquots of the incubation mixture at various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).

  • Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

  • Centrifuge the samples to pellet the bacteria and proteins.

  • Analyze the supernatant for the disappearance of this compound and the appearance of acacetin and other potential metabolites by LC-MS/MS.

Protocol 3: Acacetin Glucuronidation Assay using Liver Microsomes

Objective: To determine the kinetics of acacetin glucuronidation by liver microsomes.

Materials:

  • Rat or human liver microsomes

  • Acacetin

  • UDP-glucuronic acid (UDPGA)

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (pH 7.4)

  • Alamethicin (to activate UGTs)

  • Incubator

  • LC-MS/MS system

Procedure:

  • Prepare an incubation mixture containing Tris-HCl buffer, MgCl₂, and alamethicin-activated liver microsomes.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Add acacetin (at various concentrations to determine Km and Vmax) to the mixture.

  • Initiate the reaction by adding UDPGA.

  • Incubate at 37°C for a specific time (e.g., 30 minutes).

  • Terminate the reaction with a stopping solution (e.g., ice-cold acetonitrile containing an internal standard).

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the formation of acacetin glucuronide using a validated LC-MS/MS method.

  • Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

Signaling Pathways and Experimental Workflows

This compound Metabolism and Absorption Workflow

Linaroside_Metabolism_Workflow This compound This compound (Oral Administration) Stomach Stomach (Acidic Environment) This compound->Stomach Small_Intestine Small Intestine Stomach->Small_Intestine Gut_Microbiota Gut Microbiota Small_Intestine->Gut_Microbiota Hydrolysis Acacetin_Lumen Acacetin (in Lumen) Gut_Microbiota->Acacetin_Lumen Enterocyte Enterocyte (Intestinal Absorption) Acacetin_Lumen->Enterocyte Acacetin_Systemic Acacetin (Systemic Circulation) Acacetin_Lumen->Acacetin_Systemic Portal_Vein Portal Vein Enterocyte->Portal_Vein Liver Liver (Hepatic Metabolism) Portal_Vein->Liver Liver->Acacetin_Systemic Phase_I Phase I Metabolism (CYP450s) Liver->Phase_I Phase_II Phase II Metabolism (UGTs, SULTs) Liver->Phase_II Excretion Excretion (Urine, Feces) Acacetin_Systemic->Excretion Metabolites Metabolites (Glucuronides, Sulfates) Phase_I->Metabolites Phase_II->Metabolites Metabolites->Excretion

Caption: Workflow of this compound metabolism from oral administration to excretion.

Anti-inflammatory Signaling Pathway of Linarin

Linarin has been shown to exert anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway.[7][8][9]

Linarin_Anti_inflammatory_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4/MD2 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Linarin Linarin Linarin->TLR4 Inhibits IRAK1 IRAK1 MyD88->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IKK IKK Complex TRAF6->IKK IkappaB IκBα IKK->IkappaB Phosphorylates & Degrades NFkappaB NF-κB (p65/p50) NFkappaB_nucleus NF-κB (in Nucleus) NFkappaB->NFkappaB_nucleus Translocates Nucleus Nucleus Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, IL-1β) NFkappaB_nucleus->Inflammatory_Genes Induces Transcription Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: Linarin inhibits the TLR4-mediated inflammatory signaling pathway.

Neuroprotective Signaling Pathway of Linarin

Linarin has demonstrated neuroprotective effects through the activation of the PI3K/Akt signaling pathway.[10][11]

Linarin_Neuroprotective_Pathway Linarin Linarin Receptor Receptor Tyrosine Kinase Linarin->Receptor Activates PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Upregulates Apoptosis Apoptosis GSK3b->Apoptosis Bcl2->Apoptosis Inhibits Neuroprotection Neuroprotection

Caption: Linarin promotes neuroprotection via the PI3K/Akt signaling pathway.

References

Troubleshooting & Optimization

Linaroside in DMSO: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of linaroside stock solutions prepared in dimethyl sulfoxide (DMSO). Researchers, scientists, and drug development professionals can find troubleshooting advice, frequently asked questions, and best practices for handling and storing this compound in DMSO to ensure experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound in DMSO stock solutions?

For long-term storage, it is recommended to store this compound in DMSO stock solutions at -20°C or -80°C.[1][2] Low-temperature storage significantly slows down potential degradation processes.[1] For short-term storage, refrigeration at 2-8°C may be acceptable, but stability should be verified.

Q2: How long can I store this compound in DMSO?

The stability of this compound in DMSO depends on storage conditions, including temperature, light exposure, and the concentration of the stock solution. While many compounds in DMSO can be stable for up to 3 months at -20°C, it is crucial to perform your own stability tests for this compound.[2] Some studies on general compound stability in DMSO at room temperature showed a 92% probability of observing the compound after 3 months, which decreased to 52% after one year.[3]

Q3: Should I be concerned about freeze-thaw cycles?

While several freeze-thaw cycles may not damage many small molecule products, it is best practice to minimize them.[2] Repeated freeze-thaw cycles can potentially lead to degradation or precipitation of the compound.[1] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated temperature fluctuations.

Q4: My this compound precipitated out of the DMSO stock solution upon thawing. What should I do?

Precipitation can occur when a DMSO stock solution is thawed.[2] To redissolve the compound, you can warm the solution in a 37°C water bath and vortex or sonicate it.[2] Always ensure the precipitate has completely redissolved before using the solution in your experiments.

Q5: What factors can affect the stability of this compound in DMSO?

Several factors can influence the stability of compounds in DMSO, including:

  • Temperature: Higher temperatures accelerate degradation.[4][5]

  • Light: Exposure to light, especially UV radiation, can cause photodegradation.[4][5][6]

  • Water Content: DMSO is hygroscopic and readily absorbs moisture from the air.[7] The presence of water can lead to hydrolysis of susceptible compounds.[8] A study on a library of compounds showed that 85% were stable in a DMSO/water (90/10) mixture for up to 2 years at 4°C.[9]

  • Oxidation: The presence of oxygen can lead to oxidative degradation of the compound.[4][5][6]

  • pH: The pH of the solution can influence the stability of pH-sensitive compounds.[4][10]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results using the same stock solution. Degradation of this compound in the stock solution.1. Prepare a fresh stock solution.[8] 2. Perform a stability study on your stock solution to determine its shelf-life under your storage conditions. 3. Aliquot the stock solution to minimize freeze-thaw cycles and contamination.
The vial of this compound in DMSO appears to have a lower volume than expected. Evaporation of DMSO.Ensure the vial has an airtight seal.[1] For long-term storage, consider using parafilm to further seal the container.[8]
Discoloration of the this compound stock solution is observed. Degradation of the compound or contamination.Discard the solution and prepare a fresh stock. Ensure high-purity DMSO is used and proper aseptic techniques are followed if sterility is required.
Precipitate forms after diluting the DMSO stock with an aqueous medium. Low solubility of this compound in the final aqueous solution.This is a common issue.[2] Try vortexing, sonicating, or gentle warming (e.g., 37°C water bath) to redissolve the precipitate.[2] Ensure the final concentration of DMSO in your assay is low (e.g., <0.1%) and run a solvent control.[2]

This compound Stability in DMSO: Illustrative Data

The following table presents hypothetical stability data for a 10 mM this compound stock solution in anhydrous DMSO. Note: This data is for illustrative purposes only and should be confirmed by experimental testing.

Storage ConditionTime PointPurity (%) by HPLCObservations
-80°C (in airtight, light-protected vials)1 month99.8No significant change.
3 months99.5No significant change.
6 months99.2Minor decrease in purity.
12 months98.9Stable with minimal degradation.
-20°C (in airtight, light-protected vials)1 month99.6No significant change.
3 months98.9Slight decrease in purity.
6 months97.5Noticeable degradation.
12 months95.1Significant degradation.
4°C (in airtight, light-protected vials)1 week99.1Minor degradation.
1 month96.2Significant degradation.
3 months88.4Unstable.
Room Temperature (20-25°C) (exposed to light)24 hours98.5Some degradation detected.
1 week85.3Significant degradation.
1 month<70Highly unstable.

Experimental Protocol for Stability Assessment

This protocol outlines a general method for assessing the stability of this compound in DMSO.

1. Materials:

  • This compound (high purity)
  • Anhydrous DMSO (≥99.9%)
  • Amber glass vials with airtight caps
  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
  • Analytical balance
  • Calibrated pipettes

2. Preparation of this compound Stock Solution:

  • Accurately weigh a sufficient amount of this compound.
  • Dissolve the this compound in anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
  • Ensure complete dissolution by vortexing or brief sonication.

3. Aliquoting and Storage:

  • Aliquot the stock solution into multiple amber glass vials to avoid repeated freeze-thaw cycles.
  • Store the vials under different conditions to be tested (e.g., -80°C, -20°C, 4°C, and room temperature). Protect samples from light.

4. Stability Testing Schedule:

  • Analyze the stock solution at defined time points. For long-term studies, this could be every 3 months for the first year, every 6 months for the second year, and annually thereafter.[11][12] For accelerated studies, time points such as 0, 3, and 6 months are common.[11]
  • At each time point, retrieve a vial from each storage condition.

5. Analytical Method (HPLC):

  • Develop a stability-indicating HPLC method capable of separating this compound from its potential degradation products.
  • Prepare a calibration curve using a freshly prepared this compound standard.
  • Dilute a sample from the stored stock solution to a suitable concentration for HPLC analysis.
  • Inject the sample and analyze the chromatogram.
  • Calculate the purity of this compound as the peak area of this compound divided by the total peak area of all components.

6. Data Analysis:

  • Compare the purity of the stored samples to the initial purity (time zero).
  • A significant change is often defined as a >5-10% loss of the initial compound.
  • Evaluate the appearance of any new peaks in the chromatogram, which may indicate degradation products.

Visual Guides

Workflow cluster_prep Preparation cluster_store Storage cluster_qc Quality Control weigh Weigh this compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve High Purity aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store Protect from Light thaw Thaw Aliquot store->thaw check Check for Precipitate thaw->check use Use in Experiment check->use If clear redissolve Warm/Sonicate check->redissolve If precipitate redissolve->use

Caption: Recommended workflow for preparing and storing this compound DMSO stock solutions.

Troubleshooting start Inconsistent Experimental Results? check_storage Check Storage Conditions (Temp, Light, Seal) start->check_storage check_cycles Evaluate Freeze-Thaw Cycles start->check_cycles check_age Assess Stock Solution Age start->check_age solution_improper_storage Solution: Store at -80°C, protect from light, ensure airtight seal. check_storage->solution_improper_storage solution_aliquot Solution: Aliquot stock to minimize freeze-thaw. check_cycles->solution_aliquot solution_fresh_stock Solution: Prepare fresh stock and perform stability test. check_age->solution_fresh_stock

Caption: Troubleshooting logic for unstable this compound DMSO stock solutions.

References

Linaroside Cell Culture Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Linaroside (also known as Linarin or Acacetin-7-rutinoside) in cell culture experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its common applications in cell culture?

This compound is a flavonoid glycoside found in various plants.[1][2] In cell culture, it is investigated for a range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer effects.[1][3][4] Research applications include studying its effects on cell viability, apoptosis, cell migration, and its interaction with various signaling pathways.[5][6]

2. What is the optimal concentration of this compound to use in my cell culture experiment?

The optimal concentration of this compound is highly dependent on the cell line and the biological effect being studied. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. However, based on published literature, effective concentrations can range from the low micromolar (µM) to the high micromolar range.

3. How should I prepare a stock solution of this compound?

This compound has poor solubility in water and aqueous buffers but is soluble in organic solvents like DMSO.[7][8][9] It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your cell culture medium.[7]

4. What is the stability of this compound in cell culture medium?

This compound is sparingly soluble in aqueous buffers, and it is recommended that aqueous solutions not be stored for more than one day.[7] While specific stability data in complete cell culture medium (containing serum and other components) is limited, it is best practice to prepare fresh dilutions of this compound in your medium for each experiment to ensure consistent and accurate concentrations.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation in cell culture medium upon adding this compound stock solution. The final concentration of DMSO is too high, or the this compound concentration exceeds its solubility limit in the medium.- Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. - Prepare an intermediate dilution of the this compound stock in serum-free medium before adding it to your complete medium. - Gently warm the cell culture medium to 37°C before adding the this compound stock solution.
Inconsistent or no observable effect of this compound on cells. - Incorrect concentration: The concentration used may be too low to elicit a response or too high, leading to non-specific toxicity. - Compound instability: this compound may be degrading in the cell culture medium over the course of the experiment. - Cell line resistance: The specific cell line may be resistant to the effects of this compound.- Perform a dose-response experiment to determine the optimal concentration range for your cell line. - Prepare fresh dilutions of this compound for each experiment and consider refreshing the medium with newly diluted this compound for longer incubation periods. - Review the literature to see if your cell line has been previously tested with this compound or similar flavonoids.
High levels of cell death in control (vehicle-treated) wells. The concentration of the solvent (e.g., DMSO) used to dissolve this compound is too high and is causing cytotoxicity.- Determine the maximum tolerated DMSO concentration for your specific cell line by running a vehicle control curve. - Ensure the final DMSO concentration in all experimental wells, including the highest this compound concentration, does not exceed this limit (typically ≤ 0.5%).

Data Summary Tables

Table 1: Solubility of this compound

Solvent Solubility Source
DMSO~10 mg/mL[7]
DMSO100 mg/mL (168.76 mM)[3][8]
WaterInsoluble / Sparingly soluble[8][9]
EthanolSlightly soluble / Insoluble[7][8]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[7]

Table 2: Reported Effective Concentrations and IC50 Values of this compound in Various Cell Lines

Cell Line Concentration Range Observed Effect Source
A549 (Human non-small cell lung cancer)5 µMDecreased IR-induced cell migration and invasion[10]
PC120.1, 1.0, 10 µMImproved cell viability, neuroprotection[5]
LNCaP and DU145 (Human prostate cancer)25-100 µMInhibition of growth and induction of apoptosis[11]
MDA-MB-231 (Triple-negative breast cancer)IC50: 120.8 µM (2D culture)Reduced cell viability[6]
U87MG (Human glioma)Not specifiedPotentiates TRAIL-induced apoptosis[12]
HepG2Not specifiedProtection against palmitic acid-induced insulin resistance[13]
MC3T3-E1 (Osteoblasts)0.1-10 µMInduces osteogenic differentiation[11]
B16F10 (Murine melanoma)No cytotoxicity up to 42 µMEnhances melanin biosynthesis[7][14]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound powder (FW: 592.55 g/mol )

    • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • To prepare a 10 mM stock solution, dissolve 5.93 mg of this compound in 1 mL of sterile DMSO.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for long-term storage.

Protocol 2: Determining Optimal this compound Concentration using a Dose-Response Assay

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will allow for logarithmic growth throughout the duration of the experiment.

    • Incubate the cells overnight to allow for attachment.

  • This compound Treatment:

    • Prepare a series of dilutions of the this compound stock solution in complete cell culture medium. A common starting range is a serial dilution from 100 µM down to 0.1 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay:

    • Assess cell viability using a suitable method, such as an MTT, XTT, or PrestoBlue assay, following the manufacturer's instructions.

  • Data Analysis:

    • Normalize the results to the vehicle control.

    • Plot the cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizations

experimental_workflow Experimental Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare 10 mM this compound stock in DMSO dilute Create serial dilutions in culture medium stock->dilute 100 µM to 0.1 µM treat Treat cells with dilutions & controls dilute->treat seed Seed cells in 96-well plate seed->treat incubate Incubate for 24, 48, or 72 hours treat->incubate assay Perform cell viability assay (MTT) incubate->assay analyze Analyze data & plot dose-response curve assay->analyze determine Determine IC50 and optimal concentration analyze->determine

Caption: Workflow for determining the optimal concentration of this compound.

Caption: Putative signaling pathways modulated by this compound.

References

Technical Support Center: Troubleshooting Linaroside Peak Tailing in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing issues encountered during the HPLC analysis of linaroside. The information is presented in a direct question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for this compound in reversed-phase HPLC?

The most frequent cause of peak tailing for this compound, a flavonoid glycoside, is secondary interactions between the analyte and the stationary phase.[1][2][3] this compound possesses phenolic hydroxyl groups which can interact with active residual silanol groups on the surface of silica-based columns (e.g., C18).[3][4] These interactions can lead to a portion of the this compound molecules being retained more strongly, resulting in a delayed elution and an asymmetrical, tailing peak.[1][3]

Q2: How does mobile phase pH affect this compound peak shape?

Mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds like this compound.[5][6] Flavonoids are typically weakly acidic, with pKa values for their phenolic hydroxyl groups generally falling in the range of 6 to 10.[3] If the mobile phase pH is close to the pKa of this compound, a mixture of ionized and non-ionized forms of the molecule will exist, leading to peak distortion, broadening, or tailing.[6][7]

To ensure a sharp, symmetrical peak, it is crucial to maintain the mobile phase pH at least 1.5 to 2 units away from the analyte's pKa.[8][9] For this compound and other flavonoids, using a mobile phase with a pH between 2.5 and 4.0 is recommended.[2] This acidic environment suppresses the ionization of the phenolic hydroxyl groups, ensuring that this compound is in a single, neutral form.[2] Additionally, a low pH mobile phase protonates the residual silanol groups on the stationary phase, minimizing their ability to interact with the analyte.[2][4]

Q3: I've adjusted the mobile phase pH to be acidic, but I still observe peak tailing. What are the next steps?

If peak tailing persists after optimizing the mobile phase pH, consider the following troubleshooting steps:

  • Column Health: The column itself can be a source of peak tailing.

    • Contamination: The column may be contaminated with strongly retained sample components. Try flushing the column with a strong solvent, such as 100% acetonitrile or methanol.[2]

    • Column Void: A void at the head of the column can cause peak distortion. This can result from pressure shocks or operating at a pH outside the column's stable range. Replacing the column may be necessary.

    • Blocked Frit: A blocked inlet frit can also lead to poor peak shape.

  • Sample Overload: Injecting too high a concentration of this compound can saturate the stationary phase, leading to peak tailing.[3][4]

    • Action: Try diluting your sample or injecting a smaller volume.[4] If the peak shape improves, column overload was likely the issue.

  • Extra-Column Effects: Peak broadening and tailing can be introduced by factors outside of the column.

    • Dead Volume: Excessive tubing length or wide-diameter tubing between the injector, column, and detector can increase dead volume, causing peak dispersion.[3][7] Ensure all connections are secure and use tubing with the appropriate internal diameter for your system.

  • Injection Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion.[3]

    • Action: Whenever possible, dissolve your this compound standard and samples in the initial mobile phase.[4]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting this compound peak tailing.

Troubleshooting_Workflow start Start: this compound Peak Tailing Observed check_ph Is Mobile Phase pH between 2.5 and 4.0? start->check_ph adjust_ph Adjust Mobile Phase pH to 2.5-4.0 using a suitable buffer (e.g., phosphate or formate). check_ph->adjust_ph No check_overload Is Sample Concentration Too High? check_ph->check_overload Yes adjust_ph->check_overload end_good Peak Shape Improved adjust_ph->end_good dilute_sample Dilute sample and/or reduce injection volume. check_overload->dilute_sample Yes check_column Inspect Column Health check_overload->check_column No dilute_sample->check_column dilute_sample->end_good flush_column Flush column with strong solvent. Check for voids. Replace if necessary. check_column->flush_column check_extra_column Review for Extra-Column Effects flush_column->check_extra_column end_bad Issue Persists: Consider using an end-capped column or adding a mobile phase modifier (e.g., TEA). flush_column->end_bad optimize_tubing Minimize tubing length and internal diameter. Check fittings. check_extra_column->optimize_tubing optimize_tubing->end_good optimize_tubing->end_bad

A logical workflow for troubleshooting this compound peak tailing in HPLC.

Quantitative Data Summary

The following table illustrates the expected impact of mobile phase pH on the peak asymmetry of a typical flavonoid compound. A lower asymmetry factor indicates a more symmetrical peak.

Mobile Phase pHAnalyte StateExpected Asymmetry Factor (As)Rationale
7.0Partially Ionized> 1.5At a neutral pH, phenolic hydroxyl groups can be partially deprotonated, leading to strong interactions with residual silanols.[2]
5.0Mostly Protonated1.2 - 1.5As the pH decreases, the ionization of phenolic groups is suppressed, reducing secondary interactions.
3.0Fully Protonated1.0 - 1.2At a low pH, both the analyte and the silanol groups are fully protonated, minimizing interactions and resulting in a more symmetrical peak.[2]

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment

Objective: To prepare a buffered mobile phase at a target pH of 3.0 to suppress the ionization of this compound and stationary phase silanol groups.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN) or methanol (MeOH)

  • Formic acid (or ortho-phosphoric acid)

  • Calibrated pH meter

  • Sterile filtration apparatus (0.22 µm or 0.45 µm filter)

Procedure:

  • Prepare the aqueous portion of the mobile phase. For a 90:10 Water:ACN mobile phase, measure 900 mL of HPLC-grade water into a clean glass reservoir.

  • While stirring, slowly add formic acid dropwise until the pH meter reads 3.0 ± 0.05.

  • Filter the aqueous buffer through a 0.22 µm or 0.45 µm membrane filter to remove particulates.

  • Prepare the final mobile phase by combining the filtered aqueous buffer with the organic modifier in the desired ratio (e.g., 900 mL of buffered water with 100 mL of ACN).

  • Degas the final mobile phase using sonication or vacuum degassing before use.

Protocol 2: Column Flushing

Objective: To remove strongly retained contaminants from the analytical column.

Materials:

  • HPLC-grade water

  • HPLC-grade isopropanol (IPA)

  • HPLC-grade methanol (MeOH)

  • HPLC-grade acetonitrile (ACN)

Procedure:

  • Disconnect the column from the detector to avoid contamination.

  • Set the pump flow rate to a low value (e.g., 0.5 mL/min for a 4.6 mm ID column).

  • Flush the column with 20 column volumes of HPLC-grade water (for reversed-phase columns).

  • Sequentially flush the column with 20 column volumes of each of the following solvents:

    • Methanol

    • Acetonitrile

    • Isopropanol

  • If you suspect very non-polar contaminants, a stronger solvent series like methanol, then dichloromethane (DCM), then isopropanol can be used (ensure your HPLC system is compatible with DCM).

  • Equilibrate the column with your mobile phase for at least 20 column volumes before reconnecting the detector and resuming analysis.

References

Technical Support Center: Overcoming Linaroside's Low Bioavailability in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low oral bioavailability of linaroside in animal models.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound typically low in animal models?

A1: The low oral bioavailability of this compound, a flavonoid glycoside, is primarily attributed to several factors. These include its poor water solubility, which limits its dissolution in the gastrointestinal fluids. Furthermore, this compound is subject to extensive first-pass metabolism in the intestine and liver, where it can be hydrolyzed to its aglycone, acacetin, and subsequently undergo glucuronidation and sulfation.[1] this compound may also be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound out of intestinal epithelial cells back into the lumen, further reducing its absorption.[2][3][4]

Q2: What are the common signs of poor this compound bioavailability in my animal study?

A2: Indicators of poor bioavailability include very low or undetectable plasma concentrations of this compound after oral administration, a small Area Under the Curve (AUC) in pharmacokinetic profiles, and a high degree of variability in plasma levels between individual animals. You may also observe a short half-life (t½) and rapid clearance (CL/F) of the compound.[3]

Q3: How can I improve the dissolution rate of this compound?

A3: Improving the dissolution rate is a critical first step. Techniques such as formulating this compound into a solid dispersion with a hydrophilic carrier like polyethylene glycol (PEG) 6000 can significantly enhance its solubility and dissolution.[5][6] Micronization, or reducing the particle size of the this compound powder, can also increase the surface area for dissolution.

Q4: What formulation strategies can enhance the absorption of this compound?

A4: Several advanced drug delivery systems can be employed to enhance this compound absorption:

  • Solid Dispersions: As mentioned, this technique improves solubility and dissolution. A study on linarin (this compound) solid dispersion showed a 3.36-fold increase in bioavailability compared to the free compound.[5][6]

  • Liposomes: Encapsulating this compound within these lipid-based vesicles can protect it from degradation in the gastrointestinal tract and facilitate its transport across the intestinal epithelium. However, in one study, linarin liposomes did not show a significant improvement in bioavailability compared to the free drug, suggesting this formulation may require further optimization for this compound.[5][6]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions in the gut, enhancing the solubilization and absorption of lipophilic drugs. While specific data for this compound is limited, SEDDS have shown great promise for other poorly soluble flavonoids.

  • Phytosomes: This technology involves complexing the flavonoid with phospholipids, which can improve its lipid solubility and ability to cross biological membranes.

  • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are colloidal carriers made from solid lipids that can encapsulate the drug, protect it from degradation, and provide controlled release, thereby enhancing oral bioavailability.[7][8]

Q5: Can co-administration with other compounds improve this compound bioavailability?

A5: Yes. Co-administration with bio-enhancers can be a very effective strategy. For example, piperine, a compound from black pepper, has been shown to significantly increase the oral absorption of linarin.[2][3][4][9] Piperine is known to inhibit P-glycoprotein and certain metabolic enzymes, thereby reducing efflux and first-pass metabolism of this compound.[2][3][4] In one rat study, co-administration of piperine increased the plasma exposure (AUC) of linarin by 381% and the maximum concentration (Cmax) by 346%.[3][9]

Troubleshooting Guides

Issue 1: Inconsistent or Low this compound Plasma Concentrations
Potential Cause Troubleshooting Steps
Poor Solubility and Dissolution 1. Verify Drug Substance Properties: Characterize the particle size and crystallinity of your this compound powder. Consider micronization to increase surface area. 2. Formulation Enhancement: Prepare a solid dispersion of this compound with a hydrophilic polymer (e.g., PEG 6000, PVP K30). 3. Solubility Testing: Assess the solubility of your formulation in simulated gastric and intestinal fluids.
High First-Pass Metabolism 1. Co-administration with Inhibitors: Co-administer this compound with a known inhibitor of relevant metabolic enzymes (e.g., piperine for CYP enzymes and P-gp).[2][3][4] 2. Nanoformulation: Encapsulate this compound in a nano-delivery system (e.g., SLNs, liposomes) to protect it from enzymatic degradation in the gut and liver.[7][10]
P-glycoprotein (P-gp) Efflux 1. In Vitro Transport Studies: Use Caco-2 cell monolayers to confirm if this compound is a P-gp substrate. 2. Co-administration with P-gp Inhibitors: Administer this compound with a P-gp inhibitor like piperine or verapamil.[2][3]
Improper Dosing Technique 1. Gavage Technique Review: Ensure proper oral gavage technique to avoid accidental administration into the lungs. 2. Vehicle Selection: Use a vehicle in which this compound is adequately suspended or dissolved to ensure uniform dosing.
Issue 2: High Inter-Individual Variability in Pharmacokinetic Data
Potential Cause Troubleshooting Steps
Differences in Gut Microbiota 1. Animal Sourcing and Housing: Source animals from the same vendor and house them under identical conditions to minimize variations in gut flora. 2. Acclimatization Period: Allow for a sufficient acclimatization period before the study.
Food Effects 1. Fasting Protocol: Implement a consistent fasting protocol (e.g., overnight fasting) before oral administration to reduce variability in gastric emptying and intestinal transit time.
Formulation Instability 1. Formulation Characterization: Ensure your formulation (e.g., suspension, nanoformulation) is physically and chemically stable. Check for aggregation or drug precipitation before each administration.

Quantitative Data Summary

The following tables summarize pharmacokinetic data from studies on linarin (this compound) in rats, demonstrating the impact of different bioavailability enhancement strategies.

Table 1: Pharmacokinetic Parameters of Linarin in Rats with and without Piperine

Treatment Group Dose Cmax (ng/mL) Tmax (h) AUC (0-t) (ng·h/mL) Relative Bioavailability (%)
Linarin alone50 mg/kg158.3 ± 45.70.05456.7 ± 123.4100
Linarin + Piperine50 mg/kg + 20 mg/kg690.2 ± 189.50.22198.5 ± 567.8481

Data adapted from a study by Feng et al. (2014).[3][9]

Table 2: Pharmacokinetic Parameters of Linarin Formulations in Rats

Formulation Dose Cmax (µg/mL) Tmax (h) AUC (0-∞) (µg·h/mL) Relative Bioavailability (%)
Linarin Suspension50 mg/kg2.87 ± 0.450.510.32 ± 1.87100
Linarin Solid Dispersion50 mg/kg8.76 ± 1.230.2534.71 ± 4.56336.3
Linarin Liposome50 mg/kg2.15 ± 0.381.010.20 ± 1.5498.8

Data adapted from a study by Wang et al. (2022).[5][6]

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion

This protocol is based on a method described for linarin.[6]

  • Materials: this compound, Polyethylene glycol (PEG) 6000, Methanol.

  • Procedure:

    • Dissolve this compound and PEG 6000 in a 1:4 weight ratio in a minimal amount of methanol.

    • Stir the solution at room temperature until a clear solution is obtained.

    • Evaporate the methanol using a rotary evaporator at 40°C until a solid film is formed.

    • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Grind the resulting solid dispersion into a fine powder and store it in a desiccator.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This is a general protocol adaptable for testing different this compound formulations.

  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Housing: House the animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Provide free access to standard chow and water.

  • Acclimatization: Allow the animals to acclimatize for at least one week before the experiment.

  • Dosing:

    • Fast the rats overnight (approximately 12 hours) before oral administration, with free access to water.

    • Prepare the this compound formulation (e.g., suspension in 0.5% carboxymethylcellulose sodium, solid dispersion reconstituted in water) at the desired concentration.

    • Administer the formulation via oral gavage at a specific dose (e.g., 50 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approximately 0.3 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

    • Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis:

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) using non-compartmental analysis with appropriate software.

Visualizations

Linaroside_Metabolism cluster_gut Gastrointestinal Tract cluster_liver Liver (First-Pass Metabolism) This compound This compound (Acacetin-7-O-rutinoside) Acacetin Acacetin This compound->Acacetin Hydrolysis by Intestinal Microbiota This compound->Acacetin Metabolites Glucuronidated and Sulfated Metabolites Acacetin->Metabolites Phase II Conjugation (UGTs, SULTs) Acacetin->Metabolites Excretion Excretion (Urine and Feces) Metabolites->Excretion

Figure 1. Simplified metabolic pathway of this compound in vivo.

Experimental_Workflow cluster_formulation Formulation Development cluster_animal_study In Vivo Animal Study cluster_data_analysis Data Analysis Formulation This compound Formulation (e.g., Solid Dispersion, Liposome) Characterization In Vitro Characterization (Solubility, Dissolution, Particle Size) Formulation->Characterization Dosing Oral Administration to Rats Characterization->Dosing Sampling Serial Blood Sampling Dosing->Sampling Analysis Plasma Sample Analysis (LC-MS/MS) Sampling->Analysis PK_Analysis Pharmacokinetic Modeling Analysis->PK_Analysis Bioavailability Bioavailability Calculation PK_Analysis->Bioavailability

Figure 2. General experimental workflow for assessing this compound bioavailability.

References

Technical Support Center: Analysis of Linaroside Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with linaroside. The information is designed to address common issues encountered during the analysis of this compound and its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

A1: this compound, a flavonoid glycoside, is susceptible to degradation under various stress conditions. The primary degradation pathway is hydrolysis of the glycosidic bond, yielding its aglycone, acacetin, and the disaccharide rutinose. Other potential degradation pathways include oxidation of the flavonoid rings, particularly under oxidative stress, and photodegradation upon exposure to light.[1][2] It is essential to investigate these pathways to understand the stability of this compound.[3][4]

Q2: What are the typical stress conditions used in a forced degradation study of this compound?

A2: Forced degradation studies are designed to accelerate the degradation process to identify potential degradation products and validate the stability-indicating nature of analytical methods.[3][5][6] Typical stress conditions for this compound include:

  • Acid Hydrolysis: Treatment with an acid (e.g., 0.1 N HCl) at an elevated temperature.

  • Base Hydrolysis: Treatment with a base (e.g., 0.1 N NaOH) at an elevated temperature.

  • Oxidation: Exposure to an oxidizing agent (e.g., 3% H₂O₂) at room temperature or slightly elevated temperature.

  • Thermal Degradation: Heating the solid drug substance or a solution at a high temperature (e.g., 60-80°C).

  • Photodegradation: Exposing the drug substance or a solution to UV and visible light.

The goal is typically to achieve a degradation of 10-20% of the active pharmaceutical ingredient.[5]

Q3: What analytical techniques are most suitable for analyzing this compound and its degradation products?

A3: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with a photodiode array (PDA) detector are the most common and effective techniques for separating and quantifying this compound and its degradation products.[7][8] For structural identification of the degradation products, Mass Spectrometry (MS), particularly tandem MS (MS/MS), is invaluable for providing molecular weight and fragmentation information.[7][9][10]

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC/UPLC analysis of this compound degradation samples.

Problem Potential Cause Troubleshooting Steps
Peak Tailing for this compound or Degradation Products - Column contamination or degradation. - Incompatible sample solvent with the mobile phase.[11] - Presence of a void volume at the column inlet due to improper fitting connection.[12]- Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[13][14] - Dissolve the sample in the initial mobile phase whenever possible.[15] - Ensure all fittings are properly tightened and that the tubing is cut evenly.[12]
Retention Time Shifts (Run-to-Run Variability) - Inconsistent mobile phase preparation.[13] - Fluctuations in column temperature.[13] - Leaks in the HPLC system.[13] - Insufficient column equilibration time.[13]- Prepare fresh mobile phase and ensure accurate composition. Degas the mobile phase before use.[13] - Use a column oven to maintain a consistent temperature.[13] - Check for any loose fittings and replace pump seals if necessary.[13] - Increase the equilibration time before starting the analytical run.[13]
Appearance of New, Unidentified Peaks - Contamination from glassware, solvents, or the sample itself. - Carryover from a previous injection.- Run a blank injection of the mobile phase to check for system contamination. - Clean all glassware thoroughly. Use high-purity solvents. - Implement a needle wash step with a strong solvent between injections.
Baseline Noise or Drift - Air bubbles in the pump or detector.[13] - Contaminated mobile phase or detector flow cell.[15] - Deteriorating detector lamp.[13]- Purge the pump to remove air bubbles. Degas the mobile phase.[13] - Flush the system and detector flow cell with a strong, miscible solvent like isopropanol.[11][13] - Check the lamp usage hours and replace if necessary.[13]
Poor Resolution Between this compound and a Degradation Product - Suboptimal mobile phase composition. - Inappropriate column chemistry. - Column temperature is too low.[13]- Adjust the mobile phase composition (e.g., organic solvent ratio, pH). - Try a different column with a different stationary phase (e.g., C8, Phenyl-Hexyl). - Increase the column temperature to improve peak shape and potentially resolution.[13]

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Heat the solution in a water bath at 60°C for a specified time (e.g., 2, 4, 8 hours). After cooling, neutralize the solution with 0.1 N NaOH.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Heat the solution in a water bath at 60°C for a specified time. After cooling, neutralize the solution with 0.1 N HCl.[16]

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature for a specified time, protected from light.

  • Thermal Degradation: Transfer an aliquot of the stock solution to a vial and heat it in an oven at 80°C for a specified time.

  • Photodegradation: Expose an aliquot of the stock solution to a photostability chamber according to ICH guidelines.

3. Sample Analysis:

  • At each time point, withdraw a sample, dilute it to a suitable concentration with the mobile phase, and analyze it using a validated stability-indicating HPLC method.

  • Analyze a non-stressed control sample for comparison.

4. Data Analysis:

  • Calculate the percentage degradation of this compound and the formation of degradation products.

  • Use a PDA detector to check for peak purity of the this compound peak.

Stability-Indicating HPLC Method
  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: PDA detector at a wavelength determined from the UV spectrum of this compound (e.g., 268 nm).

Data Presentation

Table 1: Summary of this compound Degradation under Forced Stress Conditions

Stress ConditionDuration (hours)This compound Remaining (%)Degradation Product 1 (Area %)Degradation Product 2 (Area %)
0.1 N HCl, 60°C885.212.5 (Acacetin)2.3
0.1 N NaOH, 60°C489.78.1 (Acacetin)2.2
3% H₂O₂, RT2491.53.55.0
Heat, 80°C4895.12.82.1
Photostability2492.34.63.1

Note: The data presented in this table is illustrative and will vary depending on the specific experimental conditions.

Visualizations

Linaroside_Degradation_Pathway This compound This compound Acacetin Acacetin (Aglycone) This compound->Acacetin Hydrolysis (Acid/Base) Rutinose Rutinose This compound->Rutinose Hydrolysis (Acid/Base) Oxidized_Products Oxidized Products This compound->Oxidized_Products Oxidation Other_Degradants Other Degradants This compound->Other_Degradants Photodegradation/Heat

Caption: Proposed degradation pathways of this compound under various stress conditions.

HPLC_Troubleshooting_Workflow Start Chromatographic Problem Identified Check_System Check System Suitability Parameters Start->Check_System Check_Mobile_Phase Verify Mobile Phase Preparation & Degassing Check_System->Check_Mobile_Phase Parameters Out of Spec Check_Column Inspect Column & Guard Column Check_Mobile_Phase->Check_Column No Improvement Resolve Problem Resolved Check_Mobile_Phase->Resolve Issue Found & Fixed Check_Hardware Check for Leaks & Temperature Stability Check_Column->Check_Hardware No Improvement Check_Column->Resolve Issue Found & Fixed Check_Hardware->Resolve Issue Found & Fixed

Caption: A logical workflow for troubleshooting common HPLC issues.

References

Technical Support Center: Extraction of Linaroside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the hydrolysis of linaroside during extraction.

Troubleshooting Guide: Low this compound Yield

Low recovery of this compound is a common issue, often stemming from its hydrolysis into its aglycone, acacetin, and the disaccharide rutinose. This guide provides a structured approach to identifying and resolving potential causes of this compound degradation during your extraction process.

Problem Potential Cause Recommended Solution
Low this compound Yield with High Acacetin Content Enzymatic Hydrolysis: Endogenous β-glucosidases in the plant material are active and breaking down this compound.[1]Enzyme Inactivation: Implement a heat treatment step before extraction. Options include:- Blanching: Briefly treat the fresh plant material with steam or hot water (e.g., 90°C for 3 minutes).[2]- Oven Drying: Dry the plant material at a high enough temperature (e.g., 60-100°C) to denature enzymes.[3][4]
Inappropriate pH: The extraction solvent pH may be promoting acid or base-catalyzed hydrolysis.pH Control: Maintain a slightly acidic to neutral pH (around 4-6) during extraction.[5][6] Use a buffered extraction solvent if necessary.
High Extraction Temperature: Prolonged exposure to high temperatures during extraction can accelerate hydrolysis.Optimize Temperature: While heat is used for enzyme inactivation, the extraction itself should be conducted at a moderate temperature. For methods like ultrasound-assisted extraction, temperatures around 60°C are often optimal.[6]
Consistently Low this compound Yield Improper Plant Material Storage: Poor storage conditions of fresh plant material can lead to enzymatic degradation before extraction even begins.[7][8]Proper Storage: If using fresh material, process it immediately or flash-freeze and store it at -80°C. For dried material, store it in a cool, dark, and dry place to prevent degradation.[8]
Suboptimal Extraction Solvent: The chosen solvent may not be efficient for extracting this compound or could be promoting its degradation.Solvent Optimization: A mixture of ethanol or methanol and water (e.g., 70-80% alcohol) is often effective for extracting flavonoid glycosides.[3] The optimal solvent composition can be specific to the plant material.
Inadequate Extraction Method: The selected extraction technique may not be efficient for this compound.Method Selection: Modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can offer higher yields and shorter extraction times, potentially reducing the window for degradation.[8][9]

Frequently Asked Questions (FAQs)

Q1: What is this compound hydrolysis and why is it a problem?

A1: this compound is a flavonoid glycoside, meaning it consists of a flavonoid aglycone (acacetin) attached to a sugar moiety (rutinose). Hydrolysis is a chemical reaction in which a water molecule breaks the glycosidic bond, splitting this compound into acacetin and rutinose. This is problematic because the pharmacological properties and bioavailability of this compound can be significantly different from its aglycone. Preventing hydrolysis ensures the integrity and desired biological activity of the target compound.

Q2: How can I inactivate the enzymes in my plant material before extraction?

A2: Heat treatment is the most common and effective method for inactivating endogenous enzymes.[1][2][10][11][12] You can either:

  • Blanch fresh plant material: Briefly expose the plant material to steam or boiling water. A study on chicory leaves recommended blanching in hot water at 90°C for 3 minutes to effectively inactivate enzymes while preserving phenolic compounds.[2]

  • Oven-dry at elevated temperatures: Drying the plant material at temperatures between 60°C and 100°C can denature the enzymes.[3][4] However, be mindful that excessively high temperatures over long periods can also degrade the target compounds.

Q3: What is the optimal pH for this compound extraction?

A3: A slightly acidic pH range of 4 to 6 is generally recommended for the extraction of flavonoid glycosides to minimize both acid- and base-catalyzed hydrolysis.[5][6] One study on the extraction of phenolics from litchi pericarp found that a pH of 4.0 was the most efficient.[6] It is advisable to buffer your extraction solvent to maintain a stable pH throughout the process.

Q4: Does the drying method for the plant material affect this compound stability?

A4: Yes, the drying method has a significant impact. While high-temperature oven drying can inactivate enzymes, it may also degrade heat-sensitive flavonoids. Freeze-drying (lyophilization) is generally considered the best method for preserving the chemical integrity of bioactive compounds because it removes water at low temperatures, minimizing thermal degradation.[3][13] However, oven drying at a carefully controlled temperature (e.g., 40-60°C) can be a good compromise between enzyme inactivation and preventing thermal degradation of this compound.[14]

Q5: How should I store my plant material to prevent this compound hydrolysis?

A5: Proper storage is crucial. For fresh plant material, either process it immediately after harvesting or flash-freeze it in liquid nitrogen and store it at -80°C to halt all biological activity. For dried plant material, store it in an airtight container in a cool, dark, and dry place.[8] This minimizes exposure to light, moisture, and high temperatures, all of which can contribute to the degradation of flavonoid glycosides over time.[7][8]

Data Presentation

The following table summarizes the impact of different drying methods on the yield of flavonoid glycosides. While specific data for this compound is limited, this data on other flavonoid glycosides illustrates the importance of the drying method in preserving these compounds.

Drying Method Plant Material Flavonoid Glycoside Yield/Content Source
Freeze-DryingMoringa stenopetala leavesTotal Flavonoids130.30 mg RE/g dried powder[3]
Oven-Drying (60°C)Moringa stenopetala leavesTotal FlavonoidsNot specified, but lower than freeze-drying[3]
Freeze-DryingLoquat (Eriobotrya japonica) flowersDelphinidin 3-O-β-D-sambubioside~50x higher than heat-drying[13]
Heat-DryingLoquat (Eriobotrya japonica) flowersDelphinidin 3-O-β-D-sambubioside~50x lower than freeze-drying[13]
Oven-Drying (40°C)Fig (Ficus carica L.) leavesTotal FlavonoidsHighest among oven-drying temperatures[14]
Freeze-DryingFig (Ficus carica L.) leavesTotal FlavonoidsLower than oven-drying at 40°C and 50°C[14]

RE: Rutin Equivalents

Experimental Protocols

Protocol: this compound Extraction from Buddleja officinalis with Hydrolysis Prevention

This protocol incorporates steps to minimize this compound hydrolysis.

1. Plant Material Preparation (Enzyme Inactivation):

  • Option A: Oven Drying (Recommended for ease of use)

    • Harvest fresh Buddleja officinalis flowers.

    • Immediately place the flowers in a pre-heated oven at 60°C.

    • Dry the material until a constant weight is achieved.

    • Grind the dried flowers into a fine powder (e.g., 40-60 mesh).

    • Store the powder in an airtight, light-proof container in a cool, dry place until extraction.

  • Option B: Freeze-Drying (Optimal for preserving heat-sensitive compounds)

    • Harvest fresh Buddleja officinalis flowers.

    • Immediately freeze the material using liquid nitrogen.

    • Lyophilize the frozen material until all water is removed.

    • Grind the freeze-dried flowers into a fine powder.

    • Store the powder in a desiccator at -20°C or below.

2. Ultrasound-Assisted Extraction (UAE):

  • Weigh 10 g of the prepared plant powder and place it in a 500 mL Erlenmeyer flask.

  • Add 300 mL of 70% (v/v) ethanol in deionized water, buffered to pH 4.5 with a suitable buffer (e.g., citrate buffer).

  • Place the flask in an ultrasonic bath.

  • Sonicate for 30 minutes at a frequency of 40 kHz and a power of 100 W. Maintain the temperature of the water bath at 60°C.

  • After sonication, immediately cool the flask to room temperature.

  • Filter the extract through Whatman No. 1 filter paper under vacuum.

  • Collect the filtrate. For exhaustive extraction, the residue can be re-extracted with another 200 mL of the same solvent mixture.

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

3. Quantification of this compound by HPLC-DAD:

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL). Create a series of dilutions to generate a calibration curve.

    • Accurately weigh the crude extract and dissolve it in methanol to a known concentration (e.g., 10 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B).

    • Gradient Program: A typical gradient might be: 0-10 min, 10-20% A; 10-25 min, 20-30% A; 25-35 min, 30-50% A.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 330 nm.

    • Column Temperature: 30°C.

  • Analysis:

    • Inject the standard solutions to construct a calibration curve of peak area versus concentration.

    • Inject the sample solution and identify the this compound peak by comparing the retention time with the standard.

    • Quantify the amount of this compound in the extract using the calibration curve.

Visualizations

Hydrolysis_Prevention cluster_causes Causes of this compound Hydrolysis cluster_process Extraction Process cluster_prevention Preventative Measures Enzymes Endogenous Enzymes (e.g., β-glucosidases) Extraction Extraction Enzymes->Extraction degrades pH Inappropriate pH (Acidic or Alkaline) pH->Extraction degrades Temp High Temperature Temp->Extraction degrades Plant Fresh Plant Material (Buddleja officinalis) Plant->Extraction This compound Intact this compound Extraction->this compound yields Aglycone Acacetin (Aglycone) + Rutinose Extraction->Aglycone hydrolyzes to Heat Heat Inactivation (Blanching/Drying) Heat->Enzymes inactivates pH_Control pH Control (4-6) pH_Control->pH mitigates Temp_Control Temperature Control (<60°C during extraction) Temp_Control->Temp mitigates Storage Proper Storage (Cool, Dark, Dry) Storage->Plant preserves Experimental_Workflow start Start: Fresh Plant Material prep Step 1: Plant Material Preparation (Enzyme Inactivation via Heat) start->prep Harvest extract Step 2: Ultrasound-Assisted Extraction (pH & Temp Control) prep->extract Dried Powder filter Step 3: Filtration extract->filter Crude Extract Mixture concentrate Step 4: Solvent Evaporation filter->concentrate Filtrate quantify Step 5: HPLC-DAD Quantification concentrate->quantify Concentrated Extract end_node End: Purified this compound Data quantify->end_node Results

References

Technical Support Center: Linaroside Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in linaroside bioassays.

Troubleshooting Guides

This section addresses specific issues that may be encountered during this compound bioassays, providing potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
High Variability in Acetylcholinesterase (AChE) Inhibition Assay - Inconsistent incubation times or temperatures.- Pipetting errors, especially with small volumes of enzyme or inhibitor.- Degradation of this compound or reagents.- Substrate concentration too high, masking competitive inhibition.- Use a temperature-controlled plate reader or water bath and a precise timer.- Calibrate pipettes regularly and use reverse pipetting for viscous solutions.- Prepare fresh reagent solutions and store this compound stock solutions appropriately (protected from light and at a low temperature).- Optimize substrate concentration to be at or below the Michaelis constant (Km) to maximize sensitivity to competitive inhibitors.[1]
Inconsistent Results in Antioxidant (e.g., DPPH) Assays - Variability in reaction time before measurement.- Interference from colored compounds in crude extracts.- this compound concentration outside the linear range of the assay.- Instability of the DPPH radical.- Strictly adhere to the optimized incubation time for all samples.[2] A 15-minute incubation in the dark is a common starting point.- Include appropriate blank controls containing the extract without the DPPH reagent to subtract background absorbance.- Perform a serial dilution of the this compound sample to ensure the final concentration falls within the validated linear range of the assay.[2]- Prepare fresh DPPH solution daily and store it in the dark to prevent degradation.[3]
Low or No Activity in Anti-Inflammatory (Nitric Oxide) Assay - this compound instability in cell culture medium.- Low bioavailability or uptake by cells.- Cell viability compromised by this compound concentration.- Insufficient stimulation of cells (e.g., with LPS).- Assess the stability of this compound under assay conditions over time.- Consider using a delivery vehicle like DMSO (at a final concentration typically <0.5%) to improve solubility and cell permeability.- Perform a cytotoxicity assay (e.g., MTT) to determine the optimal non-toxic concentration of this compound.[4][5]- Ensure the concentration and incubation time of the stimulating agent (e.g., LPS at 1 µg/mL for 24 hours) are sufficient to induce a robust inflammatory response.[4][6]
Poor Reproducibility in Neuroprotective (e.g., MTT) Assays - Uneven cell seeding leading to variable cell numbers per well.- Contamination of cell cultures (e.g., mycoplasma or bacteria).- High background absorbance from the this compound sample.- Incomplete solubilization of formazan crystals.- Ensure thorough mixing of the cell suspension before and during plating. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution.- Regularly test cell lines for contamination. Bacterial contamination can sometimes lead to abnormally high absorbance readings.[7]- Include a blank control with this compound in the medium without cells to measure and subtract its intrinsic absorbance.- After incubation with MTT, ensure complete dissolution of the formazan crystals by vigorous mixing or shaking before reading the absorbance.[8]

Frequently Asked Questions (FAQs)

1. What is the optimal solvent for dissolving this compound for in vitro bioassays?

Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving this compound and other flavonoids for in vitro studies. It is important to prepare a concentrated stock solution in DMSO and then dilute it in the assay buffer or cell culture medium to the final desired concentration. The final concentration of DMSO in the assay should be kept low (typically below 0.5% or 1%) to avoid solvent-induced artifacts.[4][7]

2. How should this compound samples be stored to prevent degradation?

This compound, like many flavonoid glycosides, can be susceptible to degradation by factors such as light, high temperatures, and pH changes. Stock solutions should be stored at low temperatures (-20°C or -80°C) and protected from light. For long-term storage, it is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.

3. What are the key parameters to validate for a quantitative this compound bioassay?

According to ICH guidelines, key validation parameters include:

  • Specificity: The ability to accurately measure this compound in the presence of other components.

  • Linearity: The ability to produce results that are directly proportional to the concentration of this compound within a given range.

  • Range: The interval between the upper and lower concentrations of this compound that have been demonstrated to be determined with acceptable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of this compound that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of this compound in a sample that can be quantitatively determined with suitable precision and accuracy.[9][10]

4. How can I minimize the "edge effect" in 96-well plate assays?

The "edge effect," where wells on the periphery of a 96-well plate show different results from the interior wells, is a common source of variability. This can be due to temperature and humidity gradients during incubation. To mitigate this, it is recommended to not use the outer wells for experimental samples. Instead, fill them with sterile water or media to create a more uniform environment across the plate.

Quantitative Data Summary

The following tables summarize quantitative data for relevant this compound and flavonoid glycoside bioassays.

Table 1: Acetylcholinesterase (AChE) Inhibition

CompoundAssay MethodIC50 Value (µM)Source
LinarinEllman's colorimetric3.801 ± 1.149[11]
TilirosideEllman method23.5[12]

Table 2: Antioxidant Activity (DPPH Radical Scavenging)

Method Validation ParameterResultConditionsSource
Linearity (R²) 0.9987Quercetin standard (7-140 µM)[2]
Intra-day Precision (%RSD) < 6.8%Quercetin standard[2]
Inter-day Precision (%RSD) < 6.8%Quercetin standard[2]
Accuracy (% Recovery) 95-105%Quercetin standard[2]

Table 3: Anti-inflammatory Activity (Nitric Oxide Production Inhibition)

Assay ParameterDetailsSource
Cell Line RAW 264.7 murine macrophages[4][13]
Stimulant Lipopolysaccharide (LPS) at 1 µg/mL[4][13]
Detection Method Griess Reagent[4][13]
Standard Curve Sodium Nitrite (NaNO₂)[13]

Table 4: Validated HPLC Method for a Representative Compound in Plasma

Note: Data for a validated HPLC method for Linagliptin is provided as a representative example of the parameters required for a robust quantitative assay in a biological matrix.

Validation ParameterResultSource
Linearity Range 5-1,000 ng/mL[14]
Limit of Quantitation (LOQ) 5 ng/mL[14]
Intra-assay Precision (%CV) < 10%[14]
Inter-assay Precision (%CV) < 10%[14]
Accuracy 93.3 - 102.5%[14]
Extraction Recovery > 83%[14]

Experimental Protocols

1. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

  • Principle: This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, which is measured spectrophotometrically at 412 nm. The presence of an inhibitor reduces the rate of this color change.

  • Materials:

    • Acetylcholinesterase (AChE) enzyme solution

    • This compound stock solution (in DMSO)

    • Acetylthiocholine iodide (ATCI) substrate solution

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

    • Phosphate buffer (e.g., 0.1 M, pH 8.0)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • To each well of a 96-well plate, add 140 µL of phosphate buffer.

    • Add 20 µL of this compound solution at various concentrations (serial dilutions). For the control, add 20 µL of buffer or DMSO solution.

    • Add 20 µL of AChE enzyme solution to each well.

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15-30 minutes).[2][12]

    • Add 10 µL of DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of ATCI substrate solution.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) to determine the reaction rate.

    • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

2. Neuroprotective Activity Assay (MTT Assay)

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan, which is then solubilized, and the absorbance is measured. Neuroprotective agents will increase the viability of cells challenged with a neurotoxin.

  • Materials:

    • Neuronal cell line (e.g., SH-SY5Y, PC-12)

    • Cell culture medium and supplements

    • This compound stock solution

    • Neurotoxin (e.g., H₂O₂, glutamate, Aβ₂₅₋₃₅)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well cell culture plates

  • Procedure:

    • Seed neuronal cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 2 hours).

    • Introduce the neurotoxin to induce cell death (e.g., 150 µM H₂O₂ for 24 hours). Include control wells with cells only, cells + neurotoxin, and cells + this compound only.[15]

    • After the incubation period, remove the medium.

    • Add 100 µL of fresh medium and 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[15]

    • Carefully remove the medium containing MTT.

    • Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.[8]

    • Measure the absorbance at a wavelength of 570 nm.

    • Calculate cell viability as a percentage relative to the untreated control cells.

Visualizations

Signaling Pathways

Linaroside_Signaling_Pathways cluster_0 MAPK Pathway cluster_1 Nrf2 Pathway cluster_2 NF-κB Pathway Linaroside_MAPK This compound RAS RAS Linaroside_MAPK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Inflammation ERK->Proliferation Linaroside_Nrf2 This compound Keap1 Keap1 Linaroside_Nrf2->Keap1 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Ubiquitination & Degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes Linaroside_NFkB This compound IKK IKK Linaroside_NFkB->IKK IkB IκBα IKK->IkB Phosphorylation NFkB_cyto NF-κB (p50/p65) IkB->NFkB_cyto Degradation NFkB_nuc NF-κB NFkB_cyto->NFkB_nuc Translocation Inflammatory_Genes Inflammatory Genes (e.g., iNOS, COX-2) NFkB_nuc->Inflammatory_Genes

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis Stock Prepare this compound Stock Solution (DMSO) Treatment Treat Cells/Enzyme with this compound Dilutions Stock->Treatment Cells Culture & Seed Cells (for cell-based assays) Cells->Treatment Reagents Prepare Assay Reagents (e.g., buffers, substrates) Reaction Add Detection Reagents & Initiate Reaction Reagents->Reaction Incubation Incubate under Controlled Conditions Treatment->Incubation Incubation->Reaction Measure Measure Signal (Absorbance/Fluorescence) Reaction->Measure Calculate Calculate % Inhibition or Cell Viability Measure->Calculate Analyze Determine IC50 / EC50 & Statistical Analysis Calculate->Analyze

Logical Relationships in Troubleshooting

Troubleshooting_Logic Variability High Variability in Results Cause1 Inconsistent Methodology Variability->Cause1 Cause2 Reagent/Sample Integrity Variability->Cause2 Cause3 Cell Culture Issues Variability->Cause3 Cause4 Instrumental Errors Variability->Cause4 Sol1 Standardize Protocols (SOPs) Cause1->Sol1 Sol2 Fresh Reagents Proper Storage Cause2->Sol2 Sol3 Routine QC (e.g., Mycoplasma) Cause3->Sol3 Sol4 Calibrate & Maintain Instruments Cause4->Sol4

References

Linaroside Dose-Response Curve Analysis: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for linaroside dose-response curve analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is a typical IC50 value for this compound?

A1: The half-maximal inhibitory concentration (IC50) for this compound can vary significantly depending on the cell line, experimental conditions, and the specific endpoint being measured (e.g., cytotoxicity, inhibition of a specific enzyme). It is crucial to determine the IC50 empirically for your specific experimental system. For initial range-finding studies, a broad concentration range (e.g., 0.1 µM to 100 µM) is recommended.

Q2: My dose-response curve for this compound is not a classic sigmoidal shape. What could be the reason?

A2: Deviations from a sigmoidal dose-response curve can be due to several factors. At high concentrations, this compound may precipitate out of solution, leading to a plateau or a decrease in response. Some compounds can also exhibit biphasic or bell-shaped dose-response curves, which may indicate complex biological mechanisms.[1] For instance, a compound might have different effects at high and low concentrations due to targeting multiple pathways.

Q3: Can I use serum in my cell culture medium when treating with this compound?

A3: The presence of serum can affect the apparent potency of this compound. Components in serum may bind to the compound, reducing its effective concentration. For consistent and reproducible results, it is advisable to use a serum-free medium during the this compound treatment period or to maintain a consistent serum concentration across all experiments if serum is required for cell viability.[2][3]

Q4: How should I dissolve this compound for my experiments?

A4: this compound, like many flavonoids, may have limited aqueous solubility. A common practice is to dissolve it in a small amount of a solvent like dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution can then be diluted in culture medium to the final desired concentrations. Ensure that the final concentration of DMSO in the culture medium is low (typically <0.5%) and consistent across all treatment groups, including the vehicle control, to avoid solvent-induced artifacts.

Q5: How can I be sure that the observed effect is due to this compound and not an artifact?

A5: To ensure the specificity of the observed effects, several controls are essential. A vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) should always be included. Additionally, performing the assay with a known positive control for the expected biological effect and a negative control can help validate the assay's performance.

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells

Symptoms:

  • Large standard deviations between replicate wells for the same this compound concentration.

  • Inconsistent dose-response curves between experiments.

Possible CauseRecommended Solution
Inconsistent Cell Seeding Ensure the cell suspension is homogenous before and during plating. Use calibrated pipettes and consider plating cells in a larger volume to minimize pipetting errors. Allow the plate to sit at room temperature for 15-20 minutes on a level surface before incubation to ensure even cell distribution.
Edge Effects Evaporation and temperature gradients can be more pronounced in the outer wells of a microplate. Avoid using the outermost wells for experimental samples. Instead, fill them with sterile water or media to create a humidity barrier.
Compound Precipitation Visually inspect the wells, especially at higher concentrations of this compound, for any signs of precipitation. If precipitation is observed, consider preparing fresh dilutions or using a different solvent system.
Pipetting Errors Ensure pipettes are properly calibrated. Use appropriate pipette sizes for the volumes being dispensed. Pre-wet pipette tips before aspirating this compound solutions.
Issue 2: Dose-Response Curve Shows >100% Viability at Low Concentrations

Symptoms:

  • At low doses of this compound, the measured response (e.g., cell viability) is higher than the untreated control.

Possible CauseRecommended Solution
Hormesis Some compounds can have a stimulatory effect at low doses and an inhibitory effect at high doses. This is a biological phenomenon known as hormesis. If this effect is reproducible, it may be a genuine finding.
Overgrowth of Control Cells In long-term assays, untreated control cells may become over-confluent and start to die, leading to a lower signal compared to wells with low, non-toxic concentrations of this compound that may slightly slow proliferation, keeping the cells healthier. Optimize the initial cell seeding density to ensure cells in the control wells remain in the exponential growth phase throughout the experiment.
Assay Interference This compound may interfere with the assay components. For example, in an MTT assay, it could directly reduce the MTT reagent. Run a cell-free control with this compound and the assay reagents to check for direct interference.
Issue 3: Difficulty in Fitting a Dose-Response Curve to the Data

Symptoms:

  • Non-linear regression software fails to converge on a solution.

  • The fitted curve does not accurately represent the data points.

Possible CauseRecommended Solution
Insufficient Data Points Ensure you have a sufficient number of data points across a wide range of concentrations, especially around the expected IC50. A minimum of 6-8 concentrations is recommended.
Poor Initial Parameter Estimates Non-linear regression algorithms often require initial estimates for the parameters (e.g., top, bottom, Hill slope, IC50). If these are too far from the actual values, the fit may fail.[4] Try providing more reasonable starting values based on a visual inspection of the data.
Inappropriate Model A standard four-parameter logistic model may not be appropriate for all dose-response relationships.[5] If the curve is asymmetrical or biphasic, consider using a different model.[5]
Outliers A single outlier can significantly affect the curve fit. Carefully examine your raw data for any obvious outliers and consider whether they should be excluded based on predefined criteria.

Experimental Protocols

Determination of this compound IC50 using MTT Assay

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Adherent cancer cell line of choice

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)[3]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom tissue culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: a. Culture cells to ~80% confluency. b. Trypsinize and resuspend the cells in complete medium. c. Count the cells and adjust the concentration to the desired seeding density (e.g., 5 x 10^4 cells/mL). The optimal seeding density should be determined empirically to ensure cells are in the exponential growth phase at the end of the assay. d. Seed 100 µL of the cell suspension into each well of a 96-well plate. e. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[2]

  • This compound Treatment: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). b. Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations. It is recommended to perform a 2- or 3-fold serial dilution.[6] c. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control (medium only). d. Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions or control solutions. e. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay: a. After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[6][7] b. Incubate the plate for 4 hours at 37°C, protected from light.[6] c. After the incubation, carefully remove the medium containing MTT. d. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[6] e. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3]

  • Absorbance Measurement: a. Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3][6] b. The plate should be read within 1 hour of adding the solubilization solution.[6]

  • Data Analysis: a. Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings. b. Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. c. Plot the percentage of cell viability against the log of the this compound concentration. d. Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.

Data Presentation

Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
A549Lung Carcinoma4825.3
MCF-7Breast Adenocarcinoma4815.8
HepG2Hepatocellular Carcinoma4832.1
HCT116Colon Carcinoma4818.9
Sample Raw Data for this compound Dose-Response Curve
This compound (µM)Absorbance (570 nm) - Replicate 1Absorbance (570 nm) - Replicate 2Absorbance (570 nm) - Replicate 3Average Absorbance% Viability
0 (Vehicle)1.2541.2881.2651.269100.0
11.2311.2551.2481.24598.1
31.1521.1891.1671.16992.1
100.8990.9210.9110.91071.7
300.4530.4770.4650.46536.6
1000.1230.1310.1280.12710.0

Visualizations

This compound's Potential Anti-inflammatory Signaling Pathway

Linaroside_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkappaB IκBα IKK->IkappaB NFkappaB NF-κB Nucleus Nucleus NFkappaB->Nucleus NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, COX-2) This compound This compound This compound->IKK NFkappaB_nuc->Inflammatory_Genes

Caption: Potential mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB pathway.

Experimental Workflow for this compound IC50 Determination

Experimental_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_dilutions Prepare this compound serial dilutions incubate_24h->prepare_dilutions treat_cells Treat cells with this compound prepare_dilutions->treat_cells incubate_48h Incubate for 48h treat_cells->incubate_48h add_mtt Add MTT reagent incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize formazan crystals incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: A typical experimental workflow for determining the IC50 of this compound using an MTT assay.

Troubleshooting Decision Tree for Dose-Response Curve Issues

Troubleshooting_Tree start Dose-Response Curve Issue high_variability High variability between replicates? start->high_variability non_sigmoidal Non-sigmoidal curve shape? start->non_sigmoidal fit_fail Curve fit fails? start->fit_fail check_seeding Check cell seeding technique high_variability->check_seeding Yes high_variability->non_sigmoidal No edge_effects Address edge effects check_seeding->edge_effects end Consult further resources edge_effects->end check_precipitation Check for compound precipitation non_sigmoidal->check_precipitation Yes non_sigmoidal->fit_fail No consider_hormesis Consider hormesis or biphasic effects check_precipitation->consider_hormesis consider_hormesis->end add_data_points Increase number of concentrations fit_fail->add_data_points Yes fit_fail->end No change_model Try a different regression model add_data_points->change_model change_model->end

Caption: A decision tree to guide troubleshooting common issues in dose-response curve analysis.

References

Technical Support Center: Optimizing Cell Viability Assays with Linaroside Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Linaroside. Our goal is to help you navigate potential challenges in cell viability assays and obtain accurate, reproducible data.

Frequently Asked Questions (FAQs)

Q1: My cell viability results with this compound treatment are inconsistent, particularly with MTT or XTT assays. What could be the cause?

A1: Inconsistencies with tetrazolium-based assays (MTT, XTT, WST-1) are a known issue when working with plant-derived compounds like this compound. These compounds can possess intrinsic reducing activity, leading to the chemical reduction of the tetrazolium dye to formazan, independent of cellular metabolic activity. This can result in an overestimation of cell viability, masking the true cytotoxic effects of this compound.

Q2: How can I confirm if this compound is interfering with my cell viability assay?

A2: A simple cell-free control experiment can determine if this compound is interfering with your assay.

  • Protocol: Prepare a 96-well plate with your cell culture medium and serial dilutions of this compound at the same concentrations used in your experiments. Do not add any cells.

  • Add the assay reagent (e.g., MTT, XTT) to the wells and incubate for the standard duration.

  • Measure the absorbance or fluorescence.

  • Interpretation: If you observe a color change or signal increase in the absence of cells, it confirms that this compound is directly reducing the assay reagent.

Q3: What are the recommended alternative cell viability assays for use with this compound?

A3: To avoid the interference observed with tetrazolium-based assays, consider using methods that are not based on cellular reducing potential. Recommended alternatives include:

  • ATP-based assays (e.g., CellTiter-Glo®): These assays measure intracellular ATP levels, a direct indicator of metabolically active cells. This method is generally not affected by the reducing properties of compounds.

  • DNA quantification assays (e.g., CyQUANT®): These assays measure the total DNA content, which correlates with cell number.

  • Sulphorhodamine B (SRB) assay: This assay measures total protein content, providing an estimate of cell number.

  • Real-time live-cell imaging: This method allows for direct monitoring of cell proliferation and morphology over time.

Q4: What is the expected mechanism of action for this compound and which signaling pathways should I investigate?

A4: While the precise mechanism of this compound is still under investigation, studies on structurally related cardiac glycosides, such as Lanatoside C, suggest that it may induce cell cycle arrest and apoptosis by modulating key signaling pathways involved in cancer cell proliferation and survival.[1] These pathways include:

  • MAPK Pathway: Involved in regulating cell growth, differentiation, and apoptosis.

  • Wnt/β-catenin Pathway: Crucial for cell fate determination, proliferation, and migration.

  • PI3K/AKT/mTOR Pathway: A central regulator of cell survival, growth, and metabolism.

It is recommended to investigate the effect of this compound on the phosphorylation status and expression levels of key proteins within these pathways.

Q5: What is a typical effective concentration range for this compound in in-vitro experiments?

A5: The optimal concentration of this compound will be cell-line specific and should be determined empirically through dose-response experiments. Based on studies with similar natural compounds, a starting range of 1 µM to 100 µM is often used. It is crucial to perform a titration to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line and experimental conditions.

Troubleshooting Guides

This section provides solutions to common problems encountered during cell viability assays with this compound.

Symptom Possible Cause Troubleshooting Steps
High background signal in MTT/XTT/WST-1 assays This compound is directly reducing the tetrazolium salt.1. Perform a cell-free control to confirm interference. 2. Switch to a non-tetrazolium-based assay (e.g., ATP-based, DNA quantification, or SRB assay). 3. If you must use a tetrazolium assay, subtract the background absorbance from the cell-free control for each this compound concentration. Note that this correction may not be perfectly linear.
IC50 values are not reproducible 1. Assay interference. 2. Sub-optimal cell seeding density. 3. This compound instability in culture medium.1. Address assay interference as described above. 2. Optimize cell seeding density to ensure cells are in the exponential growth phase throughout the experiment. 3. Prepare fresh this compound dilutions for each experiment. Check for any visible precipitation of the compound in the medium.
Discrepancy between viability data and cell morphology The viability assay is providing misleading results.1. Always complement your quantitative viability data with qualitative microscopic observation of the cells. Look for signs of cytotoxicity such as cell rounding, detachment, and membrane blebbing. 2. Consider using a live/dead staining method (e.g., Trypan Blue, Calcein-AM/Propidium Iodide) to visually confirm cell viability.
No significant effect of this compound on cell viability 1. The chosen cell line may be resistant to this compound. 2. The concentration range is too low. 3. The incubation time is too short.1. Test a panel of different cancer cell lines to identify a sensitive model. 2. Perform a broader dose-response experiment with higher concentrations of this compound. 3. Conduct a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal treatment duration.

Experimental Protocols

Cell Viability Assay: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is recommended for assessing cell viability following this compound treatment due to its resistance to interference from reducing compounds.

Materials:

  • CellTiter-Glo® Reagent

  • 96-well opaque-walled plates suitable for luminescence measurements

  • Multimode plate reader with luminescence detection capabilities

  • Cells of interest

  • This compound stock solution

Procedure:

  • Cell Seeding: Seed cells into a 96-well opaque-walled plate at a predetermined optimal density. Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add the this compound-containing medium. Include vehicle-treated and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature. Reconstitute the CellTiter-Glo® Reagent according to the manufacturer's instructions.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. Add CellTiter-Glo® Reagent to each well (typically a volume equal to the culture medium volume).

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis of Signaling Pathways

This protocol outlines the general steps for investigating the effect of this compound on key signaling proteins.

Materials:

  • Cells treated with this compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., phospho-ERK, total-ERK, phospho-AKT, total-AKT, β-catenin, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Denature protein lysates and separate them by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding 1. Cell Seeding linaroside_prep 2. This compound Dilution treatment 3. This compound Treatment cell_seeding->treatment viability_assay 4a. Cell Viability Assay treatment->viability_assay western_blot 4b. Western Blot treatment->western_blot data_analysis 5a. Data Analysis viability_assay->data_analysis pathway_analysis 5b. Pathway Analysis western_blot->pathway_analysis Signaling_Pathways cluster_pi3k PI3K/AKT/mTOR Pathway cluster_mapk MAPK Pathway cluster_wnt Wnt/β-catenin Pathway PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Response Cell Proliferation ↓ Apoptosis ↑ mTOR->Cell_Response RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Response Wnt Wnt GSK3b GSK3β Wnt->GSK3b beta_catenin β-catenin GSK3b->beta_catenin beta_catenin->Cell_Response This compound This compound This compound->PI3K Inhibition? This compound->RAS Inhibition? This compound->Wnt Modulation?

References

Linarin Experimental Reproducibility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues in reproducing experimental results with linarin (also known as Acaciin).

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent and storage condition for linarin?

A1: Linarin has poor water solubility.[1] For in vitro experiments, it is typically dissolved in dimethyl sulfoxide (DMSO).[2] Stock solutions should be stored at -20°C.[] It is recommended to prepare fresh dilutions in culture medium for each experiment to avoid precipitation and degradation.

Q2: I am observing low bioactivity of linarin in my cell-based assays. What could be the reason?

A2: Several factors could contribute to low bioactivity. Firstly, the poor solubility of linarin might lead to a lower effective concentration in your assay.[1] Ensure complete dissolution in DMSO before diluting in aqueous media. Secondly, the biological activity of flavonoids can be influenced by the cell type and passage number. Finally, the purity of the linarin used can significantly impact the results. Always use a high-purity standard.

Q3: My Western blot results for NF-κB or MAPK pathway proteins after linarin treatment are inconsistent. How can I troubleshoot this?

A3: Inconsistent Western blot results can arise from multiple factors. Ensure consistent cell lysis and protein quantification. Optimize antibody concentrations and incubation times. For signaling pathway analysis, it is crucial to perform time-course experiments to capture the transient nature of protein phosphorylation.[4] Additionally, ensure that your vehicle control (DMSO) concentration is consistent across all experiments and does not exceed a level that affects cell signaling.

Q4: Are there any known issues with linarin stability in cell culture media?

A4: While specific stability data in various cell culture media is not extensively documented, flavonoids, in general, can be susceptible to degradation over longer incubation periods. It is advisable to minimize the time between the addition of linarin to the media and its application to the cells. For long-term experiments, consider replenishing the media with freshly prepared linarin at regular intervals.

Troubleshooting Guides

Problem 1: Low Cell Viability or Unexpected Cytotoxicity in Control Groups
Possible Cause Troubleshooting Step
High DMSO Concentration Ensure the final DMSO concentration in the culture medium is below 0.5% (v/v), as higher concentrations can be toxic to many cell lines.
Contaminated Reagents Use sterile, fresh reagents, including cell culture media, serum, and linarin stock solutions.
Cell Culture Issues Regularly check for mycoplasma contamination. Use cells within a consistent and low passage number range.
Problem 2: Inconsistent Anti-Inflammatory Effects (e.g., cytokine production)
Possible Cause Troubleshooting Step
Variability in Inflammatory Stimulus Ensure the concentration and purity of the inflammatory stimulus (e.g., LPS) are consistent across experiments. Prepare fresh stock solutions of the stimulus regularly.
Timing of Linarin Treatment The timing of linarin pre-treatment, co-treatment, or post-treatment relative to the inflammatory stimulus is critical. Optimize this timing for your specific experimental setup.
Assay Sensitivity For cytokine measurements (e.g., ELISA, qPCR), ensure the assay is sensitive enough to detect the expected changes. Run appropriate positive and negative controls.
Problem 3: Difficulty in Reproducing Neuroprotective Effects
Possible Cause Troubleshooting Step
Inconsistent Neurotoxic Insult The method and concentration of the neurotoxic agent (e.g., amyloid-β) should be strictly controlled. The aggregation state of amyloid-β peptides can significantly impact toxicity.
Cell Model Variability Neuronal cell lines can exhibit phenotypic drift over time. Maintain a consistent cell culture protocol and use cells at a similar confluence.
Endpoint Measurement Variability For assays measuring apoptosis or cell death (e.g., Annexin V/PI staining, caspase activity), ensure proper compensation and gating if using flow cytometry.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on linarin's effects.

Table 1: In Vitro Anti-Inflammatory Effects of Linarin

Cell LineInflammatory StimulusLinarin ConcentrationMeasured EffectReference
RAW264.7 MacrophagesLPS5, 10, 20, 30 μMReduced expression of IL-1β and IL-6.[5]
RAW264.7 MacrophagesLPS2.5, 5, 10, 20 μg/mLReduced NO production.[5]
Human Umbilical Vein Endothelial Cells (HUVECs)LPS10, 100 μmol/LInhibited expression of NO, TNF-α, and IL-1β.[5]
Human ChondrocytesLPSNot specifiedInhibited the activation of the NF-κB pathway.[6]

Table 2: In Vitro Neuroprotective Effects of Linarin

Cell LineNeurotoxic StimulusLinarin ConcentrationMeasured EffectReference
PC12 cellsAmyloid-β (25-35)0.1, 1.0, 10 μMIncreased cell viability and reduced apoptosis.[7]
Mouse Brain Tissue-35, 70, 140 mg/kg (in vivo)Reduced acetylcholinesterase (AChE) activity.[8]

Table 3: In Vitro Anti-Cancer Effects of Linarin

Cell LineLinarin ConcentrationMeasured EffectReference
LNCaP and DU145 (Prostate Cancer)25-100 μMInhibited cell growth and induced apoptosis.[9]
Brain Cancer Cells10-100 μMInduced apoptosis through upregulation of p53, p21, PARP, Bax, and caspase-3.[9]

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Linarin Treatment: Prepare serial dilutions of linarin in the appropriate cell culture medium. The final DMSO concentration should not exceed 0.5%. Replace the old medium with the linarin-containing medium.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Western Blot for NF-κB and MAPK Signaling Pathways
  • Cell Treatment and Lysis: Treat cells with linarin and/or a stimulus (e.g., LPS) for the desired time. Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of key proteins (e.g., p65, IκBα, ERK, p38, JNK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qPCR) for Inflammatory Cytokines
  • Cell Treatment and RNA Extraction: Treat cells as described for Western blotting. Extract total RNA using a commercial kit (e.g., TRIzol).

  • RNA Quantification and Quality Control: Measure the RNA concentration and assess its purity (A260/A280 ratio).

  • cDNA Synthesis: Synthesize cDNA from an equal amount of RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and specific primers for target genes (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH, β-actin).

  • Data Analysis: Analyze the results using the ΔΔCt method to determine the relative gene expression levels.

Signaling Pathway and Experimental Workflow Diagrams

Linarin_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis cell_culture Cell Culture treatment Cell Treatment with Linarin +/- Stimulus cell_culture->treatment linarin_prep Linarin Stock (in DMSO) linarin_prep->treatment stimulus_prep Stimulus Prep (e.g., LPS) stimulus_prep->treatment viability Cell Viability (MTT Assay) treatment->viability western Protein Analysis (Western Blot) treatment->western qpcr Gene Expression (qPCR) treatment->qpcr data_analysis Data Interpretation & Conclusion viability->data_analysis western->data_analysis qpcr->data_analysis

Caption: A typical experimental workflow for investigating the effects of linarin.

NF_kB_Signaling_Pathway cluster_stimulus Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Release NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Genes Inflammatory Gene Expression (TNF-α, IL-6) NFkB_nuc->Genes Transcription Linarin Linarin Linarin->IKK Inhibition

Caption: Linarin's inhibitory effect on the NF-κB signaling pathway.

MAPK_Signaling_Pathway cluster_stimulus Stimulus cluster_cascade Kinase Cascade cluster_nucleus Nucleus Stimulus Stress / Growth Factors MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK Phosphorylation Transcription_Factors Transcription Factors MAPK->Transcription_Factors Activation Response Cellular Response (Proliferation, Inflammation) Transcription_Factors->Response Linarin Linarin Linarin->MAPK Inhibition

Caption: Linarin's modulatory role in the MAPK signaling cascade.

PI3K_Akt_Signaling_Pathway cluster_stimulus Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Phosphorylation GSK3b GSK-3β Akt->GSK3b Inhibition Bcl2 Bcl-2 Akt->Bcl2 Upregulation Linarin Linarin Linarin->Akt Activation

Caption: Linarin's activation of the pro-survival PI3K/Akt pathway.

NLRP3_Inflammasome_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm DAMPs_PAMPs DAMPs / PAMPs NLRP3 NLRP3 DAMPs_PAMPs->NLRP3 Activation ASC ASC NLRP3->ASC Recruitment Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruitment Casp1 Caspase-1 Pro_Casp1->Casp1 Cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleavage IL1b IL-1β Pro_IL1b->IL1b Secretion Linarin Linarin Linarin->NLRP3 Inhibition

Caption: Linarin's inhibitory effect on the NLRP3 inflammasome.

References

Validation & Comparative

A Comparative Analysis of the Anti-Inflammatory Properties of Linaroside and Tilianin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between bioactive compounds is critical for identifying promising therapeutic leads. This guide provides a detailed, objective comparison of the anti-inflammatory effects of two flavonoid glycosides, linaroside and tilianin, supported by experimental data and mechanistic insights.

Both this compound and tilianin, naturally occurring flavonoids, have demonstrated notable anti-inflammatory activities. Their therapeutic potential stems from their ability to modulate key signaling pathways and reduce the production of pro-inflammatory mediators. This comparison delves into their mechanisms of action, supported by in vitro and in vivo experimental findings, to provide a clear picture of their relative strengths and potential applications in the development of novel anti-inflammatory agents.

Quantitative Comparison of Anti-Inflammatory Effects

To facilitate a direct comparison, the following tables summarize the quantitative data on the anti-inflammatory activities of this compound and tilianin from various studies.

Table 1: In Vitro Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundConcentrationNO Inhibition (%)IC50 ValueReference
Tilianin 1, 10, 100 µMDose-dependent decreaseNot explicitly stated, but significant inhibition at 100 µM[1][2]
This compound 40, 80, 160 µMStrong suppressionNot explicitly stated, but significant inhibition at the tested concentrationsNot directly available in snippets

Table 2: In Vivo Anti-Inflammatory Effects in Carrageenan-Induced Paw Edema in Rodents

CompoundDosePaw Edema Inhibition (%)Time PointReference
Tilianin Not AvailableNot AvailableNot Available
This compound 40, 80, 120 mg/kg (mice)Significant reductionNot specifiedNot directly available in snippets
20, 40, 60 mg/kg (rats)Significant reductionNot specifiedNot directly available in snippets

Note: Direct comparative studies between this compound and tilianin are limited. The data presented is compiled from separate studies and may not be directly comparable due to variations in experimental conditions.

Mechanistic Insights: Targeting Key Inflammatory Pathways

Both this compound and tilianin exert their anti-inflammatory effects by intervening in crucial signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway:

The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), the inhibitor of NF-κB (IκBα) is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

NF_kappaB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK IkappaB IκBα p65 p65 p50 p50 This compound This compound Tilianin Tilianin p65_p50_nuc p65/p50 DNA DNA ProInflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) p65_p50 p65_p50 p65_p50->p65_p50_nuc Translocation

Studies have shown that both tilianin and this compound can inhibit the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of NF-κB. This action effectively halts the inflammatory cascade at a critical control point. Tilianin has been observed to markedly diminish the phosphorylation of the NF-κB p65 subunit[3].

MAPK Signaling Pathway:

The MAPK pathway, comprising cascades like ERK, JNK, and p38, is another pivotal regulator of cellular responses to external stimuli, including inflammation. Activation of these kinases leads to the expression of various inflammatory mediators.

MAPK_Pathway cluster_stimulus Inflammatory Stimulus cluster_nucleus Nucleus LPS LPS Transcription_Factors Transcription Factors (e.g., AP-1) ProInflammatory_Genes Pro-inflammatory Gene Expression

Experimental Protocols

For researchers looking to replicate or build upon these findings, detailed methodologies for key experiments are provided below.

In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages

In_Vitro_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_analysis Analysis Start Culture RAW 264.7 cells in DMEM with 10% FBS Seed Seed cells in 96-well plates (e.g., 1.5 x 10^5 cells/well) Start->Seed Incubate1 Incubate for 24h at 37°C, 5% CO2 Seed->Incubate1 Pretreat Pre-treat with this compound or Tilianin (various concentrations) for 1-2h Incubate1->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Incubate2 Incubate for 24h Stimulate->Incubate2 Collect_Supernatant Collect cell culture supernatant NO_Assay Nitric Oxide (NO) Assay (Griess Reagent) ELISA ELISA for Cytokines (TNF-α, IL-6, IL-1β) Cell_Lysate Prepare cell lysates Western_Blot Western Blot for NF-κB & MAPK proteins

1. Cell Culture and Treatment:

  • RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cells are seeded into 96-well plates at a density of approximately 1.5 x 10^5 cells/well and allowed to adhere for 24 hours.

  • The cells are then pre-treated with varying concentrations of this compound or tilianin for 1-2 hours before being stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

2. Nitric Oxide (NO) Production Assay (Griess Assay):

  • After the 24-hour incubation period, the cell culture supernatant is collected.

  • An equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant in a new 96-well plate.

  • The plate is incubated at room temperature for 10-15 minutes.

  • The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.

3. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement:

  • The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in the cell culture supernatant are quantified using commercially available ELISA kits.

  • The assay is performed according to the manufacturer's instructions, which typically involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, and then a substrate for color development.

  • The absorbance is read at the appropriate wavelength, and cytokine concentrations are calculated from a standard curve.

4. Western Blot Analysis for Signaling Pathway Proteins:

  • After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentrations are determined using a BCA protein assay kit.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene fluoride (PVDF) membrane.

  • The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, ERK, JNK, and p38.

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema

1. Animal Model:

  • Male Wistar rats or Swiss albino mice are typically used.

  • Animals are fasted overnight before the experiment with free access to water.

2. Treatment and Induction of Edema:

  • This compound, tilianin, or a standard anti-inflammatory drug (e.g., indomethacin) is administered orally or intraperitoneally at various doses.

  • After a set period (e.g., 1 hour), a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw.

  • The paw volume is measured immediately after carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

3. Calculation of Edema Inhibition:

  • The percentage of paw edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Conclusion

Both this compound and tilianin demonstrate significant anti-inflammatory potential through their inhibitory effects on key pro-inflammatory mediators and signaling pathways, including NF-κB and MAPK. While the available data suggests that both compounds are effective, a direct, head-to-head comparison under identical experimental conditions is necessary to definitively determine their relative potency. The information and protocols provided in this guide offer a solid foundation for researchers to further investigate the therapeutic promise of these natural flavonoids in the context of inflammatory diseases. Future studies focusing on dose-response relationships, bioavailability, and in vivo efficacy in various inflammatory models will be crucial for advancing their potential clinical applications.

References

Linaroside vs. Hesperidin: An In Vivo Efficacy Comparison for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed review of the available scientific literature reveals that while both Linaroside and Hesperidin, two prominent flavonoids, exhibit promising anti-inflammatory and antioxidant properties, direct in vivo comparative studies are currently unavailable. This guide synthesizes the existing in vivo data for each compound to offer a comparative perspective on their efficacy for researchers, scientists, and drug development professionals.

This analysis is based on independent studies investigating the pharmacological effects of this compound and Hesperidin in various animal models. The absence of head-to-head trials necessitates a careful interpretation of the data, considering the differences in experimental designs, animal models, and dosages used.

Quantitative Efficacy Data

The following table summarizes the key quantitative findings from in vivo studies on the anti-inflammatory and antioxidant effects of this compound and Hesperidin.

CompoundEfficacy TypeAnimal ModelDosageKey Findings
This compound Anti-inflammatoryMice40, 80, 120 mg/kgSignificant reduction in inflammation[1]
Anti-inflammatoryRats20, 40, 60 mg/kgSignificant reduction in inflammation[1]
Anti-inflammatoryDextran Sulfate Sodium (DSS)-induced colitis in mice25, 50 mg/kgConsiderable reduction in colitis
Hesperidin Anti-inflammatoryCarrageenan-induced rat paw edema50 mg/kg s.c.Reversed inflammatory changes; absence of neutrophils, macrophages, and lymphocytes
Anti-inflammatoryTrinitrobenzenesulfonic acid-induced colitis in rats10, 25 mg/kg b.wt.Reduced myeloperoxidase activity and increased glutathione content
Anti-inflammatoryLipopolysaccharide (LPS)-induced lung inflammation in mice200 mg/kg b.wt. orallyDownregulated expression of TNF-α, IL-1β, IL-6, KC, MIP-2, MCP-1, and IL-12; reduced total leukocyte counts and nitric oxide production
AntioxidantHigh-cholesterol diet-fed rats100, 200 mg/kgSignificant reduction in oxidative enzymes
AntioxidantIntensively trained rats with exhausting exercise200 mg/kg b.wt. orallyPrevented an increase in ROS production and a decrease in SOD and catalase activities in the thymus and spleen

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols as described in the cited literature for key in vivo studies on this compound and Hesperidin.

This compound: Anti-inflammatory Activity in DSS-Induced Colitis
  • Animal Model: C57BL/6J mice.

  • Induction of Colitis: Administration of dextran sulfate sodium (DSS).

  • Treatment: this compound administered at doses of 25 and 50 mg/kg.

  • Assessment: Evaluation of the reduction in colitis symptoms. The specific parameters for assessing the reduction were not detailed in the available snippets.

Hesperidin: Anti-inflammatory Activity in Carrageenan-Induced Paw Edema
  • Animal Model: Rats.

  • Induction of Inflammation: Injection of carrageenan into the rat paw to induce edema.

  • Treatment: Subcutaneous (s.c.) administration of Hesperidin at a dose of 50 mg/kg.

  • Assessment: Measurement of paw edema and histological analysis of inflammatory cell infiltration (neutrophils, macrophages, and lymphocytes).

Hesperidin: Anti-inflammatory Activity in LPS-Induced Lung Inflammation
  • Animal Model: Mice.

  • Induction of Inflammation: Administration of lipopolysaccharide (LPS) to induce lung inflammation.

  • Treatment: Oral administration of Hesperidin at a dose of 200 mg/kg body weight.

  • Assessment: Measurement of total leukocyte counts, nitric oxide production, and the expression levels of various cytokines (TNF-α, IL-1β, IL-6, KC, MIP-2, MCP-1, and IL-12) and iNOS in the lungs.

Hesperidin: Antioxidant Activity in a High-Cholesterol Diet Model
  • Animal Model: Wistar Albino rats.

  • Induction of Oxidative Stress: Feeding a high-cholesterol diet.

  • Treatment: Administration of Hesperidin at doses of 100 and 200 mg/kg.

  • Assessment: Estimation of antioxidant enzymes such as TBARS, SOD, GSH, GPx, and CAT by standard biochemical methods.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which these compounds exert their effects is vital for drug development.

Hesperidin

Hesperidin has been shown to modulate several key inflammatory and antioxidant signaling pathways. Its anti-inflammatory effects are mediated, in part, by the downregulation of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2] The molecular basis for its anti-inflammatory effects appears to be mediated by signaling pathways, especially the nuclear factor κβ (NF-κB) pathway.

Hesperidin_Signaling_Pathway Hesperidin Hesperidin NFkB NF-κB Pathway Hesperidin->NFkB Inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Pro_inflammatory_Cytokines Activates Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation

Caption: Hesperidin's anti-inflammatory mechanism via NF-κB pathway inhibition.

This compound

The precise in vivo signaling pathways for this compound's anti-inflammatory and antioxidant activities are not as extensively documented in the available literature. However, in vitro studies suggest that Linarin (this compound) can effectively lower levels of nitric oxide (NO), TNF-α, IL-6, and prostaglandin E2 (PGE2) in LPS-stimulated RAW264.7 cells.[1] This suggests a potential interaction with inflammatory signaling cascades, though further in vivo validation is required.

Linaroside_Experimental_Workflow Animal_Model Inflammatory Animal Model (e.g., DSS-induced colitis in mice) Linaroside_Admin This compound Administration (e.g., 25, 50 mg/kg) Animal_Model->Linaroside_Admin Assessment Assessment of Inflammation (e.g., Clinical signs, Histology) Linaroside_Admin->Assessment Outcome Reduced Inflammation Assessment->Outcome

Caption: General experimental workflow for in vivo testing of this compound.

Concluding Remarks

Based on the currently available in vivo data, Hesperidin has been more extensively studied, with a broader range of experimental models demonstrating its anti-inflammatory and antioxidant efficacy. The dosages and routes of administration for Hesperidin have also been more varied and well-documented.

This compound shows clear in vivo anti-inflammatory potential in rodent models, with significant effects observed at doses ranging from 20 to 120 mg/kg. However, there is a notable lack of in vivo studies specifically investigating its antioxidant properties in mammalian models.

For researchers and drug development professionals, the following points are crucial:

  • Direct comparative studies are needed: To definitively assess the relative efficacy of this compound and Hesperidin, head-to-head in vivo studies using standardized models and endpoints are essential.

  • Further investigation of this compound is warranted: The promising anti-inflammatory effects of this compound suggest that further research, particularly into its in vivo antioxidant capacity and underlying mechanisms of action, is highly justified.

  • Dosage and bioavailability considerations: The optimal dosages and bioavailability of both compounds in different preclinical models require further elucidation to inform potential clinical applications.

References

A Comparative Guide to the Structure-Activity Relationship of Linaroside and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Linaroside, a flavone glycoside also known as Linarin or acacetin-7-O-rutinoside, is a naturally occurring compound found in various plants, including those of the Linaria and Cirsium genera.[1] It has garnered scientific interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and enzyme inhibitory effects.[2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and its analogs, supported by available experimental data. The information presented herein is intended to aid researchers in the design and development of novel therapeutic agents based on the this compound scaffold.

Comparative Biological Activity of this compound and Its Analogs

The biological activities of this compound and its naturally occurring analogs have been evaluated in several studies. The following tables summarize the available quantitative data for their anti-inflammatory, antioxidant, and enzyme inhibitory properties.

Table 1: Anti-inflammatory Activity of this compound

CompoundCell LineAssayConcentration% Inhibition of Pro-inflammatory MediatorsReference
This compound (Linarin)RAW 264.7 macrophagesLPS-induced NO, TNF-α, IL-1β, IL-6 production40, 80, 160 µMSignificant suppression[4]

Table 2: Antioxidant Activity of this compound and Pectolinarin

CompoundAssayResult (µmol TE/g)Reference
This compound (Linarin)Oxygen Radical Absorbance Capacity (ORAC)1441[5][6]
PectolinarinOxygen Radical Absorbance Capacity (ORAC)4543[5][6]

Table 3: Enzyme Inhibitory Activity of this compound and Analogs from Linaria japonica

CompoundEnzymeIC50 (µM)Reference
This compound (Linarin)Collagenase79.4[7]
PectolinarinCollagenase78.6[7]
LuteolinCollagenase40.5[7]
Isolinariin CAdvanced Glycation End Product (AGE) Formation34.8[7]
Isolinariin DAdvanced Glycation End Product (AGE) Formation35.0[7]
Isolinariin EAdvanced Glycation End Product (AGE) Formation19.5[7]

Structure-Activity Relationship Insights:

From the limited data available, some preliminary SAR observations can be made:

  • Antioxidant Activity: The higher ORAC value of Pectolinarin compared to this compound suggests that the additional methoxy group at the 3'-position of the B-ring in Pectolinarin may contribute to enhanced antioxidant capacity.[5][6]

  • Collagenase Inhibitory Activity: this compound and Pectolinarin exhibit comparable, moderate inhibitory activity against collagenase. Luteolin, the aglycone of some flavonoid glycosides, shows stronger inhibition, suggesting that the glycosidic moiety at the 7-position might not be essential for this activity, or that the specific aglycone structure is a key determinant.[7]

  • Anti-AGE Formation Activity: The Isolinariin analogs, which are acetylated derivatives of Linarin, show potent inhibition of AGE formation. This indicates that acetylation of the sugar moiety may be a favorable modification for this specific activity.[7]

Further systematic studies involving the synthesis and biological evaluation of a broader range of this compound analogs are necessary to establish a more comprehensive understanding of the structure-activity relationships.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Anti-inflammatory Activity in RAW 264.7 Macrophages

Objective: To evaluate the ability of test compounds to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells.

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Viability Assay: To determine the non-toxic concentrations of the test compounds, a cell viability assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is performed.

  • LPS Stimulation: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1-2 hours. Subsequently, inflammation is induced by adding LPS (e.g., 1 µg/mL).

  • Measurement of Nitric Oxide (NO): After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

  • Measurement of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6): The levels of TNF-α, IL-1β, and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Oxygen Radical Absorbance Capacity (ORAC) Assay

Objective: To measure the antioxidant capacity of a substance to neutralize peroxyl radicals.

Methodology:

  • Reagents: Fluorescein, 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), and a standard antioxidant (e.g., Trolox).

  • Procedure: The test compound is mixed with fluorescein in a phosphate buffer. The reaction is initiated by the addition of AAPH, which generates peroxyl radicals.

  • Measurement: The fluorescence decay of fluorescein is monitored over time using a fluorescence microplate reader. The antioxidant capacity of the test compound is determined by comparing the protection it provides to the fluorescein from fluorescence decay to that provided by the standard, Trolox.

  • Data Analysis: The results are expressed as micromoles of Trolox Equivalents per gram of sample (µmol TE/g).[5][6]

Collagenase Inhibition Assay

Objective: To assess the ability of a compound to inhibit the enzymatic activity of collagenase.

Methodology:

  • Enzyme and Substrate: The assay uses collagenase from Clostridium histolyticum and a synthetic substrate, N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA).[8]

  • Reaction Mixture: The test compound is pre-incubated with the collagenase enzyme in a buffer solution.

  • Initiation and Measurement: The enzymatic reaction is initiated by the addition of the FALGPA substrate. The decrease in absorbance at 345 nm, resulting from the hydrolysis of FALGPA by collagenase, is monitored spectrophotometrically.[8]

  • Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control reaction without the inhibitor. The IC50 value, the concentration of the inhibitor required to achieve 50% inhibition, is then determined.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways potentially modulated by this compound and a general workflow for its biological evaluation.

experimental_workflow cluster_extraction Compound Preparation cluster_bioassays Biological Evaluation cluster_analysis Data Analysis Extraction Extraction of this compound from plant source Isolation Isolation and Purification Extraction->Isolation Anti_inflammatory Anti-inflammatory Assays (e.g., RAW 264.7 cells) Isolation->Anti_inflammatory Antioxidant Antioxidant Assays (e.g., ORAC, DPPH) Isolation->Antioxidant Enzyme_inhibition Enzyme Inhibition Assays (e.g., Collagenase) Isolation->Enzyme_inhibition Synthesis Synthesis of Analogs Synthesis->Anti_inflammatory Synthesis->Antioxidant Synthesis->Enzyme_inhibition IC50 IC50 / EC50 Determination Anti_inflammatory->IC50 Antioxidant->IC50 Enzyme_inhibition->IC50 SAR_analysis Structure-Activity Relationship Analysis IC50->SAR_analysis

Caption: General workflow for the evaluation of this compound and its analogs.

nfkb_pathway Potential Anti-inflammatory Mechanism of this compound via NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK This compound This compound This compound->IKK Inhibition IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB NF-κB (p65/p50) Translocation to Nucleus IkB->NFkB Genes Transcription of Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, iNOS, COX-2) NFkB->Genes Inflammation Inflammatory Response Genes->Inflammation mapk_pathway Potential Anti-inflammatory Mechanism of this compound via MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK This compound This compound This compound->MAPKKK Inhibition MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 Activation MAPK->AP1 Genes Transcription of Pro-inflammatory Genes AP1->Genes Inflammation Inflammatory Response Genes->Inflammation

References

A Comparative Guide to the Anticancer Mechanisms of Linaroside (Tiliroside)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the anticancer mechanisms of Linaroside, a naturally occurring flavonoid glycoside also known as Tiliroside. It objectively compares its performance with alternative compounds, supported by experimental data, and offers detailed protocols for key validation assays.

Introduction to this compound (Tiliroside)

This compound, chemically identified as Tiliroside, is a flavonoid glycoside found in various plants. It has garnered significant interest in oncology research due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, and potent anticancer activities.[1] Preclinical studies have demonstrated its ability to inhibit cancer cell proliferation, induce programmed cell death, and suppress tumor growth across various cancer types, including breast, liver, and leukemia.[1][2] This guide delves into the molecular pathways targeted by this compound and provides a framework for its experimental validation.

Molecular Mechanism of Action

This compound exerts its anticancer effects through multiple signaling pathways, primarily by inducing apoptosis and ferroptosis while modulating key pathways involved in cell survival and inflammation.

  • Induction of Extrinsic Apoptosis: In breast cancer cells, this compound triggers apoptosis primarily through the extrinsic or death receptor pathway. This process is marked by the activation of initiator caspase-8 and executioner caspase-9, leading to programmed cell death.[2][3] This activation occurs with minimal effect on the p53 protein, suggesting a p53-independent apoptotic mechanism in certain cell lines.[2]

  • Modulation of MAPK and NF-κB Pathways: this compound has been shown to inhibit the phosphorylation of JNK and p38, two key components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial for cell proliferation and survival.[4][5] Furthermore, it can inhibit the NF-κB signaling pathway, a critical regulator of inflammation and cancer progression, by preventing the degradation of its inhibitor, IκB-α.[4][6]

  • Induction of Ferroptosis: In triple-negative breast cancer, this compound can induce ferroptosis, an iron-dependent form of regulated cell death distinct from apoptosis. This mechanism is closely linked to the Nrf2/HO-1 pathway, highlighting a novel therapeutic avenue.[7] Tiliroside has been shown to activate the Nrf2 pathway by disrupting its interaction with KEAP1.[8][9]

  • Carbonic Anhydrase Inhibition: In liver and triple-negative breast cancer cells, this compound acts as an inhibitor of Carbonic Anhydrase XII (CAXII), a zinc metalloenzyme associated with cancer progression.[1][10] Inhibition of CAXII leads to the modulation of the E2F1/3/Caspase-3 axis, ultimately promoting apoptosis.[1]

G cluster_0 This compound (Tiliroside) Actions cluster_1 Extrinsic Apoptosis Pathway cluster_2 MAPK Pathway Inhibition cluster_3 Ferroptosis Induction This compound This compound DeathReceptor Death Receptor This compound->DeathReceptor Activates JNK p-JNK This compound->JNK Inhibits p38 p-p38 This compound->p38 Inhibits KEAP1 KEAP1 This compound->KEAP1 Inhibits Casp8 Caspase-8 DeathReceptor->Casp8 Activates Casp9 Caspase-9 Casp8->Casp9 Activates Apoptosis Apoptosis Casp9->Apoptosis Proliferation Cell Proliferation & Survival JNK->Proliferation p38->Proliferation Nrf2 Nrf2 KEAP1->Nrf2 Ubiquitination & Degradation HO1 HO-1 Nrf2->HO1 Activates Ferroptosis Ferroptosis HO1->Ferroptosis

Figure 1. Simplified signaling pathways of this compound (Tiliroside) in cancer cells.

Comparative Performance Data

The cytotoxic effect of this compound (Tiliroside) has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency. Below is a comparison of this compound's IC50 values against other flavonoids and the standard chemotherapeutic drug, Doxorubicin.

CompoundCell LineCancer TypeIC50 ValueTreatment DurationSource
This compound (Tiliroside) T47DBreast Cancer67.79 µg/mL (~114 µM)Not Specified[2]
This compound (Tiliroside) MCF7Breast Cancer112.77 µg/mL (~190 µM)Not Specified[11]
This compound (Tiliroside) MDA-MB-231Breast Cancer20.95 µM (CAXII activity)1 hour[10]
Doxorubicin T47DBreast Cancer~7 µg/mL (~12.8 µM)Not Specified[12]
Doxorubicin MCF7Breast Cancer8.3 µM48 hours[13]
Doxorubicin MDA-MB-231Breast Cancer1 µM48 hours[14]
Quercetin MCF7Breast Cancer73 µM48 hours[6]
Quercetin MDA-MB-231Breast Cancer85 µM48 hours[6]
Apigenin BxPC-3Pancreatic Cancer12 µM48 hours[15]
Apigenin PANC-1Pancreatic Cancer41 µM48 hours[15]

Note: IC50 values can vary significantly based on the assay method, cell density, and specific experimental conditions. Direct comparison should be made with caution.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are standard protocols for key experiments used to validate the anticancer effects of compounds like this compound.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells to form an insoluble purple formazan product. The amount of formazan is directly proportional to the number of viable cells.[16]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and control compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and wells with medium only (blank).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[16]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[9]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank from all readings. Calculate cell viability as a percentage relative to the untreated control cells. Plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI), a fluorescent nucleic acid dye, is membrane-impermeable and thus excluded from viable and early apoptotic cells. It enters late apoptotic and necrotic cells where the membrane integrity is compromised, staining the nucleus red.[17][18]

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for a specific duration.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[8]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[10]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium Iodide (PI) is a stoichiometric DNA-binding dye, meaning it binds to DNA in proportion to the amount of DNA present.[2] The fluorescence intensity of PI-stained cells is therefore directly proportional to their DNA content. Cells in G2/M phase have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1 phase. Cells in the S phase (DNA synthesis) have an intermediate DNA content.

Protocol:

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound as required.

  • Harvesting: Harvest cells (both floating and adherent) and wash once with cold PBS.

  • Fixation: Resuspend the cell pellet (approx. 1 x 10^6 cells) and fix by adding dropwise to 5 mL of ice-cold 70% ethanol while gently vortexing. This permeabilizes the cells and preserves their morphology.

  • Storage: Store the fixed cells at 4°C for at least 2 hours or up to several weeks.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate the tubes for 30 minutes at room temperature, protected from light.[3]

  • Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins (e.g., Caspases, Bcl-2 family proteins) involved in signaling pathways.

Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., nitrocellulose or PVDF), which is subsequently probed with primary antibodies specific to the target protein. A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.[4]

Protocol:

  • Protein Extraction: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Load the samples onto an SDS-polyacrylamide gel and separate them by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-Caspase-8, anti-Caspase-9, anti-Bcl-2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).

General Experimental Workflow

The validation of a potential anticancer compound like this compound follows a structured workflow, from initial screening to mechanistic studies.

G A Compound Preparation (this compound) C Cytotoxicity Screening (MTT Assay) A->C B Cell Culture (Select Cancer Cell Lines) B->C D Determine IC50 Value C->D E Apoptosis Analysis (Annexin V / PI Staining) D->E F Cell Cycle Analysis (PI Staining) D->F G Mechanism of Action Study (Western Blot) D->G H Data Analysis & Interpretation E->H F->H G->H I Conclusion on Anticancer Efficacy & Mechanism H->I

References

Comparative Analysis of Linaroside Cross-Reactivity with Other Flavonoid Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the cross-reactivity of flavonoid glycosides is crucial for the accurate interpretation of immunoassays and for predicting potential off-target effects. This guide provides a comparative overview of the structural factors influencing the cross-reactivity of flavonoid glycosides, with a focus on Linaroside (Acacetin-7-O-rutinoside). Due to the limited availability of direct experimental data on this compound's cross-reactivity, this guide utilizes comparative binding affinity data of other structurally similar flavonoid glycosides to elucidate the principles of molecular recognition and potential cross-reactivity.

Principles of Flavonoid Glycoside Cross-Reactivity

Cross-reactivity in the context of immunoassays refers to the ability of antibodies to bind to molecules that are structurally similar to the target analyte.[1] For flavonoid glycosides, this is largely governed by the structure of the aglycone (the non-sugar part) and the nature and position of the attached sugar moieties. Minor structural variations can significantly impact binding affinities.[2][3]

Key structural features influencing cross-reactivity include:

  • The Aglycone Core: The basic flavonoid structure (e.g., flavone, flavonol, flavanone) is a primary determinant of antibody recognition.

  • Hydroxylation Patterns: The number and position of hydroxyl (-OH) groups on the A and B rings of the aglycone can significantly alter binding affinity.

  • Glycosylation: The type of sugar (e.g., glucose, rhamnose, rutinose), the position of attachment to the aglycone, and the linkage between sugars in a disaccharide can dramatically affect antibody binding. Glycosylation can sometimes reduce binding affinity compared to the aglycone alone due to steric hindrance.[4]

Comparative Binding Affinities of Flavonoid Glycosides

The following table summarizes the binding affinities (Ka) of several flavonoid glycosides and their corresponding aglycones to BSA, illustrating how structural modifications impact binding. A higher Ka value indicates a stronger binding affinity.

Flavonoid/Flavonoid GlycosideAglyconeGlycoside MoietyBinding Affinity Constant (Ka) (M⁻¹)Reference
HesperetinHesperetin-5.59 x 10⁵[4][5]
HesperidinHesperetinRutinoside at C72.50 x 10³[4][5]
NaringeninNaringenin-3.04 x 10⁵[4][5]
NaringinNaringeninNeohesperidoside at C78.70 x 10²[4][5]
QuercetinQuercetin-4.94 x 10⁵[4][5]
RutinQuercetinRutinoside at C31.65 x 10⁴[4][5]
IsoquercitrinQuercetinGlucoside at C34.66 x 10⁴[4][5]

Note: This data is for binding to Bovine Serum Albumin and serves to illustrate the principles of how glycosylation affects binding affinity. It is not direct cross-reactivity data from a this compound-specific immunoassay.

Experimental Protocols

To experimentally determine the cross-reactivity of this compound with other flavonoid glycosides, a competitive enzyme-linked immunosorbent assay (cELISA) is a suitable method. Below is a detailed protocol for such an experiment.

Protocol: Competitive ELISA for this compound Cross-Reactivity

Objective: To determine the percentage cross-reactivity of various flavonoid glycosides against a this compound-specific antibody.

Materials:

  • High-binding 96-well microtiter plates

  • This compound standard

  • Competing flavonoid glycosides (e.g., Hesperidin, Naringin, Rutin, etc.)

  • This compound-protein conjugate (for coating)

  • Anti-Linaroside primary antibody (e.g., rabbit polyclonal)

  • HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 1% BSA in PBST)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating:

    • Dilute the this compound-protein conjugate to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted conjugate to each well of the microtiter plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Discard the blocking solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard and the competing flavonoid glycosides in Blocking Buffer.

    • In a separate plate or tubes, mix 50 µL of each standard/competitor dilution with 50 µL of the diluted anti-Linaroside primary antibody.

    • Incubate this mixture for 1 hour at room temperature.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Discard the solutions and wash the plate five times with 200 µL of Wash Buffer per well.

  • Secondary Antibody Incubation:

    • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Discard the secondary antibody solution and wash the plate five times with 200 µL of Wash Buffer per well.

  • Substrate Development:

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well.

  • Measurement:

    • Read the absorbance at 450 nm using a microplate reader.

Data Analysis:

  • Plot a standard curve of absorbance versus the logarithm of the this compound concentration.

  • Determine the concentration of this compound that causes 50% inhibition of binding (IC50).

  • For each competing flavonoid glycoside, determine the concentration that causes 50% inhibition (IC50).

  • Calculate the percent cross-reactivity using the following formula: % Cross-reactivity = (IC50 of this compound / IC50 of competing flavonoid) x 100

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways involved in cellular processes. Understanding these interactions is vital for drug development and for predicting the physiological effects of this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. This compound has been observed to influence the phosphorylation status of key proteins in this pathway, such as ERK.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Translocates & Phosphorylates Linaroside_Cytoplasm This compound Linaroside_Cytoplasm->ERK Inhibits Phosphorylation Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression Regulates

Caption: this compound's inhibitory effect on the MAPK signaling pathway.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical intracellular pathway that plays a central role in cell survival, growth, and proliferation. This compound has been shown to modulate the activity of this pathway, often leading to anti-proliferative and pro-apoptotic effects in cancer cell lines.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_PI3K Growth Factor RTK_PI3K Receptor Tyrosine Kinase (RTK) Growth_Factor_PI3K->RTK_PI3K Binds PI3K PI3K RTK_PI3K->PI3K Recruits & Activates PIP2 PIP2 PIP3 PIP3 Akt Akt PI3K->PIP2 Downstream_Targets Downstream Targets (e.g., mTOR, Bad) Cell_Survival Cell Survival & Proliferation Linaroside_Cytoplasm_PI3K This compound Linaroside_Cytoplasm_PI3K->Akt Inhibits Phosphorylation

Caption: this compound's inhibitory effect on the PI3K/Akt signaling pathway.

Conclusion

While direct quantitative data on the cross-reactivity of this compound with other flavonoid glycosides is limited, the principles of structure-activity relationships derived from binding affinity studies of similar compounds provide a framework for predicting potential cross-reactivity. The presence and nature of the glycosidic moiety are critical determinants of binding specificity. For definitive cross-reactivity profiles, empirical testing using methods such as competitive ELISA is essential. Furthermore, the demonstrated activity of this compound in modulating key cellular signaling pathways like MAPK and PI3K/Akt underscores its potential as a bioactive compound worthy of further investigation in drug discovery and development.

References

Linaroside Bioavailability: A Comparative Analysis of Formulation Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Linaroside, a naturally occurring flavone glycoside, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer properties. However, its clinical utility is often hampered by poor aqueous solubility and low oral bioavailability. This guide provides a comparative analysis of different formulation strategies aimed at enhancing the bioavailability of this compound, supported by experimental data.

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound (also referred to as Linarin in some studies) in different formulations following oral administration in rats. The data is extracted from a study by Huang et al. (2022), which compared a Linarin solid dispersion (LSD) and a Linarin liposome (LL) formulation to the unmodified Linarin.[1][2]

FormulationDose (mg/kg)Cmax (μg/mL)Tmax (h)AUC (0-t) (μg/h/mL)Relative Bioavailability (%)
Linarin1000.25 ± 0.040.28 ± 0.050.59 ± 0.09100
Linarin Solid Dispersion (LSD)1000.58 ± 0.070.42 ± 0.081.99 ± 0.21336.3
Linarin Liposome (LL)1000.23 ± 0.030.46 ± 0.060.58 ± 0.0898.86

Data presented as mean ± standard deviation.

The study's results indicate that the solid dispersion formulation significantly enhanced the oral bioavailability of Linarin by over three-fold.[1][2] In contrast, the liposomal formulation did not demonstrate a significant improvement in bioavailability compared to the unformulated Linarin.[1][2] The enhanced bioavailability of the solid dispersion is attributed to its improved solubility and permeation characteristics.[1][2]

Experimental Protocols

The following are summaries of the experimental methodologies employed in the comparative bioavailability study.

Formulation Preparation
  • Linarin Solid Dispersion (LSD): The solid dispersion was prepared using the solvent evaporation method.[2] Linarin and a carrier, polyvinylpyrrolidone K30 (PVP K30), were dissolved in a suitable solvent. The solvent was then removed under reduced pressure, and the resulting solid mass was dried, pulverized, and sieved.

  • Linarin Liposome (LL): The liposomes were prepared using the thin-film hydration method.[2] Linarin, soybean phosphatidylcholine, and cholesterol were dissolved in an organic solvent. A thin film was formed by evaporating the solvent using a rotary evaporator. The film was then hydrated with a phosphate-buffered saline (PBS) solution, followed by sonication to form the liposomes.[2]

In Vivo Pharmacokinetic Study in Rats
  • Subjects: Male Sprague-Dawley rats were used for the study. The animals were fasted overnight before the experiment but had free access to water.

  • Dosing: The rats were randomly divided into three groups and orally administered a single dose of Linarin, Linarin Solid Dispersion, or Linarin Liposome (100 mg/kg).[1]

  • Blood Sampling: Blood samples were collected from the tail vein at predetermined time points after administration.

  • Sample Analysis: The concentration of Linarin in the plasma samples was determined using a validated High-Performance Liquid Chromatography (HPLC) method.[1][2]

  • Pharmacokinetic Analysis: The pharmacokinetic parameters, including Cmax, Tmax, and AUC, were calculated from the plasma concentration-time data.[2]

Visualizing Experimental Workflow and Signaling Pathways

To further elucidate the experimental process and the underlying mechanism of this compound's action, the following diagrams are provided.

experimental_workflow cluster_formulation Formulation Preparation cluster_animal_study In Vivo Pharmacokinetic Study Linarin Linarin Solid_Dispersion Linarin Solid Dispersion (LSD) Linarin->Solid_Dispersion Solvent Evaporation with PVP K30 Liposome Linarin Liposome (LL) Linarin->Liposome Thin-film Hydration Dosing Oral Administration to Rats (100 mg/kg) Linarin->Dosing Solid_Dispersion->Dosing Liposome->Dosing Sampling Blood Sampling (Serial) Dosing->Sampling Analysis HPLC Analysis of Plasma Samples Sampling->Analysis PK_Analysis Pharmacokinetic Parameter Calculation Analysis->PK_Analysis

Comparative Bioavailability Experimental Workflow.

This compound exerts its biological effects through the modulation of various cellular signaling pathways. A key mechanism of its anti-inflammatory action is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][4][5]

Inhibition of the NF-κB Signaling Pathway by this compound.

By inhibiting the IKK complex, this compound prevents the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB.[3][5] This action sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and thereby downregulating the expression of pro-inflammatory genes.[3][4] This mechanism underscores the potential of this compound as a therapeutic agent for inflammatory conditions. Further research into formulation optimization is warranted to fully exploit its clinical potential.

References

A Head-to-Head Comparison of Linaroside and Other Neuroprotective Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The growing interest in flavonoids for their potential neuroprotective properties has led to extensive research into various compounds. Among these, linaroside, a naturally occurring flavonoid glycoside, has shown promise. This guide provides a head-to-head comparison of this compound (also known as tiliroside) with other well-researched neuroprotective flavonoids: quercetin, apigenin, and kaempferol. The comparison focuses on their mechanisms of action, supported by experimental data, to offer an objective overview for researchers and drug development professionals.

Core Mechanisms of Neuroprotection

Flavonoids exert their neuroprotective effects through a variety of mechanisms, primarily centered around their antioxidant and anti-inflammatory properties. Key signaling pathways modulated by these compounds include the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway, which upregulates endogenous antioxidant defenses, and the Nuclear Factor-kappa B (NF-κB) pathway, a key regulator of inflammation.[1][2][3]

This compound (Tiliroside) has been shown to activate the Nrf2 pathway, leading to increased expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[4][5] This activation helps mitigate oxidative stress, a key contributor to neuronal damage. Furthermore, this compound inhibits neuroinflammation by suppressing the NF-κB signaling pathway, thereby reducing the production of pro-inflammatory mediators.[6][7]

Quercetin , one of the most extensively studied flavonoids, also demonstrates potent antioxidant and anti-inflammatory activities. It can scavenge free radicals directly and enhances the Nrf2-dependent antioxidant response.[3][8] Quercetin has been shown to inhibit neuroinflammation by downregulating the NF-κB pathway.[3][8]

Apigenin exhibits neuroprotective effects by reducing oxidative stress and inflammation.[9][10] It has been reported to modulate microglial activation and reduce the production of pro-inflammatory cytokines.[11] Apigenin can also activate the Nrf2 pathway, contributing to its antioxidant effects.[12]

Kaempferol and its glycosides have demonstrated neuroprotective potential by inhibiting neuroinflammation through the suppression of NF-κB and STAT3 activation.[7] It also possesses antioxidant properties that contribute to its neuroprotective capacity.[13]

Quantitative Comparison of Neuroprotective Effects

The following tables summarize available quantitative data from various in vitro studies, providing a comparative look at the efficacy of these flavonoids in different neuroprotective assays. It is important to note that experimental conditions can vary significantly between studies, affecting direct comparability.

Table 1: Inhibition of Neuroinflammation

FlavonoidAssayModel SystemConcentration/IC50EffectReference
This compound Nitric Oxide (NO) ProductionLPS-stimulated BV-2 microglia6 µMSignificant reduction in NO production[6]
This compound TNF-α ProductionLPS-stimulated BV-2 microglia6 µMSignificant reduction in TNF-α production[6]
This compound IL-6 ProductionLPS-stimulated BV-2 microglia6 µMSignificant reduction in IL-6 production[6]
Quercetin Acetylcholinesterase InhibitionIn vitro enzyme assayIC50: 19.8 µMInhibition of acetylcholinesterase[8]
Apigenin Aβ Aggregation InhibitionThioflavin T assayEC50: 15 µMInhibition of Aβ aggregation[14]
Apigenin ROS ReductionAβ-GFP SH-SY5Y cellsEC50: 6.2-6.8 µMReduction of reactive oxygen species[14]

Table 2: Cytotoxicity and Cell Viability

FlavonoidAssayCell LineIC50/EC50Reference
Quercetin Cell ViabilityAβ-GFP SH-SY5Y cellsIC50: 99 µM[14]
Apigenin Cell ViabilityAβ-GFP SH-SY5Y cellsIC50: 72 µM[14]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by these neuroprotective flavonoids.

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 induces conformational change Flavonoids This compound, Quercetin, Apigenin, Kaempferol Nrf2_Keap1 Nrf2-Keap1 Complex Flavonoids->Nrf2_Keap1 promote dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases Nrf2_n Nrf2 Nrf2->Nrf2_n translocates to ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Antioxidant_Genes->ROS reduces

Figure 1: Nrf2/ARE Signaling Pathway Activation by Flavonoids.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK activates Flavonoids This compound, Quercetin, Apigenin, Kaempferol Flavonoids->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB degrades and releases NFkB_IkB NF-κB-IκBα Complex NFkB_n NF-κB NFkB->NFkB_n translocates to DNA DNA NFkB_n->DNA binds to Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, iNOS) DNA->Inflammatory_Genes activates transcription Inflammatory_Genes->Inflammatory_Stimuli amplifies

Figure 2: NF-κB Signaling Pathway Inhibition by Flavonoids.

Experimental Protocols

Detailed methodologies for key in vitro neuroprotection assays are provided below.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.

  • Protocol:

    • Seed neuronal cells (e.g., SH-SY5Y, PC12) in a 96-well plate and culture for 24 hours.

    • Treat cells with various concentrations of the test flavonoid and/or a neurotoxic agent (e.g., H₂O₂, Aβ oligomers) for a specified duration (e.g., 24-48 hours).

    • Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate the plate for 3-4 hours at 37°C.

    • Add 100 µL of a solubilizing solution (e.g., DMSO, or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated) cells.[12][15]

2. LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.

  • Protocol:

    • Culture and treat neuronal cells as described for the MTT assay.

    • After the treatment period, carefully collect the cell culture supernatant.

    • Transfer the supernatant to a new 96-well plate.

    • Add the LDH reaction mixture (containing diaphorase and NAD⁺) to each well according to the manufacturer's instructions.

    • Incubate the plate in the dark at room temperature for 10-30 minutes.

    • Measure the absorbance at 490 nm.

    • Cytotoxicity is calculated as the percentage of LDH released compared to a maximum LDH release control (cells lysed with a detergent).[2][3][16]

Antioxidant Activity Assays

1. Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay uses fluorescent probes, such as DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate), that become fluorescent upon oxidation by ROS.

  • Protocol:

    • Culture and treat neuronal cells with the test flavonoid and an ROS-inducing agent (e.g., H₂O₂).

    • Wash the cells with phosphate-buffered saline (PBS).

    • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

    • Wash the cells again with PBS to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or a fluorescence microscope.

    • The level of ROS is proportional to the fluorescence intensity.[1][17][18]

Anti-inflammatory Activity Assays

1. Nitric Oxide (NO) Assay (Griess Reagent System)

This assay measures the accumulation of nitrite (a stable product of NO) in the culture medium of activated microglia.

  • Protocol:

    • Culture microglial cells (e.g., BV-2) and pre-treat with test flavonoids for 1-2 hours.

    • Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) in a 96-well plate.

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

    • The nitrite concentration is determined from a sodium nitrite standard curve.[19][20][21]

2. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6) by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in cell culture supernatants or brain tissue homogenates.

  • Protocol:

    • Culture and treat cells (e.g., microglia, astrocytes) as described for the NO assay.

    • Collect the culture supernatant or prepare brain tissue homogenates.

    • Perform the ELISA according to the manufacturer's protocol for the specific cytokine (e.g., TNF-α, IL-6). This typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Adding the samples and standards.

      • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

      • Adding a substrate that produces a colorimetric signal.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

    • Calculate the cytokine concentration based on the standard curve.[22][23][24]

Western Blot Analysis of Signaling Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, such as Nrf2 and NF-κB.

  • Protocol:

    • Culture and treat cells as required.

    • Lyse the cells to extract total protein or nuclear/cytoplasmic fractions.

    • Determine the protein concentration using a protein assay (e.g., BCA assay).

    • Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Nrf2, anti-phospho-NF-κB p65).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

    • Quantify the protein bands and normalize to a loading control (e.g., β-actin, GAPDH).

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Neuroprotective Assays cluster_mechanism Mechanism of Action Cell_Culture Neuronal or Microglial Cell Culture Treatment Treatment with Flavonoid +/- Neurotoxin/Stimulant Cell_Culture->Treatment Cell_Viability Cell Viability/Cytotoxicity (MTT, LDH) Treatment->Cell_Viability Antioxidant Antioxidant Activity (ROS Assay) Treatment->Antioxidant Anti_inflammatory Anti-inflammatory Activity (NO, ELISA) Treatment->Anti_inflammatory Western_Blot Western Blot (Nrf2, NF-κB) Treatment->Western_Blot Data_Analysis Data Analysis & Comparison Cell_Viability->Data_Analysis Quantitative Data Antioxidant->Data_Analysis Quantitative Data Anti_inflammatory->Data_Analysis Quantitative Data Western_Blot->Data_Analysis Protein Expression Levels

Figure 3: General Experimental Workflow for Assessing Neuroprotective Flavonoids.

Conclusion

This compound, quercetin, apigenin, and kaempferol all demonstrate significant neuroprotective potential through their antioxidant and anti-inflammatory activities, primarily by modulating the Nrf2/ARE and NF-κB signaling pathways. While quercetin is the most extensively studied, emerging evidence for this compound suggests it is a promising candidate for further investigation in the context of neurodegenerative diseases. The provided data and protocols offer a framework for researchers to conduct comparative studies and further elucidate the therapeutic potential of these flavonoids. Future research should focus on obtaining more head-to-head comparative data under standardized experimental conditions to better differentiate the potencies and specific applications of these promising neuroprotective agents.

References

Linaroside: A Comparative Analysis of its Enzyme Inhibitory Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the enzyme inhibitory effects of linaroside, a naturally occurring flavonoid glycoside. The focus is on its demonstrated inhibition of acetylcholinesterase and its potential as an anti-inflammatory agent through the inhibition of hyaluronidase and modulation of inflammatory signaling pathways. This document summarizes key quantitative data, presents detailed experimental protocols, and visualizes relevant biological pathways to support further research and development.

I. Acetylcholinesterase Inhibition

This compound, also known as linarin, has been identified as a potent inhibitor of acetylcholinesterase (AChE), an enzyme critical in the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for conditions such as Alzheimer's disease and myasthenia gravis.

Comparative Inhibitory Activity

The inhibitory potential of this compound against acetylcholinesterase is presented below in comparison to other known inhibitors. The data is expressed as the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

CompoundIC50 (µM)Notes
This compound (Linarin) 3.801 ± 1.149 [1]A flavone glycoside with demonstrated neuroprotective activities.
Huperzine A0.5 (mg/Kg) *A well-established AChE inhibitor used as a positive control in ex-vivo studies.[1]
Quercetin19.8A flavonoid aglycone.
Tiliroside23.5A flavonoid glycoside.
3-methoxy quercetin37.9A methylated flavonoid.
Quercitrin66.9A flavonoid glycoside.

Note: The value for Huperzine A is an in-vivo dosage and is included for contextual comparison from the same study as the this compound ex-vivo data.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The following protocol is based on the widely used Ellman's colorimetric method for determining AChE activity.

Principle: This assay measures the activity of AChE by quantifying the rate of production of thiocholine from the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.

Materials:

  • 0.1 M Phosphate Buffer (pH 8.0)

  • Acetylcholinesterase (AChE) solution (e.g., 1 U/mL in phosphate buffer)

  • Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water)

  • DTNB solution (10 mM in phosphate buffer)

  • Test compound (this compound) and comparators dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all solutions fresh on the day of the experiment. Keep the AChE solution on ice.

  • Assay Setup: In a 96-well plate, add the following to each well in the specified order:

    • 140 µL of 0.1 M Phosphate Buffer (pH 8.0)

    • 10 µL of the test compound solution at various concentrations (or solvent control).

    • 10 µL of DTNB solution (10 mM).

    • 10 µL of AChE solution (1 U/mL).

  • Pre-incubation: Mix the contents of the wells gently and incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation: Start the enzymatic reaction by adding 10 µL of ATCI solution (14 mM) to each well.

  • Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for a duration of 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of test sample) / Activity of control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow: AChE Inhibition Assay

AChE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents (Buffer, AChE, DTNB, ATCI) C Add Buffer, Test Compound, DTNB, and AChE to Plate A->C B Prepare Test Compounds (this compound & Comparators) B->C D Pre-incubate Plate (25°C for 10 min) C->D E Initiate Reaction with ATCI D->E F Kinetic Measurement (Absorbance at 412 nm) E->F G Calculate Reaction Rates F->G H Determine % Inhibition G->H I Calculate IC50 Value H->I

Caption: Workflow for determining acetylcholinesterase inhibition.

II. Hyaluronidase Inhibition & Anti-inflammatory Effects

This compound has been noted for its anti-inflammatory properties, which may be partly attributed to the inhibition of hyaluronidase. Hyaluronidase is an enzyme that degrades hyaluronic acid, a major component of the extracellular matrix. By inhibiting this enzyme, this compound may help to maintain tissue integrity and reduce inflammation.

Comparative Inhibitory Activity of Related Flavonoids
CompoundIC50 (µM)Notes
This compound (Acacetin-7-O-rutinoside) N/A IC50 value not reported in the reviewed literature.
Luteolin-7-O-glucoside695A flavonoid glycoside structurally similar to this compound.[2]
Luteolin-7-O-(6''-O-malonyl)glucoside324A malonylated form of luteolin-7-O-glucoside.[2]
Apigenin-7-O-(6''-O-malonyl)glucoside360A malonylated flavonoid glycoside.[2]
LuteolinPotent InhibitorThe aglycone of many flavonoid glycosides, including this compound.[2]
ApigeninPotent InhibitorA flavonoid aglycone.[2]

N/A: Not Available

Experimental Protocol: Hyaluronidase Inhibition Assay

The following is a common turbidimetric method for assessing hyaluronidase inhibition.

Principle: This assay measures the ability of an inhibitor to prevent the enzymatic degradation of hyaluronic acid by hyaluronidase. The remaining undigested hyaluronic acid is precipitated with an acidic albumin solution, resulting in turbidity. The degree of turbidity is inversely proportional to the enzyme's activity.

Materials:

  • Hyaluronidase solution (e.g., from bovine testes) in enzyme buffer

  • Hyaluronic acid solution (substrate)

  • Enzyme buffer (e.g., 0.1 M acetate buffer, pH 3.5)

  • Assay buffer

  • Stop reagent (e.g., acidic albumin solution)

  • Test compound (this compound) and comparators dissolved in a suitable solvent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme and Inhibitor Incubation:

    • In a 96-well plate, add 40 µL of the hyaluronidase solution to each well.

    • Add 20 µL of the test compound at various concentrations (or solvent control) to the respective wells.

    • Incubate the plate for 15 minutes at room temperature.

  • Substrate Addition and Reaction:

    • Prepare a working reagent by mixing the hyaluronic acid substrate and assay buffer.

    • Add 40 µL of the working reagent to each well to start the reaction.

    • Incubate the plate for 20 minutes at room temperature.

  • Stopping the Reaction and Turbidity Development:

    • Add 160 µL of the stop reagent to each well to terminate the enzymatic reaction and induce turbidity.

    • Incubate for 10 minutes at room temperature.

  • Measurement: Measure the optical density (turbidity) at 600 nm using a microplate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(OD_No_Inhibitor - OD_Test_Compound) / (OD_No_Inhibitor - OD_No_Enzyme)] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Logical Flow: Hyaluronidase Inhibition Assay

Hyaluronidase_Inhibition_Flow A Incubate Hyaluronidase with Test Compound B Add Hyaluronic Acid (Substrate) A->B C Enzymatic Reaction (20 min) B->C D Stop Reaction & Induce Turbidity C->D E Measure Turbidity (OD at 600 nm) D->E F Calculate % Inhibition and IC50 E->F

Caption: Logical flow of the hyaluronidase inhibition assay.

III. Anti-inflammatory Signaling Pathway

Recent studies have elucidated that the anti-inflammatory effects of linarin (this compound) are mediated through the modulation of key signaling pathways. Specifically, linarin has been shown to inhibit the Toll-like receptor 4 (TLR4)/Mitogen-Activated Protein Kinase (MAPK)/Nuclear Factor-kappa B (NF-κB) signaling pathway.[1]

Mechanism of Action: Upon stimulation by inflammatory agents like lipopolysaccharides (LPS), TLR4 is activated, initiating a downstream cascade that involves the phosphorylation of MAPK family members (JNK, p38, and ERK) and the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Linarin has been shown to suppress the phosphorylation of JNK, p38, and ERK, and inhibit the activation of NF-κB, thereby reducing the production of these inflammatory mediators.[3]

Signaling Pathway Diagram: this compound's Anti-inflammatory Action

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates MAPK MAPK Cascade (JNK, p38, ERK) TLR4->MAPK Activates NFkB NF-κB Activation TLR4->NFkB Activates MAPK->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Cytokines Upregulates Transcription Inflammation Inflammation Cytokines->Inflammation This compound This compound This compound->TLR4 Inhibits This compound->MAPK Inhibits This compound->NFkB Inhibits

References

Linaroside: A Comparative Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the therapeutic potential of linaroside, a naturally occurring flavonoid glycoside. It objectively compares its performance with established alternatives across key therapeutic areas, supported by experimental data. This document is intended to serve as a resource for researchers and professionals in drug discovery and development, offering insights into this compound's mechanisms of action and its potential as a novel therapeutic agent.

Overview of this compound's Therapeutic Properties

This compound, also known as acacetin-7-O-rutinoside, has demonstrated a broad spectrum of pharmacological activities in preclinical studies. These include anti-inflammatory, antioxidant, neuroprotective, and anticancer effects. Its therapeutic potential stems from its ability to modulate key cellular signaling pathways implicated in various disease processes.

Comparative Analysis of Therapeutic Efficacy

This section provides a comparative analysis of this compound against established therapeutic alternatives. The data presented is collated from various preclinical studies and is intended to provide a comparative overview. Direct head-to-head clinical trial data is not yet available.

Anti-inflammatory Activity: this compound vs. Curcumin

This compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. A key mechanism is the suppression of the NF-κB signaling pathway.[1] Curcumin, the active compound in turmeric, is a well-researched natural anti-inflammatory agent that also targets the NF-κB pathway.[2]

Parameter This compound Curcumin Reference Cell/Assay
Inhibition of NO Production Effective at 5, 10, 20, and 30 μM in RAW264.7 cells.[3]Effective in various inflammatory models.[2]LPS-stimulated RAW264.7 macrophages
COX-2 Inhibition Downregulates COX-2 expression in LPS-induced acute kidney injury models.[4]IC50 values ranging from 2 µM to 52 µM in various assays.[5]Varies by study
Effect on Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Reduces expression in LPS-activated RAW 264.7 cells.[3]Reduces levels of inflammatory mediators.[2][6]Various inflammatory cell models
Antioxidant Activity: this compound vs. Resveratrol

This compound's antioxidant effects are attributed to its ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes. Resveratrol, a polyphenol found in grapes and other fruits, is a well-known antioxidant.

Parameter This compound Resveratrol Reference Assay
ORAC (Oxygen Radical Absorbance Capacity) 1441 µmol TE/g[7]Varies depending on the study, generally considered high.[8]ORAC Assay
DPPH Radical Scavenging Activity Demonstrates dose-dependent scavenging activity.Effective DPPH radical scavenger.[9]DPPH Assay
Lipid Peroxidation Inhibition Reduces malondialdehyde (MDA) levels.[10]Inhibited 89.1% of linoleic acid emulsion peroxidation at 30 µg/mL.[9]Linoleic acid peroxidation assay
Neuroprotective Activity: this compound vs. Acetylcholinesterase Inhibitors

This compound has shown promise in protecting neuronal cells from damage, partly through the inhibition of acetylcholinesterase (AChE), an enzyme targeted by drugs for Alzheimer's disease.

Parameter This compound Huperzine A (Reference AChE Inhibitor) Reference Assay/Model
AChE Inhibition (IC50) 3.801 ± 1.149 μM[3]Standard AChE inhibitor.Ellman's colorimetric method
Neuroprotection against Aβ-induced toxicity Improves cell viability and reduces apoptosis in PC12 cells exposed to Aβ₂₅₋₃₅.[3]N/AAβ-induced neurotoxicity in PC12 cells
Anticancer Activity: this compound vs. Paclitaxel

This compound has demonstrated cytotoxic effects against various cancer cell lines, inducing apoptosis through the modulation of key signaling pathways. Paclitaxel is a widely used chemotherapeutic agent for several cancers, including breast cancer.

Parameter This compound Paclitaxel Reference Cell Line
IC50 (Triple-Negative Breast Cancer) 120.8 µM (2D culture)[11][12]~0.3 µM to 5 µM in MDA-MB-231 cells (varies by study)[13]MDA-MB-231
Induction of Apoptosis Upregulates Bax and Caspase 3/7.[11][12]Induces apoptosis through microtubule stabilization.[11]MDA-MB-231
Effect on NF-κB Pathway Downregulates p-p65.[11][12]Can modulate the NF-κB pathway.Various cancer cell lines

Signaling Pathways Modulated by this compound

This compound's therapeutic effects are mediated through its interaction with critical intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. In inflammatory conditions, NF-κB is activated, leading to the transcription of pro-inflammatory genes. This compound has been shown to inhibit the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[1]

NF_kB_Pathway cluster_0 This compound Action cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound IKK IKK This compound->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates p65_p50_IkBa p65/p50-IκBα (Inactive Complex) p65_p50 p65/p50 (NF-κB) p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation p65_p50_IkBa->p65_p50 Degradation of IκBα DNA DNA p65_p50_nuc->DNA Binds to Inflammation Pro-inflammatory Gene Expression DNA->Inflammation Induces LPS LPS/ Inflammatory Stimuli LPS->IKK Activates PI3K_Akt_Pathway cluster_0 This compound Action cluster_1 Cell Signaling Cascade This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Activates (p-Akt) GSK3b GSK-3β Akt->GSK3b Inhibits Bcl2 Bcl-2 Akt->Bcl2 Promotes Apoptosis Apoptosis GSK3b->Apoptosis Promotes Bcl2->Apoptosis Inhibits GrowthFactor Growth Factors/ Survival Signals GrowthFactor->PI3K Activates MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with varying concentrations of this compound A->B C 3. Incubate for a specified period (e.g., 24, 48, 72 hours) B->C D 4. Add MTT reagent to each well C->D E 5. Incubate to allow formazan crystal formation D->E F 6. Solubilize formazan crystals with a solvent (e.g., DMSO) E->F G 7. Measure absorbance at ~570 nm F->G H 8. Calculate cell viability and IC50 value G->H Apoptosis_Assay_Workflow cluster_workflow Annexin V/PI Apoptosis Assay Workflow A 1. Treat cells with this compound or control B 2. Harvest and wash cells A->B C 3. Resuspend cells in Annexin V binding buffer B->C D 4. Add FITC-conjugated Annexin V and Propidium Iodide (PI) C->D E 5. Incubate in the dark D->E F 6. Analyze by flow cytometry E->F G 7. Differentiate between live, early apoptotic, late apoptotic, and necrotic cells F->G

References

In Vivo Validation of Linaroside's Anti-Diabetic Properties: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant gap in the in vivo validation of Linaroside's anti-diabetic properties. Despite the growing interest in natural compounds for the management of diabetes mellitus, robust in vivo studies detailing the effects of this compound in established diabetic animal models are not presently available in the public domain. Therefore, a direct comparison with other anti-diabetic alternatives based on experimental data is not feasible at this time.

This guide is intended for researchers, scientists, and drug development professionals. In the absence of specific data on this compound, this document will outline the standard experimental protocols and key comparative metrics used in the in vivo validation of potential anti-diabetic agents. This framework can be applied to this compound should such data become available in the future.

Standard Experimental Protocols for In Vivo Anti-Diabetic Studies

The following methodologies are standard in the pre-clinical evaluation of novel anti-diabetic compounds.

Induction of Experimental Diabetes

To study the effects of a compound on diabetes, a diabetic state is first induced in laboratory animals, typically rodents (mice or rats). The two most common methods are:

  • Streptozotocin (STZ)-Induced Diabetes: STZ is a chemical that is toxic to the insulin-producing β-cells of the pancreas. A single high dose or multiple low doses of STZ are administered to induce a state of hyperglycemia that mimics Type 1 diabetes. For Type 2 diabetes models, STZ is often used in combination with a high-fat diet to induce insulin resistance.

  • Alloxan-Induced Diabetes: Alloxan is another chemical that selectively destroys pancreatic β-cells, leading to a state of insulin-dependent diabetes.

Animal Models

Commonly used animal models in diabetes research include:

  • Wistar and Sprague-Dawley Rats: These are common outbred strains used for both STZ and alloxan-induced diabetes models.

  • C57BL/6 Mice: This inbred strain is frequently used for high-fat diet and STZ-induced Type 2 diabetes models.

  • db/db Mice: These mice have a genetic mutation that leads to obesity and insulin resistance, making them a widely used model for Type 2 diabetes.

Experimental Groups

A typical study design would include the following groups:

  • Normal Control: Healthy animals receiving a placebo.

  • Diabetic Control: Diabetic animals receiving a placebo.

  • This compound-Treated Group(s): Diabetic animals receiving different doses of this compound.

  • Positive Control Group: Diabetic animals receiving a standard anti-diabetic drug (e.g., Metformin, Glibenclamide) for comparison.

Key Parameters Measured

The efficacy of the test compound is assessed by monitoring several key physiological and biochemical parameters over a period of several weeks:

  • Fasting Blood Glucose (FBG): The primary indicator of glycemic control.

  • Oral Glucose Tolerance Test (OGTT): Measures the body's ability to clear glucose from the bloodstream after an oral glucose load.

  • Serum Insulin Levels: Determines the effect of the compound on insulin secretion.

  • Lipid Profile: Measures levels of triglycerides, total cholesterol, LDL-C, and HDL-C to assess the compound's effect on diabetic dyslipidemia.

  • Body Weight: Monitored to assess the overall health of the animals and any effects of the treatment on weight.

  • Histopathology of the Pancreas: To examine the effect of the compound on the morphology of pancreatic islets and β-cell mass.

Data Presentation for Comparative Analysis

Once data from in vivo studies of this compound becomes available, it can be summarized in the following tables for clear comparison with other anti-diabetic agents.

Table 1: Effect on Fasting Blood Glucose and Body Weight in Diabetic Rats

Treatment GroupDose (mg/kg)Initial FBG (mg/dL)Final FBG (mg/dL)% Reduction in FBGInitial Body Weight (g)Final Body Weight (g)
Normal Control-
Diabetic Control-
This compound
Metformin
Glibenclamide

Table 2: Effect on Oral Glucose Tolerance Test (OGTT) in Diabetic Rats

Treatment GroupDose (mg/kg)Glucose AUC (0-120 min)
Normal Control-
Diabetic Control-
This compound
Metformin
Glibenclamide

Table 3: Effect on Serum Lipid Profile in Diabetic Rats

Treatment GroupDose (mg/kg)Triglycerides (mg/dL)Total Cholesterol (mg/dL)LDL-C (mg/dL)HDL-C (mg/dL)
Normal Control-
Diabetic Control-
This compound
Metformin
Glibenclamide

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental workflows are crucial for understanding the mechanism of action and study design. Below are examples of how these can be depicted using Graphviz (DOT language).

Hypothetical Signaling Pathway for this compound's Anti-Diabetic Action

Should research elucidate the mechanism of this compound, a diagram could illustrate its interaction with key signaling molecules. For instance, if this compound were found to act similarly to some flavonoids that modulate the PI3K/Akt pathway, the diagram might look like this:

This compound This compound InsulinReceptor Insulin Receptor This compound->InsulinReceptor IRS IRS-1/2 InsulinReceptor->IRS PI3K PI3K IRS->PI3K Akt Akt/PKB PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake

Caption: Hypothetical PI3K/Akt signaling pathway for this compound.

General Experimental Workflow for In Vivo Anti-Diabetic Study

The following diagram illustrates a standard workflow for evaluating a potential anti-diabetic compound in an animal model.

AnimalAcclimatization Animal Acclimatization (1 week) DiabetesInduction Diabetes Induction (STZ/Alloxan) AnimalAcclimatization->DiabetesInduction Confirmation Confirmation of Diabetes (FBG > 250 mg/dL) DiabetesInduction->Confirmation Grouping Animal Grouping Confirmation->Grouping Treatment Daily Treatment (4 weeks) Grouping->Treatment Monitoring Weekly Monitoring (FBG, Body Weight) Treatment->Monitoring Sacrifice Sacrifice & Sample Collection Treatment->Sacrifice Analysis Biochemical & Histological Analysis Sacrifice->Analysis

Caption: General workflow for in vivo anti-diabetic screening.

Conclusion

While the therapeutic potential of this compound in diabetes management remains an area of interest, the current lack of in vivo experimental data prevents a conclusive assessment and comparison with existing anti-diabetic agents. The protocols and comparative frameworks outlined in this guide provide a roadmap for the future evaluation of this compound. Further research, including well-designed animal studies, is imperative to validate its anti-diabetic properties and elucidate its mechanism of action. Researchers are encouraged to pursue these investigations to fill the existing knowledge gap and potentially offer a new natural therapeutic option for diabetes.

A Comparative Analysis of Linaroside from Diverse Botanical Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of Linaroside, a flavonoid glycoside with significant therapeutic potential, derived from various plant sources. By collating available experimental data, this document aims to provide a comprehensive resource for researchers in phytochemistry, pharmacology, and drug development.

Introduction to this compound

This compound, also known as acaciin or acacetin-7-O-rutinoside, is a naturally occurring flavonoid. It has garnered considerable scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] Understanding the variations in yield, purity, and biological efficacy of this compound from different plant origins is crucial for its potential development as a therapeutic agent.

Plant Sources of this compound

This compound is distributed across various plant species. The concentration of this compound can vary significantly depending on the plant, the part of the plant used, geographical location, and harvesting time. Below is a summary of notable plant sources.

Plant SpeciesFamilyPlant PartReported Presence/Yield
Buddleja officinalisScrophulariaceaeFlowers, BudsFrequently isolated and studied as a primary flavonoid constituent.[3][4]
Linaria vulgaris (Common Toadflax)PlantaginaceaeFoliage, StemsContains this compound as one of its secondary metabolites.[5][6]
Chrysanthemum speciesAsteraceaeFlowersThis compound is found in various Chrysanthemum species.[1]
Ocimum menthiifoliumLamiaceaeAerial partsAcaciin (this compound) has been isolated from this plant.[7]
Buddleja asiaticaScrophulariaceaeFlowering partsKnown to contain this compound among other flavonoids.[3]

Experimental Protocols

Detailed and reproducible experimental design is fundamental to the comparative analysis of phytochemicals. The following sections outline standardized protocols for the extraction, purification, and biological evaluation of this compound.

Extraction and Purification of this compound

This protocol provides a general framework for the isolation of this compound from dried plant material. Optimization may be required based on the specific plant matrix.

Objective: To extract and purify this compound from various plant sources for comparative analysis.

Materials:

  • Dried and powdered plant material (e.g., flowers of Buddleja officinalis)

  • Solvents: 70% Ethanol, n-Hexane, Ethyl Acetate, n-Butanol, Methanol

  • Silica gel for column chromatography

  • Sephadex LH-20

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Extraction:

    • Macerate 1 kg of dried, powdered plant material with 10 L of 70% ethanol at room temperature for 72 hours, with occasional agitation.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

    • Suspend the crude extract in water and perform liquid-liquid partitioning successively with n-hexane, ethyl acetate, and n-butanol.

  • Fractionation:

    • Concentrate the ethyl acetate and n-butanol fractions, as they are most likely to contain flavonoid glycosides.

  • Column Chromatography:

    • Subject the most promising fraction (e.g., n-butanol fraction) to silica gel column chromatography.

    • Elute the column with a gradient of chloroform-methanol or ethyl acetate-methanol to separate different components.

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC).

  • Purification:

    • Pool fractions containing this compound (identified by comparison with a standard) and further purify using Sephadex LH-20 column chromatography with methanol as the eluent.

    • For final purification, use preparative HPLC with a C18 column and a suitable mobile phase (e.g., a gradient of methanol and water).

  • Identification:

    • Confirm the structure of the purified this compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).

Anti-inflammatory Activity Assay: Nitric Oxide (NO) Inhibition

Objective: To quantify the anti-inflammatory activity of this compound by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Cell Line: RAW 264.7 murine macrophages.

Materials:

  • Purified this compound

  • RAW 264.7 cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent

  • 96-well plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Treatment:

    • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

    • Subsequently, stimulate the cells with LPS (1 µg/mL) for 24 hours. A control group (LPS only) and a blank group (cells only) should be included.

  • NO Measurement:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A to the supernatant, followed by 50 µL of Griess Reagent B.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Calculate the percentage of NO inhibition relative to the LPS-only control. Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of NO production.[8][9]

Antioxidant Activity Assay: DPPH and ABTS Radical Scavenging

Objective: To assess the antioxidant potential of this compound by measuring its ability to scavenge DPPH and ABTS free radicals.

Materials:

  • Purified this compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution

  • Potassium persulfate

  • Ascorbic acid (positive control)

  • Methanol

  • 96-well plates

Procedure (DPPH Assay):

  • Prepare a stock solution of this compound in methanol.

  • In a 96-well plate, add 100 µL of various concentrations of this compound.

  • Add 100 µL of DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of scavenging activity and determine the IC₅₀ value.[10][11]

Procedure (ABTS Assay):

  • Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

  • Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add 190 µL of the diluted ABTS•+ solution to 10 µL of various concentrations of this compound in a 96-well plate.

  • Incubate for 6 minutes at room temperature.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of scavenging activity and determine the IC₅₀ value.[12][13][14]

Anticancer Activity Assay: MTT Assay

Objective: To evaluate the cytotoxic effect of this compound on cancer cells.

Cell Line: e.g., U87MG (human glioma), MCF-7 (human breast cancer).

Materials:

  • Purified this compound

  • Selected cancer cell line

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 490 nm.

  • Calculation: Calculate the percentage of cell viability inhibition and determine the IC₅₀ value.[15][16][17][18][19]

Comparative Biological Activity of this compound

The biological efficacy of this compound can be influenced by its purity and the presence of other synergistic or antagonistic compounds from the source plant. The following tables summarize available quantitative data on its activity. Note: Direct comparison should be made with caution as experimental conditions may vary between studies.

Table 1: Anti-inflammatory and Antioxidant Activity of this compound
ActivityAssayTest SystemIC₅₀ (µM)Reference
Anti-inflammatory NO InhibitionLPS-stimulated RAW 264.7 cellsData not consistently reported for pure this compound; often presented for plant extracts.[8][9][20]
Antioxidant DPPH ScavengingCell-freeVariable depending on assay conditions.[10][11]
Antioxidant ABTS ScavengingCell-freeVariable depending on assay conditions.[12][13][14]
Table 2: Anticancer Activity of this compound
Cell LineCancer TypeIC₅₀ (µM)CommentsReference
U87MGHuman GliomaPotentiates TRAIL-induced apoptosisThis compound itself is not highly cytotoxic but enhances the effect of other agents.[1]
Various-IC₅₀ values are highly dependent on the specific cancer cell line and experimental duration.Further research is needed to establish a comprehensive profile.[15][16][18]

Visualizing Methodologies and Mechanisms

To better understand the processes and pathways involved in this compound research, the following diagrams are provided.

Experimental and Analytical Workflow

experimental_workflow cluster_source Plant Sources cluster_processing Extraction & Purification cluster_analysis Analysis & Assays Buddleja Buddleja officinalis Extraction Solvent Extraction (e.g., 70% Ethanol) Buddleja->Extraction Linaria Linaria vulgaris Linaria->Extraction Other Other Sources Other->Extraction Purification Chromatography (Silica, Sephadex, HPLC) Extraction->Purification Identification Structural ID (NMR, MS) Purification->Identification AntiInflammatory Anti-inflammatory (NO Assay) Purification->AntiInflammatory Antioxidant Antioxidant (DPPH, ABTS) Purification->Antioxidant Anticancer Anticancer (MTT Assay) Purification->Anticancer

Caption: Workflow from plant source to biological activity assessment.

Signaling Pathways Modulated by this compound

1. Anti-inflammatory Signaling Pathway (NF-κB and MAPK)

This compound has been shown to inhibit inflammatory responses by modulating key signaling cascades like NF-κB and MAPK.[1]

anti_inflammatory_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK Complex TLR4->IKK This compound This compound MAPK MAPK (p38, JNK, ERK) This compound->MAPK This compound->IKK MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK NFkB_nuc NF-κB (Nuclear Translocation) MAPK->NFkB_nuc activates IkB IκBα IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 NFkB_p65_p50->NFkB_nuc Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Cytokines induces transcription

Caption: Inhibition of NF-κB and MAPK pathways by this compound.

2. Antioxidant Defense Signaling Pathway (Nrf2)

Flavonoids like this compound can activate the Nrf2 pathway, a key regulator of cellular antioxidant responses.[21]

antioxidant_pathway OxidativeStress Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) OxidativeStress->Keap1_Nrf2 This compound This compound This compound->Keap1_Nrf2 Keap1 Keap1 (modified) Keap1_Nrf2->Keap1 Nrf2 Nrf2 (dissociated) Keap1_Nrf2->Nrf2 Nrf2_nuc Nrf2 (Nuclear Translocation) Nrf2->Nrf2_nuc ARE Antioxidant Response Element (ARE) (in DNA) Nrf2_nuc->ARE binds to AntioxidantEnzymes Protective Genes (HO-1, NQO1, GST) ARE->AntioxidantEnzymes induces transcription

Caption: Activation of the Nrf2 antioxidant pathway by this compound.

3. Pro-Apoptotic Signaling Pathway in Cancer Cells

This compound can potentiate apoptosis (programmed cell death) in cancer cells, often by sensitizing them to other therapeutic agents like TRAIL.[1]

apoptosis_pathway cluster_mito Mitochondrial Pathway This compound This compound DR5 Death Receptor 5 (DR5) This compound->DR5 upregulates TRAIL TRAIL TRAIL->DR5 binds DISC DISC Formation DR5->DISC Caspase8 Caspase-8 (active) DISC->Caspase8 activates Procaspase8 Pro-Caspase-8 Procaspase8->DISC recruited to Procaspase3 Pro-Caspase-3 Caspase8->Procaspase3 Bid Bid Caspase8->Bid Caspase3 Caspase-3 (active) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis tBid tBid Bid->tBid Bax_Bak Bax / Bak tBid->Bax_Bak CytoC Cytochrome c release Bax_Bak->CytoC CytoC->Procaspase3 activates

Caption: this compound potentiates TRAIL-induced apoptosis in cancer cells.

Conclusion

This compound is a promising flavonoid found in several plant species, with Buddleja officinalis and Linaria vulgaris being prominent sources. While direct comparative studies on this compound from different origins are limited, the available data suggest its consistent involvement in key therapeutic pathways, including anti-inflammatory, antioxidant, and anticancer mechanisms. The provided protocols and compiled data serve as a foundational guide for researchers to conduct standardized, comparative analyses. Future studies should focus on a side-by-side evaluation of this compound from various plants to elucidate how the botanical source influences its yield, purity, and ultimate biological efficacy, paving the way for its potential clinical application.

References

Safety Operating Guide

Navigating the Safe Disposal of Linaroside in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. Linaroside, a flavonoid glycoside, requires careful handling and disposal to mitigate potential hazards. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring compliance with safety regulations and fostering a secure research environment.

Immediate Safety and Handling Protocols

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves to prevent skin contact.

  • Eye Protection: Use safety glasses with side shields or chemical safety goggles.

  • Lab Coat: A laboratory coat should be worn to protect clothing and skin.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a respirator may be necessary. Work in a well-ventilated area, preferably a fume hood.

Step-by-Step Disposal Procedure

This compound should be treated as hazardous chemical waste unless explicitly stated otherwise by a safety professional.[1][2][3] Improper disposal, such as pouring down the drain or mixing with regular trash, is not permissible for most laboratory chemicals and can lead to environmental contamination and regulatory violations.[1][4][5]

  • Waste Identification and Collection:

    • Solid this compound Waste: Collect unused or expired this compound powder in a designated, well-sealed, and clearly labeled hazardous waste container.[6] Any materials grossly contaminated with this compound, such as weighing paper or contaminated filter paper, should also be placed in this container.

    • This compound Solutions: Liquid waste containing this compound should be collected in a separate, sealed, and appropriately labeled hazardous liquid waste container.[6] Do not mix with incompatible waste streams.

  • Container Labeling:

    • All waste containers must be clearly and accurately labeled. The label should include:

      • The words "Hazardous Waste"[1][2]

      • The full chemical name: "this compound" (avoiding abbreviations or formulas)[1]

      • The quantity of the waste[1]

      • The date of waste generation[1]

      • The place of origin (e.g., laboratory room number)[1]

      • The name and contact information of the principal investigator[1]

  • Storage of Waste:

    • Store hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area near the point of generation.[7]

    • Ensure that waste containers are kept closed except when adding waste.[2]

    • Segregate this compound waste from incompatible materials to prevent dangerous reactions.[2][7]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or equivalent authority to schedule a pickup for the hazardous waste.[1][3]

    • Follow all institutional procedures for waste manifest forms and pickup protocols.[1]

    • In some cases, the recommended disposal method may involve dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber. This should only be performed by a licensed professional waste disposal service.[8][9]

  • Disposal of Empty Containers:

    • Empty containers that once held this compound should be triple-rinsed with an appropriate solvent.[2][7]

    • The rinsate from this process must be collected and disposed of as hazardous waste.[2]

    • After triple-rinsing and air-drying, and with all labels removed or defaced, the container may be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policy.[3][7]

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not available, the following table summarizes general guidelines for laboratory chemical waste.

ParameterGuidelineSource
Sink Disposal Generally not permitted for hazardous chemicals. Only small amounts of approved, non-hazardous chemicals (typically a few hundred grams or milliliters per day) with a pH between 5.5 and 10.5 may be permissible with prior approval.[4]
Solid Waste Disposal Not permissible for hazardous chemicals. Chemicals must be non-radioactive, not a biological hazard, and not exhibit characteristics of flammability, corrosivity, reactivity, or toxicity.[4]
Acute Hazardous Waste Accumulation Limit Laboratories should not accumulate more than one quart of acute hazardous waste.[3]
General Hazardous Waste Accumulation Limit Laboratories should not accumulate more than 55 gallons of hazardous waste.[3]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Linaroside_Disposal_Workflow cluster_assessment Waste Assessment cluster_collection Collection & Labeling cluster_storage_disposal Storage & Final Disposal start This compound Waste Generated is_solid Solid or Liquid Waste? start->is_solid solid_waste Collect in Labeled Solid Hazardous Waste Container is_solid->solid_waste Solid liquid_waste Collect in Labeled Liquid Hazardous Waste Container is_solid->liquid_waste Liquid label_info Label must include: 'Hazardous Waste' Full Chemical Name Quantity & Date PI Information solid_waste->label_info store_waste Store in Secure Satellite Accumulation Area solid_waste->store_waste liquid_waste->label_info liquid_waste->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs disposal Professional Disposal (e.g., Incineration) contact_ehs->disposal

This compound Disposal Workflow Diagram

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure working environment and protecting the broader ecosystem. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

Personal protective equipment for handling Linaroside

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling Linaroside to minimize exposure and ensure personal safety. Adherence to these recommendations is critical.

PPE CategoryRecommended EquipmentSpecifications
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesMust be ANSI Z87.1 compliant.[1]
Face shieldTo be worn in addition to safety glasses or goggles when there is a risk of splashes or generating aerosols.[1]
Hand Protection Nitrile glovesStandard laboratory grade. Change gloves immediately if contaminated.[1]
Body Protection Laboratory coatFully buttoned.[1]
Closed-toe shoesMade of a non-porous material.[1]
Respiratory Protection NIOSH-approved respiratorNot generally required for small quantities handled with adequate ventilation. Use if there is a potential for aerosolization or if working with larger quantities in poorly ventilated areas.[1]

Operational Plan: Safe Handling Procedure

Proper handling procedures are crucial to prevent contamination and exposure.

Preparation:

  • Ensure all necessary PPE is donned correctly before handling this compound.

  • Prepare the work area by ensuring it is clean and uncluttered.

  • Have a chemical spill kit readily accessible.

Handling:

  • Conduct all weighing and aliquoting of solid this compound in a chemical fume hood to prevent inhalation of any dust particles.[1]

  • When dissolving this compound, add the solvent to the solid slowly to avoid splashing.[1]

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Do not eat, drink, or smoke in the laboratory.[1]

Post-Handling:

  • Wash hands thoroughly with soap and water after removing gloves.[1]

  • Clean and decontaminate all work surfaces.

  • Remove and properly store or dispose of PPE.

PPE_Workflow cluster_prep Preparation Phase cluster_ops Operational Phase cluster_post Post-Operation start Start: Handling this compound assess_risk Assess Risk (Quantity, Aerosolization Potential) start->assess_risk select_ppe Select Appropriate PPE assess_risk->select_ppe don_ppe Don PPE Correctly select_ppe->don_ppe handle_chem Handle this compound in Fume Hood don_ppe->handle_chem decontaminate Decontaminate Work Area handle_chem->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End wash_hands->end

Caption: Workflow for PPE selection and use when handling this compound.

Disposal Plan: Waste Management

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • All disposable materials that have come into contact with this compound, including gloves, pipette tips, and empty containers, should be collected in a designated, sealed, and clearly labeled hazardous waste container.[1]

Waste Disposal:

  • Dispose of this compound waste in accordance with all local, state, and federal regulations.[1]

  • For unused or expired this compound, contact a licensed professional waste disposal service.

  • Do not dispose of this compound down the drain or in the regular trash.

Disposal_Plan cluster_collection Waste Collection cluster_disposal Waste Disposal start This compound Waste Generated collect_waste Collect in Designated Hazardous Waste Container start->collect_waste label_container Seal and Label Container collect_waste->label_container store_waste Store Waste Securely label_container->store_waste contact_disposal Contact Licensed Waste Disposal Service store_waste->contact_disposal dispose Dispose According to Regulations contact_disposal->dispose end End dispose->end

Caption: Step-by-step disposal plan for this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Linaroside
Reactant of Route 2
Linaroside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.